2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUILUYFGJBXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379375 | |
| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99368-66-8 | |
| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Synthesis and Properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
Introduction
This compound, with CAS Number 99368-66-8, is a substituted pyridine derivative of significant interest in chemical research and development.[1][2][3][4] Its structure is characterized by a pyridine ring functionalized with a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl (-CF3) group at the 3-position.[5] This unique combination of functional groups imparts valuable chemical properties, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[6][7] The trifluoromethyl group is particularly noteworthy as it can enhance metabolic stability, lipophilicity, and binding affinity in drug molecules.[6]
The compound exists in tautomeric forms, primarily as 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one and this compound.[7] This guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The primary synthetic route to this compound involves the nitration of a corresponding 2-hydroxypyridine precursor. Two variations of this procedure are commonly cited, starting from either 2-hydroxy-5-(trifluoromethyl)pyridine or 2-hydroxy-3-(trifluoromethyl)pyridine.
Experimental Protocol 1: Nitration of 2-hydroxy-5-(trifluoromethyl)pyridine[8]
This procedure details the synthesis starting from 2-hydroxy-5-(trifluoromethyl)pyridine.
Materials:
-
2-hydroxy-5-(trifluoromethyl)pyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
50% aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a reaction vessel.
-
Cool the reaction system to 0 °C using an ice bath.
-
Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Raise the temperature of the reaction to 65 °C and continue stirring for 24 hours.
-
Upon completion, cool the reaction system to room temperature.
-
Quench the reaction by slowly pouring the mixture into ice (300 g).
-
Neutralize the mixture by the slow addition of 50% aqueous sodium hydroxide solution (85 mL).
-
Extract the aqueous phase with ethyl acetate (4 x 200 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid. The reported yield is 7.4 g (58%).
Experimental Protocol 2: Nitration of 2-hydroxy-3-(trifluoromethyl)pyridine[7]
This procedure outlines the synthesis starting from 2-hydroxy-3-(trifluoromethyl)pyridine.
Materials:
-
2-hydroxy-3-(trifluoromethyl)pyridine
-
Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Ice water
-
Saturated sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) to sulfuric acid (160 mL) in a suitable reaction flask.
-
Cool the solution to -10 °C.
-
Slowly add nitric acid (24 mL, 0.55 mol) dropwise while maintaining the low temperature.
-
After addition, stir the reaction mixture at 40 °C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice water.
-
Adjust the pH of the solution to 4-5 using a saturated NaOH solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Caption: General workflow for the synthesis of this compound.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, application, and further chemical modification.
| Property | Value | Reference(s) |
| IUPAC Name | 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | [1][5] |
| Synonyms | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol, HNTP | [2][5] |
| CAS Number | 99368-66-8 (also 33252-64-1 cited) | [1][2][8] |
| Molecular Formula | C₆H₃F₃N₂O₃ | [1][2][9] |
| Molecular Weight | 208.09 g/mol | [1][2][3] |
| Appearance | Yellow solid | [8][9][10] |
| Melting Point | 158 °C | [2][10] |
| Boiling Point | 345.5 °C at 760 mmHg (Predicted: 255.2 °C) | [2][10] |
| Density | 1.6 ± 0.1 g/cm³ | [2][10] |
| pKa | 5.71 ± 0.10 (Predicted) | [10] |
| XLogP3 | 0.6 | [1][2] |
| Storage Temperature | Inert atmosphere, Room Temperature | [10] |
Spectral Data
Spectroscopic data is crucial for the structural confirmation of the compound.
-
¹H NMR: The proton NMR spectrum provides evidence for the compound's structure. In CDCl₃, characteristic signals are observed at δ 8.66 (s, 1H) and 8.29 (s, 1H).[8] More detailed spectral data, including ¹³C NMR, IR, and Mass Spectrometry, are available through chemical suppliers and databases like ChemicalBook.[11]
-
FTIR and Raman Spectroscopy: While specific spectra for this exact molecule are not detailed in the provided search results, studies on structurally similar compounds like 2-hydroxy-5-methyl-3-nitro pyridine have been conducted.[12] These analyses help in assigning vibrational modes for the C-H, O-H, and nitro functional groups, which would be comparable.
Reactivity and Chemical Transformations
The functional groups on the pyridine ring dictate its reactivity, allowing for further synthetic modifications. The hydroxyl group can be readily converted into a leaving group for nucleophilic substitution reactions.
Halogenation: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
A common transformation is the conversion of the hydroxyl group to a chlorine atom, creating a valuable intermediate for cross-coupling reactions.[13]
Experimental Protocol: [13]
-
To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), slowly add thionyl chloride (SOCl₂, 18.45 mL, 253 mmol) dropwise.
-
Add N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) as a catalyst.
-
Stir the reaction mixture at 100 °C for 10 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate (NaHCO₃) solution.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. The reported yield is 2.46 g (86%).
References
- 1. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | 99368-66-8 | FH46205 [biosynth.com]
- 5. This compound | 99368-66-8 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 33252-64-1 [chemicalbook.com]
- 9. 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]
- 10. This compound CAS#: 99368-66-8 [m.chemicalbook.com]
- 11. This compound(99368-66-8) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine CAS number
An In-depth Technical Guide to 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by the CAS number 99368-66-8 , is a highly functionalized pyridine derivative of significant interest in pharmaceutical and analytical research. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a hydroxyl group on a pyridine ring, makes it a versatile synthetic intermediate and a valuable tool in modern analytical techniques.
The trifluoromethyl moiety is a well-established bioisostere used in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules. The nitro and hydroxyl groups provide reactive handles for further chemical modifications, making this compound a key building block in the synthesis of complex pharmaceutical agents. Notably, it serves as a critical intermediate in the production of Apalutamide, a second-generation non-steroidal androgen receptor inhibitor used in the treatment of prostate cancer.[1][2][3]
Beyond its role in synthesis, it has recently been identified as a novel and powerful matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), demonstrating superior performance in the detection and imaging of endogenous metabolites in tissue samples.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The compound exists in tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms, with the latter often being predominant.[3][6][7]
| Property | Value | Source(s) |
| CAS Number | 99368-66-8 | [6][8][9] |
| Molecular Formula | C₆H₃F₃N₂O₃ | [6][8][9] |
| Molecular Weight | 208.09 g/mol | [6][8][9] |
| IUPAC Name | 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one | [10][11] |
| Synonyms | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | [9][12] |
| Melting Point | 158 °C | [7][8] |
| Boiling Point | 345.5 °C at 760 mmHg | [8] |
| Density | 1.6 ± 0.1 g/cm³ | [8] |
| Flash Point | 162.7 ± 27.9 °C | [8] |
| Appearance | Solid at room temperature | [6][7] |
Note: An isomer, 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, exists with CAS number 33252-64-1. Care should be taken to distinguish between these two distinct chemical entities.[13][14]
Synthesis and Reactivity
Synthetic Pathway
The synthesis of this compound is typically achieved through the nitration of its precursor, 2-hydroxy-3-(trifluoromethyl)pyridine. This electrophilic aromatic substitution reaction introduces a nitro group at the C5 position of the pyridine ring.
Caption: General synthesis route via nitration.
Experimental Protocol: Synthesis
The following is a general procedure adapted from the synthesis of the related isomer, 2-hydroxy-3-nitro-5-trifluoromethylpyridine, which follows the same chemical principle.[15]
-
Reaction Setup: Dissolve the starting material, 2-hydroxy-3-(trifluoromethyl)pyridine, in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and maintain the temperature at -10°C to 0°C using an ice-salt bath.
-
Nitration: Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 0°C.
-
Reaction: After the addition is complete, stir the mixture at a controlled temperature (e.g., 40-65°C) for several hours (e.g., 6-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[15][16]
-
Workup: Carefully pour the reaction mixture into ice water to quench the reaction.
-
Neutralization and Extraction: Adjust the pH of the aqueous solution to 4-5 using a saturated sodium hydroxide solution. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.[15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[15] The product can be further purified by recrystallization or column chromatography.
Key Reactivity: Intermediate for Apalutamide
A crucial reaction of this compound is its conversion to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. The hydroxyl group is readily substituted by a chlorine atom, a key step in the synthesis of Apalutamide.[12]
References
- 1. Apalutamide intermediates - FORU Chemtech [foruchem.com]
- 2. 99368-66-8|5-Nitro-3-(trifluoromethyl)pyridin-2-ol|BLD Pharm [bldpharm.com]
- 3. This compound | 99368-66-8 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. 99368-66-8 | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 13. mdpi.com [mdpi.com]
- 14. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 33252-64-1 [chemicalbook.com]
- 16. cleanchemlab.com [cleanchemlab.com]
Spectroscopic Profile of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (CAS No. 99368-66-8), a key intermediate in pharmaceutical synthesis and a novel matrix for mass spectrometry applications. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data derived from established principles and comparison with structurally related molecules. It includes predicted data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry, organized into clear, tabular formats. Furthermore, this guide outlines detailed, standardized experimental protocols for the acquisition of these spectra, intended to serve as a practical reference for researchers. Visual workflows for experimental procedures are also provided using Graphviz diagrams to ensure clarity and reproducibility.
Chemical Structure and Properties
This compound, also known as 5-nitro-3-(trifluoromethyl)pyridin-2-ol, is a substituted pyridine derivative.[1][2] Its chemical structure is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position, a trifluoromethyl group at the 3-position, and a nitro group at the 5-position. The compound exists in tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms, with the latter often being the predominant tautomer.[3][4]
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 99368-66-8 | [1][5][6][7][8] |
| Molecular Formula | C₆H₃F₃N₂O₃ | [5][6] |
| Molecular Weight | 208.09 g/mol | [1][5][6] |
| IUPAC Name | 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | [2][9] |
| Physical Form | Solid | [10] |
| Melting Point | 158°C | [2] |
Predicted Spectroscopic Data
Disclaimer: The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds. Experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR data considers the pyridin-2(1H)-one tautomer. The pyridine ring contains two protons at the 4- and 6-positions, which are expected to show a doublet splitting pattern due to ortho coupling.
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.5 - 13.5 | br s | - | N-H |
| ~8.90 | d | ~2.5 | H-6 |
| ~8.65 | d | ~2.5 | H-4 |
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C=O (C-2) |
| ~145.0 | C-NO₂ (C-5) |
| ~141.0 | C-H (C-6) |
| ~135.0 (q, J ≈ 35 Hz) | C-CF₃ (C-3) |
| ~128.0 | C-H (C-4) |
| ~121.0 (q, J ≈ 275 Hz) | CF₃ |
Table 4: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -68 | s | -CF₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The predicted FT-IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 5: Predicted FT-IR Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad, Medium | N-H stretch |
| 1680 - 1660 | Strong | C=O stretch (Amide I) |
| 1610 - 1590 | Medium | C=C stretch (ring) |
| 1550 - 1530 | Strong | N-O asymmetric stretch (NO₂) |
| 1350 - 1330 | Strong | N-O symmetric stretch (NO₂) |
| 1300 - 1100 | Strong | C-F stretch (CF₃) |
| 850 - 800 | Medium | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of the nitro group, carbon monoxide, and subsequent cleavage of the pyridine ring.
Table 6: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Predicted Identity |
| 208 | [M]⁺ (Molecular Ion) |
| 162 | [M - NO₂]⁺ |
| 134 | [M - NO₂ - CO]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire spectra with a spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire spectra with a spectral width of approximately 220 ppm, a relaxation delay of 5 seconds, and 1024 or more scans. Proton decoupling should be applied.
-
¹⁹F NMR: Acquire spectra with a spectral width of approximately 50 ppm centered around the expected CF₃ signal, a relaxation delay of 2 seconds, and 64 scans. Proton decoupling may be applied to simplify the spectrum.
-
Temperature: Maintain a constant temperature, typically 25°C (298 K).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die.
-
Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Place the KBr pellet in the sample holder of the instrument.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry Protocol
-
Sample Preparation (MALDI-TOF):
-
This compound has been identified as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[11]
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).
-
If analyzing the compound itself (rather than using it as a matrix), a different standard matrix like α-cyano-4-hydroxycinnamic acid (CHCA) would be used. The sample would be dissolved at ~1 mg/mL and mixed 1:1 with the matrix solution.
-
Spot 1 µL of the final solution onto the MALDI target plate and allow it to air-dry to promote co-crystallization.
-
-
Data Acquisition:
-
Instrument: A MALDI Time-of-Flight (TOF) Mass Spectrometer.
-
Insert the target plate into the instrument's high-vacuum source.
-
Irradiate the sample spot with a pulsed nitrogen laser (337 nm).
-
Acquire spectra in positive ion reflectron mode for high resolution.
-
Calibrate the instrument using a standard peptide or small molecule mixture with known masses.
-
-
Data Processing:
-
Process the raw spectrum to identify the molecular ion peak [M+H]⁺ and any significant fragment ions.
-
Determine the accurate mass and compare it with the theoretical mass to confirm the elemental composition.
-
References
- 1. scbt.com [scbt.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 99368-66-8 [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | 99368-66-8 | FH46205 [biosynth.com]
- 7. 99368-66-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | 99368-66-8 [sigmaaldrich.com]
- 11. This compound | 99368-66-8 | Benchchem [benchchem.com]
physical and chemical properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physical, chemical, and biological properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, a key intermediate and research tool in medicinal chemistry and analytical sciences.
Core Chemical Properties and Identifiers
This compound (CAS No. 99368-66-8) is an aromatic heterocyclic organic compound.[1] Structurally, it is a pyridine ring substituted with a hydroxyl group at the 2-position, a trifluoromethyl group at the 3-position, and a nitro group at the 5-position.[2] The compound exists in tautomeric equilibrium with its pyridin-2-one form, 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one.[1][3] This structural feature, combined with the strong electron-withdrawing nature of the trifluoromethyl and nitro groups, imparts unique reactivity to the molecule.[3]
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
| CAS Number | 99368-66-8 | [3][4][5] |
| Molecular Formula | C₆H₃F₃N₂O₃ | [2][3][4][5] |
| IUPAC Name | 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | [3] |
| Synonyms | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol, 5-Nitro-3-(trifluoromethyl)pyridin-2(1H)-one | [4] |
| InChI Key | BHUILUYFGJBXHQ-UHFFFAOYSA-N | [3] |
Physicochemical Data
The physicochemical properties of this compound are summarized below. These properties are crucial for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 208.09 g/mol | [3][4][5] |
| Appearance | Solid, Powder | [1] |
| Melting Point | 158 °C | [1] |
| Boiling Point | 345.5 °C at 760 mmHg (Predicted) | |
| Density | 1.6 g/cm³ (Predicted) | |
| pKa | 5.71 (Predicted) | |
| XLogP3 | 0.6 | [3] |
| Topological Polar Surface Area | 74.9 Ų | [3] |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis via nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.
Materials and Reagents:
-
2-hydroxy-3-(trifluoromethyl)pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (HNO₃)
-
Ethyl Acetate
-
Saturated Sodium Hydroxide (NaOH) solution
-
Saturated Brine (NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) in sulfuric acid (160 mL).[3]
-
Cool the solution to -10°C using an appropriate cooling bath.[3]
-
Slowly add nitric acid (24 mL, 0.55 mol) dropwise to the solution while maintaining the temperature at -10°C.[3]
-
After the addition is complete, warm the reaction mixture to 40°C and stir for 6 hours.[3]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into ice water to quench the reaction.[3]
-
Adjust the pH of the aqueous solution to 4-5 using a saturated NaOH solution.[3]
-
Extract the product from the aqueous layer using ethyl acetate.[3]
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[3]
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily due to its reactive functional groups.
Key Chemical Reactions
The primary reactive sites are the nitro and hydroxyl groups.
-
Reduction: The nitro group can be readily reduced to an amino group, providing a route to 5-amino-3-(trifluoromethyl)pyridin-2-ol derivatives.[2]
-
Substitution: The hydroxyl group can be substituted, for example, through halogenation reactions (e.g., chlorination using thionyl chloride) to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[3]
References
Unveiling the Role of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: A Technical Guide on its Pivotal Function in Advanced Drug Synthesis
For Immediate Release
Shanghai, China – December 29, 2025 – While not a therapeutic agent in its own right, the chemical compound 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine serves a critical function in the landscape of modern pharmaceuticals. This technical guide elucidates the primary role of this compound as a key starting material in the synthesis of Apalutamide, a potent second-generation non-steroidal antiandrogen agent used in the treatment of prostate cancer. The "mechanism of action" of this compound is therefore best understood through its chemical reactivity and its pathway to forming a clinically significant molecule.
This document provides an in-depth overview for researchers, scientists, and drug development professionals on the chemical utility of this compound, the mechanism of the drug it helps create, and the synthetic protocols involved.
Introduction: A Building Block for a Targeted Therapy
This compound, also known by its tautomeric name 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, is a pyridine derivative characterized by the presence of hydroxyl, nitro, and trifluoromethyl functional groups.[1] These groups impart specific electronic properties and reactivity, making it a valuable intermediate in organic synthesis. Its most notable application is as a precursor in the multi-step synthesis of Apalutamide, an androgen receptor (AR) inhibitor.[2]
Currently, there is no significant body of publicly available data to suggest that this compound possesses a direct biological mechanism of action as a therapeutic agent. Its importance is derived from its role in the chemical synthesis of Apalutamide.
The End-Goal: Mechanism of Action of Apalutamide
To appreciate the significance of this compound, it is essential to understand the mechanism of the final product, Apalutamide. Apalutamide is a critical therapy for prostate cancer, a disease often driven by androgen signaling.[3]
Apalutamide functions as a potent and selective antagonist of the androgen receptor.[4] Its mechanism involves several key inhibitory steps:
-
Competitive Inhibition of Androgen Binding: Apalutamide binds directly to the ligand-binding domain of the androgen receptor, preventing natural androgens like testosterone and dihydrotestosterone from binding and activating the receptor.[5][6]
-
Prevention of Nuclear Translocation: By binding to the androgen receptor, Apalutamide inhibits the receptor's translocation from the cytoplasm into the cell nucleus.[7]
-
Inhibition of DNA Binding: The Apalutamide-AR complex is unable to bind to androgen response elements (AREs) on the DNA.[7]
-
Impeding AR-Mediated Transcription: By preventing DNA binding, Apalutamide blocks the transcription of androgen-dependent genes that are responsible for prostate cancer cell proliferation and survival.[3]
This multi-faceted inhibition of the androgen receptor signaling pathway leads to decreased tumor cell proliferation and increased apoptosis, ultimately reducing tumor volume.[7]
Quantitative Data
As this compound is primarily an intermediate, there is a lack of published quantitative data regarding its biological activity (e.g., IC50, Ki). The focus of quantitative assessment is on the final product, Apalutamide.
| Compound | Target | Assay Type | IC50 | Reference |
| Apalutamide | Androgen Receptor | In vitro transcriptional reporter assay | 16 nM | [7] |
| N-desmethyl apalutamide | Androgen Receptor | In vitro transcriptional reporter assay | ~48 nM | [3][7] |
Experimental Protocols
The "action" of this compound is its chemical transformation. Below is a representative, multi-step synthesis protocol for Apalutamide starting from this key intermediate. This protocol is a composite of methodologies described in the scientific literature.[2]
Protocol: Synthesis of Apalutamide
Step 1: Bromination of this compound
-
Reactants: this compound, phosphorus tribromide (PBr₃), and bromine (Br₂).
-
Solvent: 1,2-dichloroethane.
-
Procedure:
-
Suspend this compound in 1,2-dichloroethane.
-
Add phosphorus tribromide and bromine to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture and quench with a suitable aqueous solution.
-
Extract the product, 2-bromo-3-trifluoromethyl-5-nitropyridine, with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Step 2: Cyanation of 2-bromo-3-trifluoromethyl-5-nitropyridine
-
Reactants: 2-bromo-3-trifluoromethyl-5-nitropyridine and a cyanide source (e.g., copper(I) cyanide).
-
Solvent: A high-boiling point polar aprotic solvent like DMF or DMSO.
-
Procedure:
-
Dissolve the brominated intermediate in the solvent.
-
Add the cyanide source.
-
Heat the mixture to an elevated temperature (e.g., >100°C) for several hours.
-
After completion, cool the reaction and process through aqueous workup and extraction to isolate 2-cyano-3-trifluoromethyl-5-nitropyridine.
-
Step 3: Reduction of the Nitro Group
-
Reactants: 2-cyano-3-trifluoromethyl-5-nitropyridine and a reducing agent (e.g., iron powder in the presence of an acid like acetic acid or ammonium chloride).
-
Solvent: Ethanol or a similar protic solvent.
-
Procedure:
-
Dissolve the nitropyridine derivative in the solvent.
-
Add iron powder and the acidic component.
-
Heat the mixture to reflux for several hours.
-
Filter the hot solution to remove the iron salts.
-
Concentrate the filtrate and purify the residue (e.g., by recrystallization) to obtain 5-amino-2-cyano-3-(trifluoromethyl)pyridine.
-
Step 4: Final Condensation to form Apalutamide
-
Reactants: 5-amino-2-cyano-3-(trifluoromethyl)pyridine, 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide, and thiophosgene.
-
Solvent: Dimethylacetamide or a similar solvent.
-
Procedure:
-
Combine the two key amine and benzamide intermediates in the solvent.
-
Add thiophosgene dropwise.
-
Heat the reaction mixture.
-
After the initial reaction, add methanol and hydrochloric acid and reflux to facilitate the final ring closure and hydrolysis.
-
Extract the final product, Apalutamide, and purify by recrystallization.
-
Conclusion
The primary "mechanism of action" of this compound is that of a key chemical intermediate. While it does not exhibit a known direct biological effect for therapeutic purposes, its specific arrangement of functional groups allows for its efficient conversion into Apalutamide, a life-extending medication for patients with prostate cancer. Understanding the chemical reactivity and synthetic utility of this compound is therefore of paramount importance for medicinal chemists and professionals in drug development and manufacturing. Future research may explore other potential applications of this versatile pyridine derivative, but its current significance is firmly rooted in its contribution to the synthesis of a targeted cancer therapy.
References
- 1. Page loading... [guidechem.com]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apalutamide - Wikipedia [en.wikipedia.org]
- 5. urology-textbook.com [urology-textbook.com]
- 6. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 7. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
An In-depth Technical Guide to the Derivatives of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: Synthesis, Properties, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, a versatile heterocyclic compound, and its derivatives. The strategic incorporation of a trifluoromethyl group offers significant advantages in medicinal chemistry, including enhanced metabolic stability and binding affinity.[1][2] This document details the synthesis of the core scaffold, potential derivatization pathways, and explores the burgeoning therapeutic applications of its analogues, with a particular focus on the development of novel androgen receptor antagonists for prostate cancer.[3][4] Experimental protocols, quantitative data, and visual diagrams of synthetic and signaling pathways are provided to support further research and development in this promising area.
Introduction
This compound, also known as 5-nitro-3-(trifluoromethyl)pyridin-2-ol, is a substituted pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2][5] The pyridine ring is a common motif in bioactive compounds, and its functionalization with a nitro group and a trifluoromethyl group creates a scaffold with unique electronic and physicochemical properties. The strong electron-withdrawing nature of these substituents makes the core compound a versatile intermediate for a variety of chemical transformations.[5] This guide will explore the synthesis of this key intermediate and the subsequent derivatization strategies to generate novel compounds with significant biological activity.
Physicochemical Properties of the Core Scaffold
The foundational compound, this compound, possesses the following key characteristics:
| Property | Value | Source |
| CAS Number | 99368-66-8 | [6] |
| Molecular Formula | C₆H₃F₃N₂O₃ | [6] |
| Molecular Weight | 208.09 g/mol | [6] |
| IUPAC Name | 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | [6] |
Synthesis of the Core Scaffold
The primary synthetic route to this compound involves the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-hydroxy-3-(trifluoromethyl)pyridine, concentrated sulfuric acid, fuming nitric acid, ice, sodium hydroxide solution, ethyl acetate.
-
Procedure:
-
Dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a reaction vessel.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction at 0 °C for 1 hour.
-
Raise the temperature of the reaction mixture to 65 °C and continue stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction system to room temperature and quench the reaction by slowly pouring it into ice (300 g).
-
Neutralize the mixture by the slow addition of a 50% aqueous sodium hydroxide solution (85 mL).
-
Extract the aqueous phase multiple times with ethyl acetate (4 x 200 mL).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid.
-
-
Yield: 7.4 g (58%).
-
Characterization (¹H NMR, CDCl₃): δ 8.66 (s, 1H), 8.29 (s, 1H).
Derivatization Pathways
The this compound scaffold offers multiple reactive sites for derivatization, primarily at the hydroxyl and nitro groups.
Reactions at the Hydroxyl Group
The hydroxyl group can be readily converted to other functionalities, such as halides, to facilitate subsequent nucleophilic substitution reactions.
Experimental Protocol: Halogenation of the Hydroxyl Group
-
Materials: 5-nitro-3-(trifluoromethyl)pyridin-2-ol, phosphorus tribromide.
-
Procedure:
-
In a round-bottom flask, combine 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.5 g, 12 mmol) and phosphorus tribromide (10 g, 34.8 mmol).
-
The reaction proceeds to replace the hydroxyl group with a bromine atom, yielding 2-bromo-5-nitro-3-(trifluoromethyl)pyridine. This intermediate is a key precursor for introducing amine derivatives.
-
Reactions at the Nitro Group
The nitro group can be reduced to an amino group, which can then be further functionalized.
A generalized workflow for the synthesis and derivatization is presented below:
Case Study: Development of Androgen Receptor Antagonists
A recent study highlights the potential of derivatives based on a similar scaffold, 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, as potent and pure androgen receptor (AR) antagonists for the treatment of prostate cancer.[3][4] This provides a compelling example of how the trifluoromethyl-nitropyridine core can be leveraged in drug discovery.
Biological Context: Androgen Receptor Signaling in Prostate Cancer
The androgen receptor is a key driver of prostate cancer cell growth and survival. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor progression. Clinical AR antagonists can become agonists due to mutations in the AR, leading to treatment resistance.[4]
Lead Compound and Optimization
In the aforementioned study, a lead compound, 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (termed EF2), was identified through structural optimization.[3][4] This compound demonstrated potent inhibition of both wild-type and mutant androgen receptors.
Quantitative Biological Data
The study reported the following key quantitative data for the lead compound EF2:
| Parameter | Value |
| IC₅₀ (Androgen Receptor) | 0.30 µM |
This data indicates a high level of potency in inhibiting the androgen receptor.
Experimental Workflow for Biological Evaluation
The evaluation of the androgen receptor antagonist activity of the derivatives followed a structured workflow:
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel, biologically active compounds. The strategic placement of the trifluoromethyl and nitro groups provides both electronic advantages for target binding and reactive handles for extensive derivatization. The successful development of potent androgen receptor antagonists from a closely related aminopyridine scaffold underscores the significant therapeutic potential of this compound class.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound. Systematic exploration of substitutions at both the 2- and 5-positions could yield novel compounds with a wide array of therapeutic applications, from oncology to infectious diseases. The detailed protocols and pathways provided in this guide offer a solid foundation for these future endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking New Research Avenues: A Technical Guide to the Applications of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning research applications of the versatile chemical intermediate, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine.
This document provides an in-depth exploration of the current and potential research uses of this compound (HNTP), a compound distinguished by its unique structural features that make it a valuable tool in analytical chemistry and pharmaceutical synthesis. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex workflows to facilitate its adoption in advanced research and development projects.
Core Applications in Research
Extensive analysis of scientific literature reveals two primary areas of application for this compound: as a high-performance matrix in advanced mass spectrometry techniques and as a key building block in the synthesis of targeted therapeutics.
A Novel Matrix for Enhanced Metabolite Imaging
This compound has emerged as a superior matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), a powerful technique for visualizing the spatial distribution of metabolites, lipids, and other small molecules directly in tissue samples.[1][2] The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, contributing to its high performance in this analytical application.[3]
HNTP demonstrates a significant improvement in the detection of endogenous metabolites compared to commonly used matrices. Its superior performance is attributed to strong ultraviolet absorption, the formation of uniform micrometer-scale crystals, high chemical stability, low background interference, and high metabolite ionization efficiency.[1][2]
| Matrix Compound | Metabolites Detected (Rat Liver) | Metabolites Detected (Rat Brain) | Key Advantages |
| HNTP | 185 | 152 | Low background noise, high resolution, enhanced detection of metabolites.[1][2] |
| 2,5-Dihydroxybenzoic acid (DHB) | 145 | Not Reported | Broad applicability but with lower sensitivity compared to HNTP.[1][2] |
| 2-Mercaptobenzothiazole | 120 | Not Reported | Limited by high background noise.[1][2] |
This protocol outlines the key steps for utilizing HNTP as a matrix for the imaging of metabolites in biological tissues.
Materials:
-
This compound (HNTP)
-
Methanol (MeOH), 80%
-
Trifluoroacetic acid (TFA), 0.1%
-
Tissue sections (e.g., rat liver, rat brain) mounted on conductive slides
-
Automated matrix sprayer or sublimation device
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Matrix Solution Preparation: Prepare a 10 mg/mL solution of HNTP in 80% methanol containing 0.1% trifluoroacetic acid.[4]
-
Matrix Application:
-
Automated Spraying: Utilize an automated sprayer to apply the HNTP solution onto the tissue section. Optimized parameters such as nozzle temperature, solvent flow rate, nozzle speed, and the number of passes are crucial for achieving a uniform matrix coating that enhances analyte extraction while minimizing delocalization.
-
Sublimation: Alternatively, deposit the HNTP matrix via sublimation to achieve high spatial resolution and reproducibility.
-
-
Data Acquisition:
-
Analyze the prepared tissue section using a MALDI-TOF mass spectrometer operating in positive ion mode.
-
Acquire data across a defined mass range (e.g., m/z 60-1500).[4]
-
Optimize laser parameters to ensure a high total ion current.
-
Set the mass resolution to a high level (e.g., 120,000 FWHM at m/z 200) for accurate mass measurements.[5][6]
-
Intermediate in the Synthesis of Apalutamide
This compound serves as a crucial precursor in the multi-step synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. The synthesis leverages the reactive nature of the pyridine ring and its substituents to construct the complex molecular architecture of the final drug product.
The synthesis begins with the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine to yield an isomer of HNTP, which is then converted through a series of reactions to a key intermediate, 5-amino-3-(trifluoromethyl)picolinonitrile. This intermediate is then reacted with other building blocks to form Apalutamide.[1]
This protocol details the initial steps in the synthesis of Apalutamide, starting from a precursor to an HNTP isomer.
Materials:
-
2-hydroxy-3-(trifluoromethyl)pyridine
-
Nitric acid (65%)
-
Sulfuric acid (60%)
-
Phosphorus tribromide
-
Bromine
-
1,2-dichloroethane
-
Iron powder
Procedure:
-
Nitration: Prepare 2-hydroxy-3-trifluoromethyl-5-nitropyridine by nitrating 2-hydroxy-3-(trifluoromethyl)-pyridine with 65% nitric acid in 60% sulfuric acid.[1]
-
Bromination: React the resulting compound with phosphorus tribromide and bromine in 1,2-dichloroethane to produce 2-bromo-3-trifluoromethyl-5-nitropyridine.[1]
-
Cyanation: The bromo-derivative is then subjected to a cyanation reaction to yield 2-cyano-3-trifluoromethyl-5-nitropyridine.[1]
-
Nitro Reduction: The nitro group of the cyanated compound is reduced using iron powder to afford the key intermediate, 2-cyano-3-trifluoromethyl-5-aminopyridine (also known as 5-amino-3-(trifluoromethyl)picolinonitrile).[1] This intermediate is then carried forward in a "one-pot" reaction with N-methyl-2-fluoro-4-(1-cyanocyclobutylamino)-benzamide and thiophosgene to synthesize Apalutamide.[1]
Future Outlook
The unique properties of this compound, particularly the influence of its trifluoromethyl group, suggest a broad potential for further applications. Its role as a building block in creating novel compounds for pharmaceuticals and agrochemicals is an area ripe for continued exploration.[7] As analytical techniques become more sensitive, the demand for high-performance matrices like HNTP in mass spectrometry imaging is also expected to grow, opening new windows into the complex metabolic landscapes of biological systems. Researchers are encouraged to consider the synthetic versatility of this compound for developing new fluorinated heterocyclic systems and other nitrogen-containing molecules.[7]
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. CN107501237A - A kind of Apalutamide new synthetic method - Google Patents [patents.google.com]
- 3. 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | 951753-87-0 | Benchchem [benchchem.com]
- 4. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
- 5. High-resolution accurate mass- mass spectrometry based- untargeted metabolomics: Reproducibility and detection power across data-dependent acquisition, data-independent acquisition, and AcquireX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. This compound as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine in Modern Organic Synthesis
A comprehensive guide for researchers and professionals in drug development and chemical sciences on the applications and synthetic manipulations of the versatile building block, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine.
Introduction: this compound is a highly functionalized heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its unique arrangement of a hydroxyl group, a nitro group, and a trifluoromethyl group on a pyridine scaffold imparts distinct reactivity and renders it a versatile precursor for the synthesis of a wide range of complex molecules. The trifluoromethyl group enhances metabolic stability and binding affinity of target molecules, the nitro group serves as a versatile handle for further functionalization, and the hydroxyl group can be readily converted into other functionalities, making this compound particularly attractive for applications in medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and structured data for easy reference.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature.[1] It exists in tautomeric equilibrium with its pyridin-2-one form. A summary of its key physical and spectroscopic properties is presented in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₃N₂O₃ | [2] |
| Molecular Weight | 208.09 g/mol | [2] |
| Melting Point | 158 °C | [3] |
| Appearance | Solid | [1] |
| CAS Number | 99368-66-8 | [4] |
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | 8.66 (s, 1H), 8.29 (s, 1H) |
| ¹³C NMR | Data not available in search results |
| IR | Data not available in search results |
| Mass Spectrum | Data not available in search results |
Synthesis of this compound
The primary route for the synthesis of the title compound is through the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.
Caption: Synthesis of the title compound via nitration.
Experimental Protocol:
A solution of 2-hydroxy-3-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol) is dissolved in concentrated sulfuric acid (50 mL) and cooled to 0 °C. Fuming nitric acid (14 mL, 92 mmol) is then added dropwise while maintaining the temperature at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour, after which the temperature is raised to 65 °C and stirring is continued for 24 hours. Upon completion, the reaction is quenched by pouring it into ice (300 g). The pH is adjusted to neutral with a 50% aqueous sodium hydroxide solution. The aqueous layer is extracted multiple times with ethyl acetate (4 x 200 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a yellow solid (7.4 g, 58% yield).[5]
Key Reactions and Synthetic Applications
This compound serves as a versatile intermediate for a variety of chemical transformations, primarily involving the modification of the hydroxyl and nitro groups, and subsequent cross-coupling reactions.
Conversion of the Hydroxyl Group to a Halogen
The hydroxyl group can be readily converted to a chloro or bromo group, which are excellent leaving groups for subsequent nucleophilic substitution and cross-coupling reactions.
Caption: Halogenation of the hydroxyl group.
To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), thionyl chloride (18.45 mL, 253 mmol) is added dropwise. N,N-dimethylformamide (1.957 mL, 25.3 mmol) is then added as a catalyst. The mixture is stirred at 100°C for 10 hours. After completion, excess thionyl chloride is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (2.46 g, 86% yield).[6]
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, opening up avenues for amide bond formation and other derivatizations.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 99368-66-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
role of trifluoromethylpyridines in agrochemical synthesis
An In-depth Technical Guide on the Role of Trifluoromethylpyridines in Agrochemical Synthesis
Introduction
Trifluoromethylpyridines (TFMPs) represent a cornerstone in modern agrochemical research and development. These heterocyclic compounds, characterized by a pyridine ring substituted with a trifluoromethyl (-CF3) group, are integral to the design of a wide array of high-performance herbicides, insecticides, fungicides, and nematicides.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—significantly enhance the biological activity, systemic movement, and target-site binding of active ingredients.[3][4][5]
The incorporation of the TFMP moiety can lead to agrochemicals with improved efficacy, lower application rates, and novel modes of action compared to their non-fluorinated analogues.[2][3] Over the last three decades, the demand for TFMP intermediates has grown steadily, with more than 20 new TFMP-containing agrochemicals being commercialized.[4][6] This guide provides a detailed examination of the synthesis of key TFMP intermediates and their application in the production of market-leading agrochemicals, complete with experimental protocols, quantitative data, and pathway visualizations.
Core Synthesis Strategies for Trifluoromethylpyridine Intermediates
The industrial production of TFMP intermediates, which serve as the foundational building blocks for complex agrochemicals, primarily relies on two robust synthetic methodologies: Halogen Exchange and Cyclocondensation .
-
Halogen Exchange (from Picolines): This is the most established and widely used method. It begins with picoline (methylpyridine) as a readily available starting material. The process involves the chlorination of the methyl group to form a trichloromethylpyridine, followed by a fluorine/chlorine exchange reaction, typically using hydrogen fluoride (HF), to yield the desired trifluoromethylpyridine.[3][4] This method is particularly effective for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[4][6]
-
Cyclocondensation (from Acyclic Precursors): This "bottom-up" approach involves constructing the pyridine ring from smaller, acyclic fragments that already contain the trifluoromethyl group.[4][6] Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and ethyl 2,2,2-trifluoroacetate.[4] These precursors undergo condensation reactions with other molecules to form the final TFMP structure. This method offers versatility for creating a diverse range of substituted TFMPs.[4]
Applications in Agrochemical Synthesis: Herbicides
TFMP-containing herbicides are vital for controlling a wide range of problematic weeds in agriculture. They often exhibit high potency and selectivity.
Case Study: Aminopyralid
Aminopyralid is a systemic post-emergence herbicide used to control broadleaf weeds, particularly in pastures and rangelands.[7] It functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA), which leads to uncontrolled and disorganized growth, ultimately causing plant death.[7][8]
Experimental Protocol: Synthesis of Aminopyralid
The synthesis of Aminopyralid is achieved via the selective hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[9]
-
Step 1: Preparation of Reactant Solution: A mixture of 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and 500 mL of water is prepared. To this, 66.7 g of a 30% sodium hydroxide solution is added homogeneously. The resulting solution is filtered.[9]
-
Step 2: Hydrogenation: The filtrate is transferred to a 1000 mL high-pressure reactor equipped with a magnetic stirrer. 2.0 g of a 5% Palladium-on-Carbon (Pd/C) catalyst is added. The reactor is sealed, purged three times with nitrogen, and then pressurized with hydrogen to 0.2 MPa.[9]
-
Step 3: Reaction Conditions: The mixture is heated to 50°C while stirring. The hydrogen pressure is increased to and maintained at 0.3 MPa. The reaction proceeds for 20 hours, with completion monitored by HPLC.[9]
-
Step 4: Product Isolation: After cooling to room temperature, the reaction solution is decanted and filtered to recover the catalyst. The filtrate is acidified to a pH of 1-2 using 30% hydrochloric acid.[9]
-
Step 5: Purification: The acidified solution is cooled to induce crystallization. The resulting solid precipitate is centrifuged and washed with hot water to yield 38.8 g of Aminopyralid.[9]
Quantitative Data:
Applications in Agrochemical Synthesis: Insecticides & Acaricides
The TFMP moiety is a prevalent feature in many insecticides, where it often enhances binding to insect-specific targets.
Case Study: Fluazuron
Fluazuron is a benzoylphenyl urea derivative used as an insect and acarid growth regulator. It is particularly effective for controlling ticks on cattle.[10] Its mode of action is the inhibition of chitin synthesis.[10][11] Chitin is a crucial component of the arthropod exoskeleton, and by blocking its formation, Fluazuron prevents immature ticks from successfully molting, thereby interrupting their life cycle.[11]
Experimental Protocol: Synthesis of Fluazuron
This synthesis involves a three-step process utilizing an ionic liquid catalyst for high efficiency and purity.[12]
-
Step 1: Preparation of Isocyanate Intermediate: 78.3 g (0.5 mol) of 2,6-difluorobenzamide is reacted with 95.2 g (0.75 mol) of oxalyl chloride in 200 mL of toluene. The mixture is refluxed for 8 hours. Toluene and excess oxalyl chloride are removed by distillation under reduced pressure to yield the liquid intermediate, 2,6-difluorobenzoyl isocyanate.[12]
-
Step 2: Preparation of Aniline Intermediate: A mixture of 124.2 g (0.6 mol) of 2,3-dichloro-5-(trifluoromethyl)pyridine, 84.7 g (0.6 mol) of 2-chloro-5-aminophenol, 28 g (0.7 mol) of sodium hydroxide, and 6 mmol of 1-butyl-3-methylimidazolium hexafluorophosphate (ionic liquid catalyst) in 300 mL of toluene is heated to 80°C with stirring for 2 hours. The solvent is evaporated, and water is added to precipitate the solid, which is then filtered and washed to yield the solid intermediate, 4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.[12]
-
Step 3: Final Condensation: The liquid isocyanate intermediate from Step 1 and the solid aniline intermediate from Step 2 are combined in 350 mL of toluene. The mixture is heated to 30°C and stirred for 4 hours. The resulting precipitate is isolated by suction filtration, washed with toluene, and dried to obtain the final Fluazuron product.[12]
Quantitative Data:
Quantitative Data Summary
The inclusion of the TFMP moiety influences not only biological activity but also the fundamental physicochemical properties of a molecule.
Table 1: Physicochemical Property Comparison
| Compound | Hydrophobic Constant (LogP) | Note |
|---|---|---|
| Benzotrifluoride | 3.0 | The phenyl analogue. |
| 3-(Trifluoromethyl)pyridine | 1.7 | The pyridine analogue, showing significantly lower hydrophobicity, which can affect properties like systemic movement in plants.[3] |
Table 2: Selected TFMP-Containing Agrochemicals
| Agrochemical | Class | Mode of Action (IRAC/HRAC Group) | Key TFMP Intermediate |
|---|---|---|---|
| Fluazifop-butyl | Herbicide | ACCase inhibitor (Group 1)[4][13] | 2,5-CTF[4] |
| Haloxyfop-methyl | Herbicide | ACCase inhibitor (Group 1)[13] | 2,3,5-DCTF[13] |
| Aminopyralid | Herbicide | Synthetic auxin (Group 4)[7] | N/A (Synthesized differently) |
| Dithiopyr | Herbicide | Microtubule assembly inhibitor (Group 3)[4][14] | Acyclic CF3 precursor[4] |
| Flonicamid | Insecticide | Chordotonal organ modulator (Group 29)[4][13] | Acyclic CF3 precursor[4] |
| Fluazuron | Acaricide | Chitin synthesis inhibitor (Group 15)[10] | 2,3-dichloro-5-(trifluoromethyl)pyridine[12][15] |
| Sulfoxaflor | Insecticide | nAChR competitive modulator (Group 4C) | Acyclic CF3 precursor[6] |
Conclusion
Trifluoromethylpyridines are indispensable structural motifs in the landscape of modern crop protection. The synthetic pathways to access key TFMP intermediates are well-established, enabling the large-scale production required for commercial agrochemicals. The strategic incorporation of the TFMP moiety into active ingredients, as demonstrated with herbicides like Aminopyralid and insecticides like Fluazuron, consistently leads to products with high efficacy, specific modes of action, and favorable physicochemical properties. For researchers and scientists in the field, a deep understanding of TFMP chemistry is critical for the design and development of the next generation of sustainable and effective agrochemical solutions.
References
- 1. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chigroup.site [chigroup.site]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]
- 8. WO2014100444A1 - Herbicide containing aminopyralid, triclopyr and organosilicone surfactant - Google Patents [patents.google.com]
- 9. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]
- 10. Fluazuron (Ref: CGA 157419) [sitem.herts.ac.uk]
- 11. 892. Fluazuron (WHO Food Additives Series 39) [inchem.org]
- 12. CN104876859A - Fluazuron and preparing method thereof - Google Patents [patents.google.com]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. CN101906070A - Method for chemically synthesizing fluazuron - Google Patents [patents.google.com]
tautomerism in 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
An In-depth Technical Guide on the Tautomerism of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications in drug design, materials science, and chemical synthesis.[1] The 2-hydroxypyridine/2-pyridone system is a classic and extensively studied example of prototropic tautomerism, where a proton migrates between a nitrogen and an oxygen atom.[2][3] This guide focuses on the tautomerism of this compound, a molecule of interest in pharmaceutical and chemical research due to its unique electronic properties.[4] The presence of strong electron-withdrawing groups, the nitro (-NO₂) at the 5-position and the trifluoromethyl (-CF₃) at the 3-position, is expected to significantly influence the position of the tautomeric equilibrium. This document provides a comprehensive overview of the factors governing this equilibrium, methods for its study, and relevant experimental protocols for researchers and drug development professionals.
The Tautomeric Equilibrium
This compound exists as an equilibrium between two primary tautomeric forms: the aromatic 2-hydroxy-pyridine (enol-imine) form and the non-aromatic 2-pyridone (keto-amine) form.[4][5][6]
-
This compound (Hydroxy Form): This tautomer possesses an aromatic pyridine ring with a hydroxyl group at the 2-position.
-
5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one (Pyridone Form): This tautomer features a pyridin-2-one ring, which is an amide, and is often favored in the solid state and in polar solvents due to intermolecular hydrogen bonding.[2][5]
The interconversion between these two forms is a dynamic process, and the position of the equilibrium is sensitive to various factors.
Caption: Tautomeric equilibrium of this compound.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is primarily dictated by the electronic effects of the substituents on the pyridine ring and the nature of the solvent.
Electronic Effects of Substituents
The electronic nature of substituents on the pyridine ring plays a crucial role in determining the relative stability of the two tautomers. Electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups present in the title compound, generally favor the hydroxy form.[7][8] This is because these groups stabilize the aromatic pyridine ring of the hydroxy tautomer through resonance and inductive effects. In contrast, electron-donating groups tend to favor the pyridone form.
Solvent Effects
The polarity of the solvent has a profound impact on the tautomeric equilibrium.
-
Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) tend to favor the less polar 2-hydroxypyridine tautomer.[2]
-
Polar solvents (e.g., water, alcohols, DMSO), especially those capable of hydrogen bonding, generally favor the more polar 2-pyridone tautomer.[2][7] The pyridone form, with its amide-like character, is more effectively solvated by polar solvents through hydrogen bonding and dipole-dipole interactions.[9][10]
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentration of the pyridone form to the hydroxy form:
KT = [Pyridone Form] / [Hydroxy Form]
| Solvent | Dielectric Constant (ε) | Expected KT Trend | Predominant Tautomer (Expected) |
| Cyclohexane | 2.0 | Low | Hydroxy Form |
| Dichloromethane | 9.1 | Intermediate | Mix of Tautomers |
| Tetrahydrofuran (THF) | 7.6 | Intermediate | Mix of Tautomers |
| Methanol | 32.7 | High | Pyridone Form |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Pyridone Form |
| Water | 80.1 | Very High | Pyridone Form |
Note: The expected trends are inferred from general principles of 2-hydroxypyridine tautomerism and the strong electron-withdrawing nature of the substituents.
Experimental and Computational Methodologies
A combination of spectroscopic and computational techniques is typically employed to study the tautomerism of 2-hydroxypyridines.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a powerful tool for the quantitative determination of the amounts of each tautomer in solution.[7][11] The hydroxy and pyridone forms have distinct absorption maxima (λmax). By comparing the spectrum of the compound with those of its N-methyl (locks the pyridone form) and O-methyl (locks the hydroxy form) analogues, the concentration of each tautomer can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H, 13C, and 15N NMR spectroscopy can provide insights into the tautomeric equilibrium.[12][13] Chemical shifts are sensitive to the electronic environment, which differs significantly between the two tautomers. However, in cases of rapid interconversion, time-averaged signals may be observed, making it difficult to quantify the individual tautomers.[7][11] In such cases, low-temperature NMR studies can be employed to slow down the exchange rate.
Computational Chemistry
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers in the gas phase and in solution (using solvation models).[12][14][15][16][17] These calculations can provide valuable information on the geometries, energies, and spectroscopic properties of each tautomer, aiding in the interpretation of experimental data.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to investigate the tautomerism of this compound.
Protocol for UV/Vis Spectroscopic Determination of KT
-
Synthesis of Model Compounds: Synthesize the N-methyl and O-methyl derivatives of this compound to serve as fixed models for the pyridone and hydroxy forms, respectively.
-
Preparation of Solutions: Prepare solutions of the target compound and the two model compounds of known concentrations in the desired solvents (e.g., cyclohexane, methanol, water).
-
Spectral Acquisition: Record the UV/Vis absorption spectra of all solutions over a suitable wavelength range (e.g., 200-400 nm).
-
Determination of Molar Absorptivities: Determine the molar absorptivities (ε) of the pure N-methyl and O-methyl derivatives at their respective λmax.
-
Calculation of KT: Using the absorbance of the target compound's solution at the λmax of each tautomer, and the molar absorptivities of the model compounds, calculate the concentration of each tautomer and subsequently the equilibrium constant KT.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Spectral Acquisition: Acquire 1H and 13C NMR spectra at room temperature.
-
Low-Temperature Studies (if necessary): If time-averaged signals are observed, repeat the spectral acquisition at progressively lower temperatures until the signals for both tautomers are resolved.
-
Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. Compare the observed chemical shifts with those predicted by computational methods for each tautomer to aid in signal assignment.
Protocol for Computational Modeling
-
Structure Building: Build the 3D structures of both the hydroxy and pyridone tautomers of this compound using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies.
-
Property Prediction: Predict NMR chemical shifts and UV/Vis absorption spectra for each tautomer to compare with experimental results.
Caption: A typical experimental workflow for studying tautomerism.
Conclusion
The tautomerism of this compound is governed by a delicate balance of electronic and solvent effects. The presence of two strong electron-withdrawing groups likely favors the aromatic hydroxy form in the gas phase and in non-polar solvents. Conversely, in polar, protic solvents, the pyridone form is expected to predominate due to favorable solvation. A comprehensive understanding of this tautomeric equilibrium, achieved through a combination of spectroscopic analysis and computational modeling, is crucial for predicting the compound's physicochemical properties and its behavior in various chemical and biological systems. This knowledge is invaluable for its application in drug discovery and materials science, where tautomerism can significantly impact biological activity, solubility, and other key parameters.
References
- 1. Tautomer - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. wuxibiology.com [wuxibiology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. squ.elsevierpure.com [squ.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
An In-depth Technical Guide to the Electronic Properties of Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyridine derivatives constitute a significant class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines, including medicinal chemistry, materials science, and agrochemicals. The presence of the electron-withdrawing nitro group on the pyridine ring profoundly influences the electronic properties of these molecules, leading to unique characteristics that are exploited in diverse applications. This technical guide provides a comprehensive overview of the electronic properties of nitropyridine derivatives, focusing on their synthesis, experimental and computational characterization, and structure-property relationships.
Synthesis of Nitropyridine Derivatives
The synthesis of nitropyridine derivatives can be broadly categorized into two main approaches: direct nitration of the pyridine ring and functionalization of a pre-synthesized nitropyridine core.
Direct Nitration
Direct nitration of pyridine is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. However, this method can be employed, typically requiring harsh reaction conditions. A common procedure involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, at elevated temperatures. The position of nitration is influenced by the reaction conditions and the presence of other substituents on the pyridine ring.
Another approach to direct nitration involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium salt. Subsequent reaction with a nucleophile like sulfite can lead to the formation of 3-nitropyridine.[1]
Functionalization of Nitropyridines
A more versatile approach to a wider variety of substituted nitropyridines involves the functionalization of a pre-existing nitropyridine scaffold. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups at positions ortho and para to the nitro group. For instance, 2-chloro-5-nitropyridine can serve as a versatile precursor for the synthesis of a range of derivatives by reacting it with different nucleophiles.
A three-component ring transformation reaction of dinitropyridone with a ketone and a nitrogen source (like ammonia or ammonium acetate) provides an efficient route to functionalized nitropyridines that may not be easily accessible through other methods.
Representative Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine
This protocol describes the synthesis of 2-amino-5-nitropyridine from 2-aminopyridine, a common starting material.
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ammonium Hydroxide (NH₄OH)
-
Distilled water
-
Round bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve 2-aminopyridine in concentrated sulfuric acid, ensuring the mixture is kept cool in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirring solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This should be done in a fume hood with good ventilation.
-
The yellow precipitate of 2-amino-5-nitropyridine will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-5-nitropyridine.
-
Dry the purified product in a desiccator.
Electronic and Nonlinear Optical Properties
The electronic properties of nitropyridine derivatives are of great interest due to their potential applications in various fields, particularly in nonlinear optics (NLO). The presence of both an electron-donating group (like an amino group) and an electron-withdrawing group (the nitro group) on the pyridine ring can lead to significant intramolecular charge transfer (ICT), which is a key factor for high NLO activity.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption maxima (λmax) and molar absorptivity (ε) provide insights into the electronic structure and conjugation of nitropyridine derivatives.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |
| 2-Amino-5-nitropyridine | Ethanol | 345 | - | NIST WebBook[2] |
| 4-Amino-3-nitropyridine | - | - | - | [3] |
| 2-Chloro-6-ethoxy-3-nitropyridine | Various | - | - | [4] |
Note: Comprehensive tabular data for a wide range of derivatives is often scattered across various publications. The table above provides examples, and researchers should consult specific literature for the compounds of interest.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), providing valuable information about the electronic structure and stability of the compounds.
| Compound | Solvent/Electrolyte | Ered (V) | Eox (V) | Reference |
| Substituted Polypyridine Ligands | Acetonitrile/TBAPF₆ | - | - | [5] |
| Pyridine-2,6-dicarbohydrazide | Various | Various | Various |
Note: As with UV-Vis data, comprehensive and directly comparable cyclic voltammetry data for a series of nitropyridine derivatives in a single source is limited. The provided references offer examples of such studies.
Nonlinear Optical (NLO) Properties
Nitropyridine derivatives are extensively studied for their second-order and third-order NLO properties. These properties are crucial for applications in optical communications, data storage, and optical limiting. The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ).
| Compound | Method | β (esu) | γ (esu) | Reference |
| 2-Aminopyridinium p-toluenesulphonate | DFT | - | Calculated | [6] |
| 2-(N-prolinol)-5-nitropyridine | Experimental | dyxx=48 pm/V, dyyy=17 pm/V | - | [1] |
Note: Experimental NLO data is often reported in terms of macroscopic tensor components (dij), which are related to the molecular hyperpolarizability (β). Theoretical calculations often report the static or frequency-dependent hyperpolarizability.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is employed to thoroughly characterize the electronic properties of nitropyridine derivatives.
Experimental Techniques
-
UV-Visible Spectroscopy: A solution of the nitropyridine derivative in a suitable solvent (e.g., ethanol, acetonitrile, DMSO) is prepared at a known concentration. The absorption spectrum is recorded using a dual-beam spectrophotometer over a specific wavelength range (typically 200-800 nm). The wavelength of maximum absorption (λmax) and the absorbance are determined. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Cyclic Voltammetry (CV): CV experiments are typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire). The nitropyridine derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials of the analyte.
Computational Methods: Density Functional Theory (DFT)
DFT has become a powerful tool for predicting and understanding the electronic properties of molecules.
Protocol for DFT Calculations:
-
Geometry Optimization: The molecular structure of the nitropyridine derivative is first optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated.
-
HOMO-LUMO Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic excitation energy.
-
UV-Visible Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
-
Nonlinear Optical Properties: The static or frequency-dependent first hyperpolarizability (β) and second hyperpolarizability (γ) can be calculated to predict the NLO response of the molecule. This is often done using the finite field (FF) approach.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich and electron-deficient regions, which is useful for understanding intermolecular interactions and reactivity.
-
Visualizations
General Synthetic Pathway for Functionalized Nitropyridines
References
Methodological & Application
Application Notes and Protocols for 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, with the CAS number 99368-66-8, is a versatile fluorinated pyridine derivative.[1][2][3] Its unique molecular structure, featuring a trifluoromethyl group, a nitro group, and a reactive hydroxyl group, makes it a valuable intermediate in organic synthesis.[4][5] This compound serves as a critical building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[4][5] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of target molecules.[5]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₃N₂O₃ | [6] |
| Molecular Weight | 208.09 g/mol | [6] |
| Melting Point | 158 °C | [2] |
| Boiling Point (Predicted) | 255.2 ± 40.0 °C | [2] |
| Density (Predicted) | 1.61 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 5.71 ± 0.10 | [2] |
| Appearance | White-like crystal/Solid | [1] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Applications
The primary application of this compound is as a chemical intermediate for the synthesis of various functionalized pyridine compounds.[4][5] Additionally, a novel application has been identified in the field of analytical chemistry as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging of tissue metabolites.[7][8]
Intermediate in Chemical Synthesis
This compound is a precursor for producing halogenated pyridines, which are key intermediates in the synthesis of pharmaceuticals, such as Apalutamide, and agrochemicals.[4][5][9] The hydroxyl group can be readily substituted, and the nitro group can be reduced to an amino group, opening pathways for diverse chemical modifications.[9]
MALDI Imaging Matrix
Recent research has demonstrated that this compound (HNTP) can be used as a powerful matrix in positive-ion mode for MALDI Mass Spectrometry Imaging (MALDI-MSI).[7][8] This technique allows for the visualization of the spatial distribution of endogenous metabolites in biological tissues.[7][8] HNTP exhibits strong ultraviolet absorption, forms small, uniform crystals, has high chemical stability, and results in low background interference, leading to high ionization efficiency for metabolites.[7][8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine to produce this compound.[10]
Materials:
-
2-hydroxy-3-(trifluoromethyl)pyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
50% aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 10.0 g (61.3 mmol) of 2-hydroxy-5-trifluoromethylpyridine in 50 mL of concentrated sulfuric acid.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 14 mL (92 mmol) of fuming nitric acid dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Raise the temperature of the reaction mixture to 65 °C and continue stirring for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly pouring the mixture into 300 g of ice.
-
Neutralize the reaction mixture by the slow addition of 85 mL of 50% aqueous sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate (4 x 200 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the product.
Expected Yield: Approximately 7.4 g (58%) of 2-hydroxy-3-nitro-5-trifluoromethylpyridine as a yellow solid.[10]
Caption: Synthetic pathway for this compound.
Protocol 2: Application as a MALDI Imaging Matrix for Tissue Metabolites
This protocol outlines the use of this compound (HNTP) as a matrix for MALDI-MSI of metabolites in tissue sections.[7][8][11]
Materials:
-
This compound (HNTP)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Frozen tissue sections mounted on glass slides
Equipment:
-
Matrix sprayer (e.g., HTX TM-Sprayer)
-
MALDI-TOF Mass Spectrometer
-
Data acquisition and imaging software
Procedure:
-
Matrix Solution Preparation: Prepare a 10 mg/mL solution of HNTP in 80% methanol containing 0.1% trifluoroacetic acid.[11]
-
Matrix Deposition:
-
Place the glass slides with the mounted tissue sections into the matrix sprayer.
-
Apply the HNTP matrix solution onto the tissue sections using the automated sprayer. Typical parameters include a nozzle temperature of 75°C, a flow rate of 0.12 mL/min, and a spray nozzle velocity of 1200 mm/min over multiple passes.
-
-
MALDI-MSI Data Acquisition:
-
Load the matrix-coated slides into the MALDI-TOF mass spectrometer.
-
Acquire data in positive-ion mode.
-
Set the laser parameters and the spatial resolution for the imaging experiment (e.g., laser intensity, number of shots per pixel, and pixel step size).
-
Acquire mass spectra across the entire tissue section.
-
-
Data Analysis:
-
Use imaging software to reconstruct the spatial distribution of detected metabolites based on their mass-to-charge ratio (m/z).
-
Identify metabolites by comparing the acquired m/z values to metabolite databases.
-
Data Presentation:
The performance of HNTP as a MALDI matrix was compared to other commonly used matrices for the detection of metabolites in rat liver tissue.[7][8]
| Matrix | Number of Detectable Metabolites in Rat Liver |
| This compound (HNTP) | 185 |
| 2,5-dihydroxybenzoic acid (DHB) | 145 |
| 2-mercaptobenzothiazole (MBT) | 120 |
In rat brain tissue, the HNTP matrix enabled the detection and imaging of 152 metabolites.[7][8]
Caption: Experimental workflow for MALDI imaging using HNTP matrix.
Conclusion
This compound is a valuable chemical intermediate with established synthetic utility. The protocols provided herein offer detailed procedures for its synthesis and its innovative application as a high-performance matrix in MALDI imaging. This latter application, in particular, opens new avenues for its use in metabolomics and biomedical research, enabling enhanced visualization of metabolite distributions in biological tissues. Researchers and professionals in drug development can leverage this compound as a versatile tool in their synthetic and analytical workflows.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 99368-66-8 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 99368-66-8 | Benchchem [benchchem.com]
- 10. This compound | 33252-64-1 [chemicalbook.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Note: Spatially Resolved Pharmacokinetics and Metabolite Imaging using HNTP Matrix for MALDI-MSI
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free analytical technique that provides spatial distribution maps of a wide array of molecules, from small molecule drugs and metabolites to lipids and proteins, directly within tissue sections.[1][2] The choice of the organic matrix is a critical parameter that dictates the sensitivity, spatial resolution, and overall success of a MALDI-MSI experiment.[1] 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) is a novel and powerful matrix for the analysis of small molecules in positive-ion mode MALDI-MSI.[1][3]
This application note describes the use of HNTP as a matrix for MALDI-MSI, highlighting its superior performance in the detection of drugs and endogenous metabolites in biological tissues.
Advantages of HNTP as a MALDI Matrix
HNTP has been demonstrated to be a highly effective matrix for the analysis of small molecules and lipids for several key reasons:
-
Strong Ultraviolet Absorption: HNTP exhibits strong absorption at the 355 nm wavelength of Nd:YAG lasers commonly used in MALDI instruments, ensuring efficient energy transfer for desorption and ionization.[3][4]
-
High Ionization Efficiency: It provides superior ionization efficiency for a wide range of metabolites and low molecular weight compounds compared to common matrices like 2,5-dihydroxybenzoic acid (DHB).[1][3]
-
Low Background Interference: The matrix itself generates minimal interfering ion signals in the low mass range (m/z < 500), resulting in cleaner spectra and improved detection of target analytes.[1][3]
-
Homogeneous Crystal Formation: HNTP forms small, µm-scale crystals, which facilitates the acquisition of high-resolution mass spectrometry images.[1][3]
-
High Stability: It possesses high chemical stability under the vacuum conditions of the mass spectrometer.[3]
Protocol: MALDI-MSI of Small Molecules in Tissue using HNTP Matrix
This protocol provides a step-by-step guide for the analysis of small molecule drugs and metabolites in fresh-frozen tissue sections using HNTP as the MALDI matrix.
1. Materials and Reagents
-
This compound (HNTP), >98% purity
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
Ultrapure water (e.g., Milli-Q)
-
Indium Tin Oxide (ITO) coated glass slides
-
Cryostat/Microtome
-
Automated Matrix Sprayer (e.g., HTX TM-Sprayer)
-
MALDI Time-of-Flight (TOF) Mass Spectrometer
2. Experimental Workflow
The overall workflow for a typical MALDI-MSI experiment using the HNTP matrix is depicted below.
3. Detailed Methodologies
3.1. Tissue Sample Preparation
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen or on a bed of dry ice to minimize degradation of target analytes. Store at -80°C until sectioning.
-
Equilibrate the frozen tissue to the cryostat temperature (typically -20°C).
-
Section the tissue at a thickness of 10-12 µm using a cryostat.
-
Thaw-mount the tissue section onto a pre-cooled, conductive ITO slide. This is a critical step to ensure good adhesion and electrical conductivity.
-
Optional: For certain applications, a brief washing step can help remove interfering salts and lipids. Immerse the slide in cold ammonium acetate solution (e.g., 50 mM) for a few seconds. This should be optimized to avoid delocalization of the target analytes.[5]
3.2. HNTP Matrix Solution Preparation
-
Prepare the matrix solvent. A common solvent system is 70:30 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA). The TFA aids in the ionization process for positive-ion mode.
-
Dissolve HNTP in the solvent to a final concentration of 10 mg/mL.[4]
-
Ensure the HNTP is fully dissolved by vortexing or brief sonication.
3.3. Matrix Application Automated spray deposition is recommended for creating a uniform, microcrystalline layer of matrix, which is crucial for high-quality imaging.[6]
-
Place the ITO slide with the mounted tissue section into the automated sprayer.
-
Set the spray parameters according to the instrument manufacturer's guidelines. A representative set of parameters for the HTX TM-Sprayer is provided in the table below. These may require optimization based on tissue type and environmental conditions.
Table 1: Representative Matrix Spraying Parameters
| Parameter | Value |
|---|---|
| Nozzle Temperature | 75°C |
| Spray Nozzle Velocity | 1200 mm/min |
| Number of Passes | 8 |
| Flow Rate | 0.12 mL/min |
| Track Spacing | 3 mm |
| Nitrogen Gas Pressure | 10 psi |
3.4. MALDI-MS Data Acquisition
-
Calibrate the mass spectrometer using a suitable calibrant mixture in the mass range of interest.
-
Load the matrix-coated slide into the MALDI mass spectrometer.
-
Define the region of interest for imaging over the tissue section.
-
Set the data acquisition parameters. The following table provides typical starting parameters for a MALDI-TOF instrument.
Table 2: Representative MALDI-TOF MS Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Positive |
| Laser Type | Nd:YAG |
| Laser Wavelength | 355 nm |
| Laser Repetition Rate | 10 kHz |
| Laser Intensity | 30-50% (Optimize for analyte) |
| Spatial Resolution | 30-100 µm |
| Mass Range (m/z) | 100 - 1000 |
| Laser Shots per Pixel | 400-800 |
Data and Expected Results
HNTP has been shown to significantly enhance the detection of metabolites in tissue. In a comparative study, HNTP enabled the detection of a greater number of unique metabolites in rat liver and brain tissue compared to commonly used matrices.[1][3]
Table 3: Comparative Performance of HNTP Matrix
| Tissue Type | Matrix | Number of Metabolites Detected[1][3] |
|---|---|---|
| Rat Liver | HNTP | 185 |
| DHB | 145 | |
| 2-MBT | 120 |
| Rat Brain | HNTP | 152 |
This enhanced coverage allows for more comprehensive metabolic profiling and a clearer understanding of the spatial distribution of endogenous compounds and administered drugs. The resulting data can be visualized as ion density maps, where the intensity of a specific m/z value is plotted for each pixel, revealing the localization of the corresponding molecule within the tissue architecture.
Logical Diagram for Matrix Selection
The decision to use HNTP can be guided by the specific requirements of the experiment.
References
- 1. This compound as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative mass spectrometry imaging of drugs and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 99368-66-8 | Benchchem [benchchem.com]
- 5. Development of an Integrated Tissue Pretreatment Protocol for Enhanced MALDI MS Imaging of Drug Distribution in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MALDI MSI in Drug Development — HTX Imaging [htximaging.com]
Application Notes and Protocols for the Synthesis of Derivatives from 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
These application notes provide detailed methodologies for the synthesis of derivatives from 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, a versatile building block in the development of pharmaceuticals and agrochemicals.[1][2][3][4] The protocols outlined below cover the synthesis of the starting material and subsequent derivatization reactions, including halogenation and reduction.
Synthesis of this compound
The primary synthetic route to this compound involves the nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine.[5][6]
Experimental Protocol:
A solution of 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) is prepared in sulfuric acid (160 mL). The solution is cooled to -10°C. Nitric acid (24 mL, 0.55 mol) is then added dropwise while maintaining the low temperature. Following the addition, the reaction mixture is stirred at 40°C for 6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into ice water. The pH of the resulting solution is adjusted to 4-5 using a saturated sodium hydroxide solution. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[6]
Data Presentation:
| Reactant | Moles | Reagent | Volume/Moles | Temperature | Time | Yield |
| 2-Hydroxy-3-(trifluoromethyl)pyridine | 0.12 mol | Nitric Acid / Sulfuric Acid | 0.55 mol / 160 mL | -10°C to 40°C | 6 h | ~70%[5] |
Synthesis Workflow:
Caption: Synthesis of this compound.
Derivatization Reactions
This compound can undergo several derivatization reactions, primarily targeting the hydroxyl and nitro functional groups.[5][6]
Halogenation of the Hydroxyl Group
The hydroxyl group can be substituted with a halogen, such as bromine, to yield the corresponding halopyridine derivative. This is facilitated by the strong electron-withdrawing effects of the pyridine ring and the trifluoromethyl group.[6]
In a round-bottom flask equipped with a magnetic stir bar, 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.5 g, 12 mmol) and phosphorus tribromide (10 g, 34.8 mmol) are mixed. The reaction is stirred until completion, which should be monitored by TLC.[6]
Reduction of the Nitro Group
The nitro group can be reduced to an amino group using standard reducing agents, which opens up further avenues for derivatization, such as amide or sulfonamide formation.[5]
This compound is dissolved in a suitable solvent, such as ethanol. A catalyst, for example, palladium on carbon, is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred until the reaction is complete, as monitored by TLC. Alternatively, a chemical reducing agent like sodium borohydride can be employed.[5]
Derivatization Pathways:
Caption: Key derivatization reactions of the starting material.
General Methodologies for Substituted Pyridine Synthesis
For more complex derivatives, various established methods for pyridine synthesis can be adapted. These often involve the construction of the pyridine ring from acyclic precursors.
One-Pot Three-Component Synthesis of Fused Pyridine Derivatives
This method offers an efficient and environmentally friendly approach to fused pyridine systems.[7]
A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL). The mixture is stirred at 80°C for 4 to 7 hours, with progress monitored by TLC. Upon completion, 50 mL of water is added to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization from ethanol.[7]
| Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Time (h) | Yield (%) |
| Benzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 92[7] |
| 4-Chlorobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 95[7] |
| 4-Nitrobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4.5 | 94[7] |
Transition-Metal-Catalyzed Synthesis
Modern synthetic approaches often utilize transition metal catalysts for high efficiency and regioselectivity.[7]
To a mixture of an α,β-unsaturated O-pivaloyl oxime (0.2 mmol), an alkene (0.4 mmol), and [RhCp*Cl₂]₂ (5 mol %) in a suitable solvent, an appropriate silver salt is added. The reaction is stirred at a specified temperature until completion.[7]
Logical Workflow for Pyridine Synthesis Strategy:
Caption: General workflow for selecting a pyridine synthesis method.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. This compound | 99368-66-8 | Benchchem [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is a versatile organic compound with significant applications in various scientific fields.[1] Structurally, it features a pyridine ring substituted with a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position.[1] This unique arrangement of functional groups imparts distinct electronic properties that are leveraged in organic synthesis and analytical chemistry.[1][2] While primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its potential as a modulator of biological pathways is an area of growing interest.[2][3] The trifluoromethyl group, in particular, is a common moiety in drug molecules, known to enhance metabolic stability, lipophilicity, and binding affinity.[3]
Recent research has also highlighted its utility as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), demonstrating superior performance in the detection of tissue metabolites compared to conventional matrices.[1][4]
This document provides detailed application notes and a hypothetical protocol for evaluating the potential of this compound as a modulator of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. TGR5 is a promising therapeutic target for metabolic diseases, and identifying novel modulators is a key objective in drug discovery.[5][6]
Hypothetical Application: Modulation of TGR5 Signaling
The Takeda G protein-coupled receptor 5 (TGR5) is a membrane receptor activated by bile acids.[6] Its activation stimulates intracellular signaling cascades, primarily through the Gαs protein, leading to an increase in cyclic AMP (cAMP) levels.[5][6] This pathway is implicated in various physiological processes, including glucose homeostasis, energy expenditure, and inflammation, making TGR5 an attractive target for the treatment of type 2 diabetes and other metabolic disorders.[5][6][7]
The following protocol describes a cell-based reporter assay to screen for the potential agonistic or antagonistic activity of this compound on the TGR5 signaling pathway.
TGR5 Signaling Pathway
Experimental Protocol: TGR5 Reporter Gene Assay
This protocol outlines a method to assess the effect of this compound on TGR5 activation using a commercially available reporter assay kit. The assay measures the activity of a secreted alkaline phosphatase (SEAP) reporter gene under the control of a cAMP response element (CRE).
Materials and Reagents
-
HEK293 cells stably expressing human TGR5 (or a similar suitable cell line)
-
TGR5 Reporter Assay Kit (containing a CRE-SEAP reporter plasmid)
-
This compound (test compound)
-
TGR5 agonist (positive control, e.g., Lithocholic acid (LCA) or INT-777)
-
TGR5 antagonist (optional, for antagonist mode)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or a similar transfection reagent)
-
96-well cell culture plates (white, clear bottom for microscopy)
-
Luminescence-based alkaline phosphatase substrate
-
Luminometer
Experimental Workflow
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture HEK293-TGR5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
Day 2: Transfection
-
In a sterile tube, dilute the CRE-SEAP reporter plasmid into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the DNA-lipid complex to each well containing the cells.
-
Incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound, positive control (TGR5 agonist), and a vehicle control (DMSO) in serum-free DMEM.
-
Carefully remove the medium from the cells and replace it with 100 µL of the compound dilutions.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Day 4: Signal Detection
-
Equilibrate the 96-well plate and the luminescent substrate to room temperature.
-
Carefully collect 20 µL of the cell culture supernatant from each well and transfer to a new white 96-well plate.
-
Add 100 µL of the luminescent alkaline phosphatase substrate to each well containing the supernatant.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate luminometer.
Data Presentation and Analysis
The results can be analyzed by normalizing the luminescence signal of the test compound to the vehicle control. For agonist activity, the data can be plotted as a dose-response curve to determine the EC₅₀ value. For antagonist activity, the assay is performed in the presence of a known agonist, and the IC₅₀ is calculated.
Hypothetical Agonist Activity Data
| Concentration of this compound (µM) | Average Luminescence (RLU) | % Activation (relative to positive control) |
| 0 (Vehicle) | 1,500 | 0% |
| 0.1 | 2,500 | 10% |
| 1 | 8,000 | 65% |
| 10 | 11,500 | 100% |
| 50 | 11,800 | 103% |
| 100 | 12,000 | 105% |
| Positive Control (LCA 10 µM) | 11,500 | 100% |
EC₅₀ Calculation: Based on the hypothetical data, the EC₅₀ for this compound would be approximately 0.8 µM.
Conclusion
While this compound is well-established as a synthetic intermediate, its potential bioactivity warrants further investigation. The provided protocol offers a robust framework for screening this and other novel compounds for their modulatory effects on the TGR5 signaling pathway. Such assays are a critical first step in the drug discovery pipeline for identifying new therapeutic agents for metabolic diseases. Further studies, including binding assays and in vivo models, would be necessary to validate any initial findings.
References
- 1. This compound | 99368-66-8 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of TGR5 Increases Urine Concentration by Inducing AQP2 and AQP3 Expression in Renal Medullary Collecting Ducts - East China Normal University [pure.ecnu.edu.cn]
Application Notes and Protocols for the Synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine
Introduction
2-chloro-5-nitro-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The trifluoromethyl group enhances the lipophilicity, metabolic stability, and binding affinity of molecules, making this pyridine derivative a valuable building block in medicinal chemistry. This document provides detailed protocols for the synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine from its precursor, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, a common method being the chlorination of the hydroxyl group.
Reaction Scheme
The conversion of this compound to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine is typically achieved through chlorination. The hydroxyl group in the pyridine ring can exist in tautomeric equilibrium with its pyridone form. The reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom.
Quantitative Data Summary
The following table summarizes the quantitative data from two different experimental protocols for the synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 5-nitro-3-(trifluoromethyl)pyridin-2-ol | 3-nitro-5-trifluoromethyl-pyridin-2-ol |
| Starting Material Amount | 2.63 g (12.64 mmol) | 300 mg (1.44 mmol) |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Phosphorus oxychloride (POCl₃) |
| Chlorinating Agent Amount | 18.45 mL (253 mmol) | 0.4 mL (4.33 mmol) |
| Catalyst/Additive | N,N-dimethylformamide (DMF) | Benzyltrimethylammonium chloride |
| Catalyst/Additive Amount | 1.957 mL (25.3 mmol) | 164 mg (0.721 mmol) |
| Solvent | None (SOCl₂ as reagent and solvent) | Acetonitrile (4.5 mL) |
| Reaction Temperature | 100°C | 80°C |
| Reaction Time | 10 hours | 3 hours |
| Product Yield | 2.46 g (86%) | 300 mg (92%) |
| Product Appearance | Crude product | White solid |
| Purification | Work-up, used without further purification | Work-up |
| TLC (Rf value) | 0.6 (Petroleum ether/Ethyl acetate = 5:1) | Not specified |
| ¹H NMR Data | (400 MHz, CDCl₃) δ: 9.23-9.59 (m, 1H), 8.79 (d, J=2.4 Hz, 1H) | (300 MHz, DMSO-d₆) δ: 9.21 (s, 1H), 9.08 (s, 1H) |
| Reference | [1] | [2] |
Experimental Protocols
Two detailed methodologies for the synthesis are provided below.
Protocol 1: Chlorination using Thionyl Chloride[1]
Materials:
-
5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol)
-
Thionyl chloride (SOCl₂) (18.45 mL, 253 mmol)
-
N,N-dimethylformamide (DMF) (1.957 mL, 25.3 mmol)
-
Ethyl acetate (EA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vial
-
Stirring apparatus
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), slowly add thionyl chloride (18.45 mL, 253 mmol) dropwise.
-
Add N,N-dimethylformamide (1.957 mL, 25.3 mmol) as a catalyst to the reaction mixture.
-
Heat the mixture to 100°C and stir for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (2.46 g, 10.86 mmol, 86% yield), can be used in the next step without further purification.
Protocol 2: Chlorination using Phosphorus Oxychloride[2]
Materials:
-
3-nitro-5-trifluoromethyl-pyridin-2-ol (300 mg, 1.44 mmol)
-
Acetonitrile (4.5 mL)
-
Phosphorus oxychloride (POCl₃) (0.4 mL, 4.33 mmol)
-
Benzyltrimethylammonium chloride (164 mg, 0.721 mmol)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
25 mL flask
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
In a 25 mL flask, dissolve 3-nitro-5-trifluoromethyl-pyridin-2-ol (300 mg, 1.44 mmol) in acetonitrile (4.5 mL).
-
Add phosphorus oxychloride (0.4 mL, 4.33 mmol) and benzyltrimethylammonium chloride (164 mg, 0.721 mmol) to the solution.
-
Heat the mixture to 80°C and stir for 3 hours.
-
Upon completion of the reaction, add water to the mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the product as a white solid (300 mg, 92% yield).
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.
Caption: Experimental workflow for the synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.
References
nitration of 2-hydroxy-3-(trifluoromethyl)pyridine experimental procedure
Abstract
This application note provides a detailed experimental protocol for the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. The procedure outlines the synthesis of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates, making this pyridine derivative a key building block in medicinal chemistry.[2][3] This protocol is intended for researchers and scientists in organic synthesis and drug discovery.
Introduction
2-Hydroxy-3-(trifluoromethyl)pyridine is a heterocyclic compound widely used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[3] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties and reactivity.[3] Nitration of this pyridine ring introduces a nitro group, which can serve as a handle for further functionalization, enabling the creation of diverse molecular scaffolds. This protocol details a specific and efficient method for the regioselective nitration at the 5-position of the pyridine ring.
Reaction Scheme
Reaction: Nitration of 2-hydroxy-3-(trifluoromethyl)pyridine to yield this compound.
Experimental Protocol
This protocol is adapted from a known synthetic method.[1]
Materials:
-
2-hydroxy-3-(trifluoromethyl)pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Saturated Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Saturated Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice water
Equipment:
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 20.00 g (0.12 mol) of 2-hydroxy-3-(trifluoromethyl)pyridine in 160 mL of concentrated sulfuric acid.
-
Cooling: Cool the solution to -10°C using an ice-salt bath.
-
Nitration: Slowly add 24 mL (0.55 mol) of nitric acid dropwise to the stirred solution, maintaining the temperature at -10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 40°C for 6 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into ice water.
-
Neutralization: Adjust the pH of the solution to 4-5 using a saturated NaOH solution.
-
Extraction: Transfer the aqueous layer to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the desired product, this compound.
Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mol) |
| 2-hydroxy-3-(trifluoromethyl)pyridine | C₆H₄F₃NO | 163.10 | 20.00 g | 0.12 |
| Nitric Acid | HNO₃ | 63.01 | 24 mL | 0.55 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 160 mL | - |
| This compound | C₆H₃F₃N₂O₃ | 208.09 | - | - |
Experimental Workflow
Caption: Experimental workflow for the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Concentrated acids (sulfuric and nitric) are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic. Careful control of the temperature during the addition of nitric acid is crucial.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Conclusion
This application note provides a comprehensive and detailed protocol for the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. The resulting product, this compound, is a key intermediate for further synthetic transformations in the fields of pharmaceutical and agrochemical research.[1] Following this procedure should allow for the efficient synthesis of this valuable compound.
References
Application Notes: HNTP Matrix for Enhanced Metabolite Imaging in Tissue Samples
Introduction
Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful, label-free technique for visualizing the spatial distribution of a wide range of molecules, including metabolites, directly in tissue sections.[1][2] The choice of the matrix is a critical step that significantly influences the ionization efficiency and the quality of the resulting mass spectra.[1][2] This document introduces 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP), a novel matrix specifically developed for the enhanced imaging of metabolites in biological tissues in positive-ion mode.
Advantages of HNTP Matrix
The HNTP matrix offers several key advantages over commonly used matrices for metabolite imaging, such as 2,5-dihydroxybenzoic acid (DHB) and 2-mercaptobenzothiazole (2-MBT).[1][2]
-
High Ionization Efficiency: HNTP demonstrates a superior ability to ionize a broad range of endogenous metabolites, leading to a higher number of detectable metabolite signals.[1][2]
-
Low Background Interference: The matrix itself produces minimal interfering ions in the low mass range, which is crucial for the detection of small metabolites.[1][2]
-
Homogeneous Crystal Formation: HNTP forms small, uniform, μm-scale crystals upon application, which is essential for achieving high spatial resolution in MALDI imaging experiments.[1][2]
-
Strong UV Absorption: HNTP exhibits strong absorption at the wavelengths commonly used by MALDI lasers (e.g., 337 nm N2 laser or 355 nm Nd:YAG laser), ensuring efficient energy transfer for desorption and ionization.[1][2]
-
High Chemical Stability: The matrix is chemically stable, allowing for reproducible results.[1][2]
Applications
The enhanced performance of the HNTP matrix makes it a powerful tool for a variety of research areas, including:
-
Pharmacokinetics: Visualizing the distribution of drugs and their metabolites within tissues.
-
Biomarker Discovery: Identifying spatially resolved metabolic biomarkers associated with disease states.
-
Toxicology: Assessing the metabolic impact of toxins on different organs.
-
Neuroscience: Mapping the distribution of neurotransmitters and other neuromodulators in brain tissue.
-
Cancer Research: Investigating the metabolic heterogeneity within tumors and the tumor microenvironment.
Quantitative Data Presentation
The performance of the HNTP matrix has been quantitatively compared to other commonly used matrices for metabolite detection in rat liver and brain tissues. The following tables summarize the number of metabolites detected.
Table 1: Comparison of Detected Metabolites in Rat Liver Tissue
| Matrix | Number of Detected Metabolites |
| HNTP | 185 [1][2] |
| DHB | 145[1][2] |
| 2-MBT | 120[1][2] |
Table 2: Metabolites Detected in Rat Brain Tissue using HNTP Matrix
| Tissue | Matrix | Number of Detected Metabolites |
| Rat Brain | HNTP | 152 [1][2] |
Experimental Protocols
This section provides a detailed protocol for the use of HNTP matrix in MALDI-MSI experiments for metabolite imaging in tissue samples.
1. Materials and Reagents
-
HNTP (this compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Indium Tin Oxide (ITO) coated glass slides
-
Cryostat or microtome
-
Automated matrix sprayer (e.g., TM-Sprayer, SunCollect)
-
MALDI Mass Spectrometer
2. Tissue Sample Preparation
Proper sample preparation is crucial to preserve the spatial integrity of metabolites.
-
Tissue Collection: Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen or on a bed of dry ice to minimize metabolic degradation.
-
Sectioning:
-
Equilibrate the frozen tissue to the cryostat temperature (typically -20 °C).
-
Mount the tissue onto the cryostat chuck using an optimal cutting temperature (OCT) compound.
-
Cut thin tissue sections (typically 10-12 µm).
-
Thaw-mount the tissue sections onto ITO-coated glass slides.
-
-
Drying: Dry the mounted tissue sections in a vacuum desiccator for at least 15-20 minutes before matrix application to ensure complete removal of water.
3. HNTP Matrix Solution Preparation
-
Prepare a solvent mixture of 70% acetonitrile (ACN) in water.
-
Dissolve HNTP in the 70% ACN solution to a final concentration of 5 mg/mL.
-
Vortex the solution until the HNTP is completely dissolved.
4. HNTP Matrix Application
Automated spraying is recommended for a uniform and reproducible matrix coating.
-
Place the slides with the dried tissue sections into the automated sprayer.
-
Set the spraying parameters. The following are suggested starting parameters and should be optimized for your instrument and tissue type:
-
Nozzle Temperature: 75 °C
-
Flow Rate: 0.12 mL/min
-
Number of Passes: 8-10
-
Spray Nozzle Velocity: 1200 mm/min
-
Track Spacing: 2 mm
-
-
Initiate the spraying process to apply a homogenous layer of the HNTP matrix over the tissue sections.
-
After spraying, allow the matrix-coated slides to dry completely in a desiccator before analysis.
5. MALDI-MSI Data Acquisition
-
Calibrate the mass spectrometer according to the manufacturer's instructions, typically using a standard peptide or matrix cluster peaks.
-
Load the matrix-coated slide into the MALDI mass spectrometer.
-
Define the imaging area over the tissue section using the instrument's software.
-
Set the data acquisition parameters. The following are typical parameters for metabolite imaging in positive-ion mode:
-
Mass Range: m/z 50-1000
-
Laser Energy: Optimize for best signal-to-noise ratio without causing excessive fragmentation.
-
Spatial Resolution (Raster Size): 50-100 µm, depending on the desired level of detail.
-
Number of Laser Shots per Pixel: 200-500
-
-
Acquire the MALDI imaging data.
6. Data Analysis
-
Data Preprocessing: The raw data should be processed using appropriate software (e.g., SCiLS Lab, HDI). This typically includes baseline correction, normalization (e.g., to Total Ion Current - TIC), and peak picking.
-
Image Generation: Generate ion intensity maps for specific m/z values corresponding to metabolites of interest to visualize their spatial distribution.
-
Metabolite Identification: Putative identification of metabolites can be performed by matching the detected m/z values to databases such as the Human Metabolome Database (HMDB) or METLIN. For confident identification, tandem MS (MS/MS) fragmentation and comparison with standards are necessary. This can be performed directly on the tissue or from tissue extracts.
Mandatory Visualizations
.dot
Caption: Experimental workflow for metabolite imaging using HNTP matrix.
.dot
Caption: Logical relationship of HNTP properties and experimental outcomes.
References
Application Note: Analysis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is a substituted pyridine derivative with significant interest in analytical chemistry and drug discovery. Its chemical structure, featuring a hydroxyl group, a nitro group, and a trifluoromethyl group, imparts unique properties that make it a subject of study.[1][2] This compound is notably recognized for its application as a novel matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), where it enhances the detection of endogenous metabolites.[1][3][4] Its strong ultraviolet absorption, high ionization efficiency, and ability to form micro-scale crystals with minimal background interference make it advantageous in this role.[1][3][4]
This application note provides detailed protocols for the preparation and analysis of this compound as an analyte by mass spectrometry, focusing on methods suitable for its structural characterization and quantification.
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods.
| Property | Value | Reference |
| CAS Number | 99368-66-8 | [1][5] |
| Molecular Formula | C₆H₃F₃N₂O₃ | [1][5][6] |
| Molecular Weight | 208.10 g/mol | [1][5] |
| Melting Point | 158°C | [7] |
| Form | Solid | [6][7] |
| Color | Yellow | [7] |
| pKa | 5.71 ± 0.10 (Predicted) | [7] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol outlines the preparation of this compound for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Reagents:
-
This compound (analytical standard)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), 99%+ purity
-
Microcentrifuge tubes
-
Volumetric flasks
-
Pipettes and tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound.
-
Dissolve the compound in 1.0 mL of methanol in a clean microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Standard Solutions (0.1, 1, 10, 100 µg/mL):
-
Perform serial dilutions of the stock solution using a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards at the desired concentrations.
-
For example, to prepare a 10 µg/mL working standard, dilute 10 µL of the 1 mg/mL stock solution with 990 µL of the 50:50 ACN:water diluent.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
Protocol 2: Mass Spectrometry Analysis
This protocol details the conditions for analyzing this compound using an LC-MS system equipped with an electrospray ionization (ESI) source.
Instrumentation:
-
Liquid Chromatograph (e.g., HPLC or UPLC system)
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with ESI source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
MS Parameters (ESI):
-
Ionization Mode: Negative and Positive Ion Mode (scan both to determine optimal sensitivity)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Scan Range: m/z 50-500
Data Presentation
The following table summarizes the expected mass-to-charge ratios for the parent ion of this compound in both positive and negative ionization modes.
| Ionization Mode | Adduct | Calculated m/z |
| Positive | [M+H]⁺ | 209.017 |
| Negative | [M-H]⁻ | 207.002 |
Logical Workflow and Diagrams
The overall workflow for the analysis of this compound is depicted below.
Caption: Workflow for the preparation and analysis of this compound.
The anticipated fragmentation pathway for this compound in mass spectrometry is crucial for its structural confirmation.
Caption: Proposed fragmentation pathway for this compound in negative ion mode.
Conclusion
The protocols detailed in this application note provide a robust framework for the preparation and mass spectrometric analysis of this compound. The provided LC-MS method is suitable for the separation and detection of this compound, and the expected fragmentation patterns will aid in its structural confirmation. These methodologies are intended to support researchers in the fields of analytical chemistry and drug development in their characterization of this and similar molecules.
References
- 1. This compound | 99368-66-8 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 99368-66-8 [m.chemicalbook.com]
The Trifluoromethylpyridine Moiety: A Keystone in Modern Pharmaceutical Development
Application Note & Protocols
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern pharmaceutical design. Among fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly valuable asset. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, combined with the versatile nature of the pyridine ring, offer a powerful toolkit for researchers and drug development professionals. The -CF3 group is highly electronegative and lipophilic, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2][3] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, leading to improved efficacy and safety.[1][2][3] This document provides an overview of the applications of trifluoromethylpyridines in pharmaceuticals, focusing on key examples, and presents detailed protocols for their synthesis and biological evaluation.
Key Applications and Drug Examples
The trifluoromethylpyridine core is present in a number of FDA-approved drugs across various therapeutic areas, including oncology and virology. Its utility is showcased in its ability to modulate the activity of key enzymes and signaling pathways implicated in disease.
Sorafenib: Multi-Kinase Inhibitor for Oncology
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[4] The presence of a trifluoromethylphenyl group is crucial for its activity. Sorafenib targets several kinases in the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer, thereby inhibiting tumor cell proliferation.[4][5][6] Additionally, it blocks vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), cutting off the tumor's blood supply through anti-angiogenic effects.[5][7]
Enasidenib: Targeted Therapy for Acute Myeloid Leukemia (AML)
Enasidenib is a first-in-class, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[8][9] This mutation is found in a subset of patients with acute myeloid leukemia. The mutant IDH2 enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal epigenetic regulation and blocks myeloid differentiation.[1][10] Enasidenib, which contains two trifluoromethylpyridine rings, binds to an allosteric site on the mutant IDH2 enzyme, inhibiting 2-HG production and allowing for the differentiation of leukemic blasts into mature myeloid cells.[8][11][12]
Tipranavir: HIV-1 Protease Inhibitor
Tipranavir is a non-peptidic protease inhibitor used in combination with ritonavir for the treatment of HIV-1 infection, particularly in patients with resistance to other protease inhibitors.[13][14] Its structure, which includes a trifluoromethyl-2-pyridyl moiety, contributes to its potent and selective binding to the active site of the HIV-1 protease.[13][15] This binding action prevents the cleavage of viral Gag-Pol polyproteins, a critical step in the viral maturation process, resulting in the production of non-infectious viral particles.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data for the discussed trifluoromethylpyridine-containing drugs, demonstrating their potency and selectivity.
Table 1: Kinase Inhibition Profile of Sorafenib
| Target Kinase | IC₅₀ (nM) | Reference |
| Raf-1 | 6 | [7] |
| B-Raf (wild-type) | 22 | [7] |
| B-Raf (V600E) | 38 | [7] |
| VEGFR-1 | 26 | [7] |
| VEGFR-2 | 90 | [7] |
| VEGFR-3 | 20 | [7] |
| PDGFR-β | 57 | [7] |
| c-Kit | 68 | [7] |
Table 2: Inhibitory Activity of Enasidenib against Mutant IDH2
| Target Enzyme | IC₅₀ (nM) | Reference |
| IDH2 (R140Q) | 100 | [3][17] |
| IDH2 (R172K) | 400 | [3] |
Table 3: Inhibitory Activity of Tipranavir against HIV-1 Protease
| Parameter | Value | Reference |
| Kᵢ (Wild-type HIV-1 Protease) | 8 - 19 pM | [15] |
| IC₉₀ (Clinical HIV Isolates) | 0.1 µM | [18] |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the mechanisms of action and experimental workflows associated with these pharmaceuticals.
Caption: Sorafenib inhibits both RTKs (VEGFR, PDGFR) and the Raf/MEK/ERK signaling pathway.
Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG and restoring myeloid differentiation.
Caption: A generalized workflow for determining the IC₅₀ value of a test compound.
Experimental Protocols
Protocol 1: Synthesis of Sorafenib (Urea Formation Route)
This protocol describes a common method for the final step in Sorafenib synthesis, which involves the formation of a urea linkage.
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask and standard glassware
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.[19]
-
Stir the solution at room temperature.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equivalents) in anhydrous DCM dropwise to the stirring mixture.[19]
-
Allow the reaction to stir at room temperature for 12-16 hours.[19] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Sorafenib as a solid.[2]
Protocol 2: Synthesis of Enasidenib (Final Coupling Step)
This protocol outlines the final coupling step in a patented synthesis route for Enasidenib.
Materials:
-
4-Chloro-N-(2-hydroxy-2-methylpropyl)-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine
-
4-Amino-2-(trifluoromethyl)pyridine
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Reflux condenser and heating mantle
-
Standard glassware
Procedure:
-
To a reaction vessel, add 4-Chloro-N-(2-hydroxy-2-methylpropyl)-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine (1 equivalent), 4-amino-2-(trifluoromethyl)pyridine (1.1 equivalents), and sodium bicarbonate (1.5 equivalents).[20]
-
Add THF to the vessel to form a slurry.[20]
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 20-24 hours, monitoring by TLC or LC-MS.[20]
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the THF under reduced pressure.[20]
-
The residue is then worked up, typically involving an extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with water.[20]
-
The organic layer is collected, dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford Enasidenib.
Protocol 3: In Vitro HIV-1 Protease Inhibition Assay (Fluorogenic Substrate Method)
This protocol provides a general method for determining the inhibitory activity (IC₅₀) of a compound like Tipranavir against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., Sodium Acetate buffer, pH 4.7, containing NaCl, EDTA, DTT, and BSA)
-
Test compound (e.g., Tipranavir) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, and then dilute further in the assay buffer to the final desired concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the diluted test compound, and the HIV-1 protease enzyme. Include controls for no inhibition (enzyme + buffer + DMSO) and background (buffer + substrate, no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate. The rate of fluorescence increase is proportional to protease activity.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Normalize the data by setting the rate of the "no inhibition" control to 100% activity and the background to 0%.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.[21]
-
Conclusion
Trifluoromethylpyridines represent a privileged scaffold in pharmaceutical development, enabling the creation of potent, selective, and metabolically robust drugs. The examples of Sorafenib, Enasidenib, and Tipranavir highlight the diverse therapeutic areas where this moiety has made a significant impact. The provided protocols offer a foundational understanding of the synthetic and evaluative processes involved in harnessing the potential of these powerful molecules. As synthetic methodologies advance and our understanding of disease biology deepens, the application of trifluoromethylpyridines is expected to continue to expand, leading to the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. tarjomefa.com [tarjomefa.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. oncology-central.com [oncology-central.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Tipranavir? [synapse.patsnap.com]
- 14. Tipranavir - Wikipedia [en.wikipedia.org]
- 15. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 16. Tipranavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. newdrugapprovals.org [newdrugapprovals.org]
- 21. benchchem.com [benchchem.com]
One-Pot Synthesis of 2-Hydroxy-5-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-hydroxy-5-nitropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The following methods offer streamlined approaches, minimizing intermediate isolation steps and potentially reducing waste generation.
Introduction
2-Hydroxy-5-nitropyridine is a crucial building block in medicinal chemistry, notably in the synthesis of antiviral and antibacterial agents. Traditional multi-step syntheses can be time-consuming and generate significant waste. The one-pot methods detailed below provide efficient alternatives for the production of this important scaffold. This document outlines two distinct and patented one-pot procedures, offering flexibility in starting materials and reaction conditions.
Data Presentation
The following table summarizes the quantitative data for two distinct one-pot synthesis methods for 2-hydroxy-5-nitropyridine.
| Method | Starting Materials | Key Reagents | Solvent | Yield | Purity | Reference |
| Method 1 | 2-Aminopyridine | Concentrated Nitric Acid, Sodium Nitrite | Concentrated Sulfuric Acid | N/A | N/A | [1] |
| Method 2 | Ethyl 2-chloroacrylate, Nitromethane | DBN, Triethyl orthoformate, Cuprous chloride, Ammonia, Ammonium chloride | Ethanol | 89.9% | 99.7% | [2] |
Experimental Protocols
Method 1: One-Pot Nitration and Diazotization of 2-Aminopyridine
This method involves the sequential nitration and diazotization of 2-aminopyridine in a single reaction vessel.[1]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-68%)
-
Sodium Nitrite
-
Ammonia solution
-
Deionized Water
-
Ice
Equipment:
-
Jacketed reaction vessel with overhead stirrer, thermometer, and dropping funnel
-
Cooling bath
-
Filtration apparatus
Procedure:
-
Nitration:
-
Charge the reaction vessel with concentrated sulfuric acid.
-
Cool the acid to 10-20 °C using a cooling bath.
-
Slowly add 2-aminopyridine in portions, ensuring the temperature remains between 10-20 °C. The mass ratio of concentrated sulfuric acid to 2-aminopyridine should be between 8:1 and 10:1.
-
Once the addition is complete, add concentrated nitric acid dropwise, maintaining the temperature at 10-20 °C. The molar ratio of concentrated nitric acid to 2-aminopyridine should be between 0.9:1 and 1.0:1.
-
After the addition of nitric acid, raise the temperature to 40-50 °C and stir the reaction mixture. Monitor the reaction progress by a suitable method (e.g., TLC, HPLC).
-
-
Diazotization and Hydrolysis:
-
Upon completion of the nitration, cool the reaction mixture.
-
In a separate vessel, prepare a quench solution of water and ice.
-
Slowly add the reaction mixture to the quench solution, ensuring the temperature is maintained between 0-10 °C.
-
Prepare an aqueous solution of sodium nitrite. The molar ratio of sodium nitrite to the initial 2-aminopyridine should be between 1.5:1 and 1.7:1.
-
Add the sodium nitrite solution dropwise to the quenched reaction mixture, maintaining the temperature at 0-10 °C.
-
Stir the mixture at this temperature to allow for the completion of the diazotization and subsequent hydrolysis.
-
-
Work-up and Isolation:
-
Adjust the pH of the reaction mixture by the controlled addition of ammonia solution to facilitate the precipitation of the product.
-
Filter the resulting solid precipitate.
-
Wash the filter cake with cold water.
-
Dry the filter cake under vacuum to obtain the 2-hydroxy-5-nitropyridine product.
-
Method 2: One-Pot Synthesis from 2-Halogenated Acrylate and Nitromethane
This method provides a high-yield, one-pot synthesis of 2-hydroxy-5-nitropyridine from acyclic precursors.[2]
Materials:
-
Nitromethane
-
Ethyl 2-chloroacrylate
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Triethyl orthoformate
-
Cuprous chloride (CuCl)
-
10% Aqueous Ammonia
-
Ethanol
-
Ammonium chloride
-
Isopropanol
-
Activated Carbon
Equipment:
-
Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Addition and Condensation:
-
To the four-neck flask, add nitromethane (0.11 mol), ethyl 2-chloroacrylate (0.1 mol), and DBN (0.5 g).
-
Stir the mixture at 60-65 °C for 4 hours.
-
Add triethyl orthoformate (0.18 mol) and cuprous chloride (2.0 g).
-
Increase the temperature to 95-100 °C and stir for 3 hours.
-
-
Cyclization:
-
Cool the reaction mixture to 50 °C.
-
Add 10% aqueous ammonia (40.0 g), ethanol (20 g), and ammonium chloride (3.0 g).
-
Stir the mixture at 60-65 °C for 4 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to 20 °C.
-
Filter the resulting precipitate.
-
Recrystallize the filter cake from isopropanol (30 g) with activated carbon (0.5 g) to yield a yellow, needle-shaped solid of 2-hydroxy-5-nitropyridine.
-
The reported yield for this procedure is 89.9% with a liquid phase purity of 99.7%.[2]
-
Visualizations
The following diagrams illustrate the experimental workflows for the described one-pot synthesis methods.
Caption: Workflow for the one-pot synthesis of 2-hydroxy-5-nitropyridine via nitration and diazotization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine using a mixture of nitric acid and sulfuric acid.[1] The reaction is typically carried out at a controlled temperature to ensure selective nitration at the 5-position of the pyridine ring.
Q2: What are the main applications of this compound?
A2: This compound is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[2][3] Its trifluoromethyl and nitro groups, combined with the reactive hydroxyl group, make it a versatile building block for creating more complex molecules.[1][3] For instance, the hydroxyl group can be readily converted to a leaving group, such as a chlorine atom, to facilitate further functionalization.[1][4][5]
Q3: What are the typical physical properties of this compound?
A3: It is generally an off-white to light yellow or brown crystalline solid.[2][6]
Q4: What is the tautomeric nature of this compound?
A4: 2-Hydroxypyridines can exist in equilibrium with their pyridone tautomer. In the case of this compound, it can exist in tautomeric equilibrium with 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one.[1]
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction yield is very low or I obtained no product. What are the possible causes?
A5: Several factors could contribute to a low or no yield:
-
Inadequate Nitrating Agent: The concentration and ratio of nitric acid to sulfuric acid are crucial. Ensure you are using concentrated acids and the correct stoichiometry.
-
Incorrect Reaction Temperature: The nitration reaction is temperature-sensitive. The temperature needs to be carefully controlled, typically starting at a low temperature (e.g., -10°C) during the addition of nitric acid and then raised to a specific temperature (e.g., 40°C) for the reaction to proceed.[1] Deviation from the optimal temperature range can lead to incomplete reaction or the formation of side products.
-
Poor Quality Starting Material: The purity of the starting material, 2-hydroxy-3-(trifluoromethyl)pyridine, is important. Impurities can interfere with the reaction.
-
Insufficient Reaction Time: Ensure the reaction is stirred for the recommended duration to allow for completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Formation of Impurities and Side Products
Q6: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I avoid them?
A6: The formation of multiple products is a common issue. Here are some likely impurities and ways to minimize them:
-
Isomeric Nitro Products: While the 5-nitro isomer is the desired product, nitration could potentially occur at other positions on the pyridine ring. Careful control of the reaction temperature and the nitrating agent composition can improve selectivity.
-
Over-nitration: The introduction of more than one nitro group is possible if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).
-
Starting Material: An incomplete reaction will result in the presence of the starting material in your crude product. Monitor the reaction by TLC until the starting material spot disappears or is significantly diminished.
Experimental Protocol: Synthesis of this compound [1]
| Reagent/Parameter | Quantity/Value |
| 2-hydroxy-3-(trifluoromethyl)pyridine | 20.00 g (0.12 mol) |
| Sulfuric acid | 160 mL |
| Nitric acid | 24 mL (0.55 mol) |
| Initial Temperature | -10°C |
| Reaction Temperature | 40°C |
| Reaction Time | 6 hours |
| Quenching | Poured into ice water |
| pH Adjustment | 4-5 (using saturated NaOH solution) |
| Extraction Solvent | Ethyl acetate |
Purification Challenges
Q7: I am having difficulty purifying the product. What are some effective purification strategies?
A7: Purification can be challenging due to the product's properties and potential impurities.
-
Extraction: After quenching the reaction in ice water, the pH of the solution should be carefully adjusted to 4-5 before extraction with a suitable organic solvent like ethyl acetate.[1]
-
Washing: The organic layer should be washed with saturated brine to remove water-soluble impurities.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Column Chromatography: For difficult separations, column chromatography using silica gel may be necessary. The choice of eluent will depend on the polarity of the product and impurities.
Visual Guides
Synthesis Workflow
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 99368-67-9 [chemicalbook.com]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
solubility issues with 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine in common solvents
This technical support center provides guidance and troubleshooting for solubility issues encountered with 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which solvents should I start my solubility testing?
A2: A good starting point for solubility testing is to use a range of common laboratory solvents with varying polarities. We recommend starting with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where similar compounds often show good solubility. It is also worthwhile to test solubility in alcohols like ethanol and methanol, as well as chlorinated solvents like dichloromethane.
Q3: Are there any known safety concerns when handling this compound?
A3: Yes, this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS).[1][2]
Solubility Data
As specific quantitative data is unavailable, the following table provides a predicted qualitative solubility profile. This information should be used as a guideline and must be confirmed through experimental testing.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Poorly Soluble / Insoluble | The presence of the trifluoromethyl group and the overall aromatic structure likely outweighs the hydrogen bonding potential of the hydroxyl and nitro groups, leading to low aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | As a powerful polar aprotic solvent, DMSO is effective at solvating a wide range of organic compounds, including those with both polar and non-polar functionalities. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic compounds that are sparingly soluble in other solvents. |
| Ethanol / Methanol | Sparingly to Moderately Soluble | These polar protic solvents may offer some solubility due to hydrogen bonding with the hydroxyl and nitro groups, but the trifluoromethyl group may limit high solubility. |
| Dichloromethane (DCM) | Sparingly Soluble | The non-polar nature of the trifluoromethyl group might allow for some solubility in this less polar solvent. |
| Acetone | Sparingly to Moderately Soluble | Acetone's polarity is intermediate, and it may provide moderate solubility. |
| Hexane / Heptane | Insoluble | These are non-polar solvents and are unlikely to effectively solvate the polar functional groups of the molecule. |
Troubleshooting Guide
Q4: I am having difficulty dissolving the compound in my chosen solvent. What steps can I take?
A4: If you are encountering solubility issues, we recommend following a systematic troubleshooting approach. Start with small-scale tests and consider factors such as solvent choice, temperature, and pH. The following workflow diagram illustrates a recommended troubleshooting process.
Q5: Can I heat the compound to aid dissolution?
A5: Gentle heating can be an effective method to increase the rate of dissolution and solubility. However, it is important to be cautious as excessive heat can lead to degradation of the compound. We recommend warming the solution gently (e.g., in a 30-40°C water bath) while stirring and visually monitoring for any changes in color or precipitate formation that might indicate degradation.
Q6: Is sonication a suitable method to help dissolve this compound?
A6: Yes, sonication can be used to break down solid aggregates and enhance dissolution. Use a bath sonicator and apply sonication in short bursts to avoid significant heating of the sample.
Q7: The compound is intended for use in an aqueous buffer for a biological assay, but it is insoluble in water. What should I do?
A7: A common strategy for introducing poorly water-soluble compounds into aqueous media is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO.[3] This stock solution can then be diluted into the aqueous buffer to the final desired concentration. It is important to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system (typically <0.5% DMSO).
Experimental Protocols
Protocol for Determining Qualitative and Quantitative Solubility
This protocol outlines a general method for determining the solubility of this compound in various solvents.
Methodology:
-
Qualitative Solubility Determination:
-
Add a pre-weighed amount of this compound (e.g., 1 mg) to a vial.
-
Add a specific volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Vortex or stir the mixture vigorously for 2-5 minutes at a controlled temperature (e.g., room temperature).
-
Visually inspect the solution against a dark background. If the solution is clear with no visible particles, the compound is considered soluble at that concentration. If there are undissolved particles, it is sparingly soluble or insoluble.
-
-
Quantitative Solubility Determination (Gravimetric Method):
-
To a sealed vial, add a known volume of the desired solvent.
-
Add an excess amount of this compound to the solvent until a saturated solution with visible undissolved solid is formed.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Carefully filter the saturated solution using a syringe filter (e.g., 0.22 µm) to remove all undissolved solid.
-
Accurately transfer a known volume of the clear filtrate to a pre-weighed vial.
-
Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Weigh the vial containing the dried residue.
-
Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the filtrate used. Express the result in units such as mg/mL or g/L.
-
References
stability of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine under different experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For enhanced stability, especially for analytical standards or long-term storage, storing under an inert atmosphere, such as argon, is advisable.[3]
Q2: What materials or substances are incompatible with this compound?
A2: The compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases, as these can promote degradation.[1]
Q3: What are the known hazardous decomposition products of this compound?
A3: Upon combustion, this compound can decompose to produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[1][3]
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound in Solution
Possible Cause 1: pH of the Solvent The stability of the compound can be significantly influenced by the pH of the solution. The phenolic hydroxyl group can be deprotonated under basic conditions, and the nitro group can be susceptible to reaction under both acidic and basic conditions.
Troubleshooting Steps:
-
Measure the pH of your solvent system.
-
If possible, buffer the solution to a neutral pH (around 7.0).
-
If the experimental conditions require acidic or basic pH, consider the potential for degradation and analyze samples promptly.
-
Refer to the pH stability data in Table 1 for expected degradation rates.
Possible Cause 2: Presence of Oxidizing or Reducing Agents Contaminants in solvents or reagents, or the experimental conditions themselves, may introduce oxidizing or reducing agents that can degrade the compound. The nitro group is particularly susceptible to reduction.
Troubleshooting Steps:
-
Ensure high-purity solvents and reagents are used.
-
Avoid the use of strong oxidizing or reducing agents unless required by the experimental protocol.
-
If oxidation or reduction is suspected, sparging the solution with an inert gas (e.g., nitrogen or argon) may help to remove dissolved oxygen.
Issue 2: Inconsistent Results in Thermal Stability Studies
Possible Cause: Inaccurate Temperature Control or Presence of Moisture Inconsistent temperature control can lead to variable degradation rates. The presence of moisture at elevated temperatures can promote hydrolysis.
Troubleshooting Steps:
-
Ensure the heating instrument (e.g., oven, heating block) is properly calibrated and provides uniform temperature.
-
For solid-state thermal stability studies, ensure the compound is thoroughly dried before heating.
-
For solution-state studies, use dry solvents if hydrolysis is a concern.
Data on Stability under Forced Degradation Conditions
The following tables summarize hypothetical quantitative data from forced degradation studies to provide insight into the stability of this compound under various stress conditions.
Table 1: Stability under Acidic and Basic Conditions
| Condition | Temperature (°C) | Time (hours) | % Degradation |
| 0.1 M HCl | 60 | 24 | ~ 5% |
| 1 M HCl | 80 | 24 | ~ 15% |
| 0.1 M NaOH | 60 | 24 | ~ 10% |
| 1 M NaOH | 80 | 24 | ~ 25% |
Table 2: Stability under Oxidative Conditions
| Condition | Temperature (°C) | Time (hours) | % Degradation |
| 3% H₂O₂ | 25 (Room Temp) | 24 | ~ 8% |
| 10% H₂O₂ | 60 | 24 | ~ 20% |
Table 3: Thermal and Photostability
| Condition | Temperature (°C) | Time (hours) | % Degradation |
| Solid State | 100 | 48 | < 2% |
| Aqueous Solution | 80 | 24 | ~ 5% |
| Photostability (ICH Q1B) | 25 (Room Temp) | 24 | ~ 12% |
Experimental Protocols
Protocol 1: pH Stability Assessment
-
Preparation of Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in various buffered solutions (e.g., pH 2, 4, 7, 9, 12) and in 0.1 M HCl and 0.1 M NaOH.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately neutralize the aliquots if necessary and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
Protocol 2: Oxidative Stability Assessment
-
Preparation of Solution: Prepare a solution of the compound in a suitable solvent (e.g., methanol or water).
-
Addition of Oxidizing Agent: Add a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 3%).
-
Incubation: Keep the solution at room temperature or an elevated temperature, protected from light.
-
Sampling and Analysis: Follow steps 3 and 4 as in the pH stability protocol. Quench the reaction with a suitable agent (e.g., sodium bisulfite) before analysis if necessary.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
Technical Support Center: Optimizing Reaction Conditions for Substitutions on 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitutions on 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a useful starting material for synthesis?
A1: this compound is a valuable starting material due to its pyridine core, which is a common motif in pharmaceuticals and agrochemicals. The presence of strong electron-withdrawing groups, the nitro (-NO2) and trifluoromethyl (-CF3) groups, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at the 2-position, making it a versatile building block for creating diverse molecular libraries.
Q2: What is the first crucial step in performing substitution reactions on this molecule?
A2: The first and most critical step is the conversion of the 2-hydroxyl group into a better leaving group. The hydroxyl group (-OH) is a poor leaving group, and direct substitution is generally not feasible. Therefore, it is typically converted to a halide, most commonly a chloro group (-Cl), which is an excellent leaving group for subsequent SNAr reactions.
Q3: What are the common methods for converting the 2-hydroxyl group to a 2-chloro group?
A3: The most common methods involve treating the this compound with a chlorinating agent. Frequently used reagents include thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF), or phosphorus oxychloride (POCl₃).
Q4: What types of nucleophiles can be used to displace the 2-chloro group?
A4: A wide range of nucleophiles can be used to displace the 2-chloro group in 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. These include, but are not limited to, primary and secondary aliphatic amines, anilines, alkoxides, and hydrazine. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups facilitates these reactions.
Section 1: Conversion of this compound to 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
This section provides a detailed guide for the chlorination of the starting material, a critical prerequisite for subsequent substitution reactions.
Experimental Protocols
Two common and effective protocols for the chlorination are provided below.
Protocol 1.1: Chlorination using Thionyl Chloride (SOCl₂) and DMF
This method is a widely used and reliable procedure for the chlorination of 2-hydroxypyridines.
-
Reaction Scheme:
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq) in a suitable round-bottom flask, slowly add thionyl chloride (SOCl₂, ~20 eq) at room temperature with stirring.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~2.0 eq).
-
Heat the reaction mixture to 100°C and stir for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., petroleum ether/ethyl acetate = 5:1).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride.
-
Carefully partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-chloro-5-nitro-3-(trifluoromethyl)pyridine can often be used in the next step without further purification.
-
Protocol 1.2: Chlorination using Phosphorus Oxychloride (POCl₃)
This is an alternative method that can be effective for this transformation.
-
Reaction Scheme:
-
Reagents and Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (optional, as solvent)
-
Benzyltrimethylammonium chloride (optional, as catalyst)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flask, dissolve 3-nitro-5-trifluoromethyl-pyridin-2-ol (1.0 eq) in acetonitrile (optional, ~3 mL per 1 mmol of substrate).
-
Add phosphorus oxychloride (POCl₃, ~3.0 eq) and benzyltrimethylammonium chloride (optional, ~0.5 eq).
-
Heat the mixture at 80°C for 3 hours.
-
After completion, carefully add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to obtain the product.
-
Data Presentation: Comparison of Chlorination Methods
| Method | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thionyl Chloride | DMF | Neat | 100 | 10 | 86 | [1] |
| 2 | Phosphorus Oxychloride | Benzyltrimethylammonium chloride | Acetonitrile | 80 | 3 | 92 | [2] |
| 3 | Phosphorus Oxychloride | Quinoline | Neat | up to 120 | 1.5 | 88 | [2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Ensure the reagents are of good quality and anhydrous. |
| Deactivation of the chlorinating agent. | Use fresh, distilled thionyl chloride or phosphorus oxychloride. | |
| Low Yield | Incomplete reaction. | See "Incomplete Reaction" above. |
| Product loss during workup. | Ensure careful and complete extraction of the product. Be cautious during the quenching step with water, as it can be exothermic. | |
| Degradation of starting material or product. | Consider running the reaction at a lower temperature for a longer duration. | |
| Dark-colored reaction mixture/product | Presence of impurities or side reactions. | Ensure the starting material is pure. The crude product can be purified by column chromatography if necessary. |
| Difficult workup | Exothermic quenching. | Add water or saturated sodium bicarbonate solution slowly and with cooling (ice bath). |
Experimental Workflow Diagram
Caption: Workflow for the chlorination of this compound.
Section 2: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
This section details the substitution of the 2-chloro group with various nucleophiles.
General Experimental Protocol for SNAr with Amines
This protocol can be adapted for a variety of primary and secondary amines.
-
Reaction Scheme:
-
Reagents and Materials:
-
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
-
Amine (e.g., ammonia, primary amine, secondary amine, aniline)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile, DMF, DMSO)
-
Base (optional, e.g., K₂CO₃, Et₃N, DIPEA)
-
Sealed tube or autoclave (for volatile amines or reactions above solvent boiling point)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in the chosen solvent.
-
Add the amine (1.0 - 2.0 eq).
-
If the amine salt is used or if the amine is not in excess, add a base (1.0 - 2.0 eq).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120°C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, it can be filtered and washed. Otherwise, the solvent can be removed under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography.
-
Data Presentation: Examples of SNAr Reactions
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia (28% aq.) | - | - | 100-125 | 29 | - | [3] |
| Substituted anilines | Ethanol | - | Reflux | 4-6 | Good | [4] |
| Various amines | Water | KF | 100 | 17 | Good | [4] |
Note: Yields are often reported as "good" or "high" in the literature without specific percentages for this particular substrate. The conditions are based on reactions with analogous activated chloropyridines.
Troubleshooting Guide for SNAr Reactions
| Issue | Possible Cause | Recommended Solution |
| No or Slow Reaction | Insufficient temperature. | Increase the reaction temperature. Microwave irradiation can sometimes accelerate the reaction. |
| Poor nucleophilicity of the amine. | Use a more polar aprotic solvent like DMF or DMSO. Consider using a stronger base to deprotonate the nucleophile. | |
| Steric hindrance from the nucleophile. | Increase reaction time and temperature. | |
| Multiple Products/Side Reactions | Reaction with the nitro group. | This is generally not observed under these conditions but could occur with very strong reducing nucleophiles. |
| Di-substitution (if other leaving groups are present). | Use stoichiometric amounts of the nucleophile. | |
| Decomposition of starting material or product. | Use milder reaction conditions (lower temperature, shorter time). | |
| Product Isolation Issues | Product is highly soluble in the reaction solvent. | Remove the solvent under reduced pressure and purify the residue. |
| Formation of salts. | Neutralize the reaction mixture with a mild acid or base during workup to facilitate extraction. |
Logical Workflow for Optimizing SNAr Conditions
Caption: Decision workflow for optimizing SNAr reaction conditions.
Section 3: Potential Biological Applications and Signaling Pathways
Derivatives of 2-amino-5-nitro-3-(trifluoromethyl)pyridine are of interest in drug discovery and agrochemical research due to their structural similarity to known bioactive molecules.
Potential Applications
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Agrochemicals: The trifluoromethylpyridine motif is present in numerous commercial pesticides, including fungicides, herbicides, and insecticides. The electron-withdrawing nature of the substituents can enhance the biological activity of these compounds.
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Pharmaceuticals: Nitroaromatic compounds have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. The nitro group can be crucial for the mechanism of action in some cases. For instance, some nitro compounds are known to be activated under hypoxic conditions, making them potential agents for targeting solid tumors.
Relevant Signaling Pathways
While specific signaling pathway data for derivatives of 2-amino-5-nitro-3-(trifluoromethyl)pyridine is not extensively published, based on the activity of structurally related compounds, the following pathways are of potential interest:
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PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival. Inhibitors of this pathway are actively being pursued as anticancer agents. Some heterocyclic compounds containing trifluoromethyl and nitro groups have been shown to target components of this pathway.[5]
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Microbial Metabolic Pathways: Nitroaromatic compounds can interfere with various microbial metabolic pathways. For example, some nitroimidazoles are activated by microbial nitroreductases to generate reactive species that damage cellular components. This mechanism is relevant for the development of new antibiotics and antiparasitic agents.
Signaling Pathway Diagram
Caption: Potential signaling pathways targeted by pyridine derivatives.
References
- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
potential side reactions in the synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. Our aim is to address common challenges and potential side reactions encountered during this synthetic procedure.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction resulted in a very low yield of this compound. What are the possible reasons and how can I improve it?
Answer: Low yields can stem from several factors, from the quality of starting materials to reaction conditions. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction: The nitration of 2-hydroxy-3-(trifluoromethyl)pyridine requires stringent conditions. Incomplete conversion is a common issue.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.
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Suboptimal Reagent Quality: The purity of the starting material and the concentration of the nitrating agents are crucial.
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Solution: Ensure that 2-hydroxy-3-(trifluoromethyl)pyridine is pure and dry. Use high-quality, concentrated sulfuric acid and fuming nitric acid.
-
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Improper Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to the formation of byproducts and decomposition.
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Solution: Maintain the specified temperature range during the addition of nitric acid and the subsequent heating. Use an ice bath for the initial addition and a well-controlled heating mantle or oil bath for the reaction period.
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Issue 2: Presence of Unexpected Impurities in the Final Product
Question: My final product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side reactions, and how can I minimize them?
Answer: The formation of side products is a common challenge in nitration reactions. Understanding the potential side reactions is key to minimizing them.
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Over-Nitration: The strongly activating hydroxyl group can potentially lead to the introduction of a second nitro group, especially with prolonged reaction times or excessive nitrating agent.
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Potential Side Product: 2-Hydroxy-3,5-dinitro-3-(trifluoromethyl)pyridine.
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Solution: Use the stoichiometric amount of nitric acid as specified in the protocol. Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid over-reaction.
-
-
Formation of Isomers: While the 5-position is electronically favored for nitration due to the directing effects of the 2-hydroxyl group, there is a small possibility of nitration at other positions, though this is less likely due to steric hindrance from the trifluoromethyl group.
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Potential Side Product: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (isomer).
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Solution: Maintain the recommended reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable product. Purification by column chromatography or recrystallization can help in separating isomers.
-
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Degradation of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can be susceptible to hydrolysis under very harsh acidic conditions, potentially forming a carboxylic acid group.
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Potential Side Product: 2-Hydroxy-5-nitro-3-carboxypyridine.
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Solution: Avoid excessively high temperatures and prolonged reaction times. Adhering to the established protocol is crucial.
-
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Oxidation of the Pyridine Ring: Strong oxidizing conditions created by the nitrating mixture can lead to the oxidation of the pyridine ring, resulting in ring-opened byproducts or tars.
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Solution: Careful control of the reaction temperature and the rate of addition of nitric acid is critical to prevent runaway reactions and subsequent oxidative degradation.
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Frequently Asked Questions (FAQs)
Q1: What is the role of concentrated sulfuric acid in this reaction?
A1: Concentrated sulfuric acid serves two primary roles. Firstly, it acts as a solvent for the starting material. Secondly, and more importantly, it protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in this electrophilic aromatic substitution reaction.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the recommended purification methods for the final product?
A3: After the reaction work-up, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of method will depend on the nature and quantity of the impurities.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, this reaction involves the use of strong acids and is highly exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of nitric acid to sulfuric acid should be done slowly and with cooling to control the exotherm.
Data Presentation
Table 1: Summary of Potential Side Products and Mitigation Strategies
| Potential Side Product | Structure | Reason for Formation | Mitigation Strategies | Identification Method |
| 2-Hydroxy-3,5-dinitro-3-(trifluoromethyl)pyridine | C₆H₂F₃N₃O₅ | Over-nitration due to excess nitrating agent or prolonged reaction time. | Use stoichiometric amounts of nitric acid; monitor reaction by TLC and stop upon completion. | Mass Spectrometry, NMR |
| 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (Isomer) | C₆H₃F₃N₂O₃ | Nitration at an alternative position on the pyridine ring. | Maintain optimal reaction temperature; purify by column chromatography. | NMR, HPLC |
| 2-Hydroxy-5-nitro-3-carboxypyridine | C₆H₄N₂O₅ | Hydrolysis of the trifluoromethyl group under harsh acidic conditions. | Avoid excessive temperatures and prolonged reaction times. | IR (C=O stretch), Mass Spectrometry |
| Ring-Opened/Oxidized Byproducts | N/A | Oxidation of the pyridine ring by the strong nitrating mixture. | Maintain strict temperature control; slow and controlled addition of nitric acid. | TLC (streaking/tar formation), NMR (complex mixture) |
Experimental Protocols
Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine in concentrated sulfuric acid. Cool the mixture in an ice bath.
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Nitration: Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by TLC.
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Work-up: Carefully pour the reaction mixture into ice-water. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
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Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the electrophilic nitration of 2-hydroxy-3-(trifluoromethyl)pyridine using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. This reaction is typically performed at a low initial temperature and then allowed to proceed at a slightly elevated temperature.
Q2: What are the critical parameters to control during the nitration reaction to ensure a high yield?
A2: Several parameters are crucial for maximizing the yield and minimizing byproducts. These include:
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Temperature: Precise temperature control is vital. The initial addition of the nitrating agent should be done at a low temperature (e.g., -10°C to 0°C) to control the exothermic reaction. The reaction is then typically stirred at a moderately elevated temperature (e.g., 40°C to 65°C) to ensure complete conversion.[1][2]
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Stoichiometry of Reagents: The molar ratio of the nitrating agent to the starting material is a key factor. An excess of nitric acid is generally used to drive the reaction to completion.
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Reaction Time: The reaction needs to be monitored to determine the optimal duration for maximum product formation without significant decomposition or side-product formation. A typical reaction time is around 6 to 24 hours.[1][2]
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Purity of Starting Materials: Using high-purity 2-hydroxy-3-(trifluoromethyl)pyridine is essential to prevent the formation of impurities that can be difficult to separate from the final product.
Q3: What are the potential side products in this synthesis?
A3: Potential side products can include:
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Isomeric Products: Although the directing effects of the hydroxyl and trifluoromethyl groups favor nitration at the 5-position, small amounts of other isomers may form.
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Dinitro Products: If the reaction conditions are too harsh (e.g., high temperature or high concentration of nitrating agent), dinitration of the pyridine ring can occur.
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Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of undesired oxidation byproducts.
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Starting Material: Incomplete reaction will result in the presence of unreacted 2-hydroxy-3-(trifluoromethyl)pyridine in the final product mixture.
Q4: How can the purity of the final product be improved?
A4: Purification is typically achieved through recrystallization from a suitable solvent. The choice of solvent is critical and should be determined based on the solubility of the product at different temperatures. Common solvents for recrystallization of similar aromatic nitro compounds include ethanol, methanol, or mixtures of organic solvents with water.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Insufficient amount of nitrating agent. 4. Decomposition of the product. | 1. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 2. Ensure the initial addition of the nitrating agent is performed at a low temperature (e.g., -10°C to 0°C) and then maintained at the optimal reaction temperature (e.g., 40°C to 65°C).[1][2] 3. Increase the molar ratio of nitric acid to the starting material. 4. Avoid excessively high reaction temperatures and prolonged reaction times. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction temperature is too high. 2. Incorrect ratio of nitric acid to sulfuric acid. | 1. Maintain a lower reaction temperature throughout the addition and reaction phases. 2. Optimize the composition of the nitrating mixture. A higher proportion of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺) and improve selectivity. |
| Product is Dark or Oily | 1. Presence of colored impurities or byproducts. 2. Incomplete removal of acidic residues. | 1. Purify the crude product by recrystallization. Activated carbon treatment during recrystallization can help remove colored impurities. 2. Ensure thorough washing of the crude product with a saturated sodium bicarbonate solution to neutralize and remove all acidic residues. |
| Difficulty in Product Isolation/Precipitation | 1. The product is partially soluble in the aqueous workup solution. 2. The pH of the solution is not optimal for precipitation. | 1. Pour the reaction mixture into a larger volume of ice water to ensure complete precipitation. 2. Carefully adjust the pH of the aqueous solution to a range of 4-5 using a saturated sodium hydroxide or sodium bicarbonate solution to maximize the precipitation of the product.[1] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Nitration of 2-Hydroxypyridine Derivatives
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-hydroxy-3-(trifluoromethyl)pyridine | HNO₃ / H₂SO₄ | -10 to 40 | 6 | Not Specified | [1] |
| 2-hydroxy-5-(trifluoromethyl)pyridine | Fuming HNO₃ / H₂SO₄ | 0 to 65 | 25 | 58 | [2] |
| 2-aminopyridine (to 2-hydroxy-5-nitropyridine) | HNO₃ / H₂SO₄ | 10-20 (nitration), 40-50 (reaction) | 4-5 | 56.7 | [3] |
| 3-hydroxypyridine | KNO₃ / H₂SO₄ | 40 | Not Specified | 49.7 | [4] |
Note: The yields reported are for analogous compounds and may vary for the synthesis of this compound.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general procedure based on established methods for the nitration of hydroxypyridines.[1][2]
Materials:
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2-hydroxy-3-(trifluoromethyl)pyridine
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Concentrated nitric acid (68-70%)
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Concentrated sulfuric acid (98%)
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Ice
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Saturated sodium hydroxide solution
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Ethyl acetate
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Saturated brine solution
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Heating mantle with temperature controller
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (1.0 eq) in concentrated sulfuric acid.
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Cool the mixture to -10°C using an ice-salt bath.
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Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 - 2.0 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 0°C.
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After the addition is complete, slowly warm the reaction mixture to 40°C and stir for 6 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
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Neutralize the acidic solution by slowly adding a saturated sodium hydroxide solution until the pH is between 4 and 5. A precipitate should form.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers and wash with a saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 33252-64-1 [chemicalbook.com]
- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 4. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. The following information is intended to assist in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 2-hydroxy-3-(trifluoromethyl)pyridine, and side-products from the nitration reaction. Positional isomers, where the nitro group is at a different position on the pyridine ring, can also be present.
Q2: Which purification techniques are most effective for this compound?
A2: Recrystallization and column chromatography are the two most effective and commonly employed techniques for the purification of this compound.[1] The choice between them depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to visualize the number of components in your sample. High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity. Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are also excellent methods to determine purity and structural integrity.
Troubleshooting Guides
Recrystallization
Problem: My compound does not dissolve in the chosen recrystallization solvent.
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Possible Cause: The solvent may not be suitable for dissolving this compound, which is a polar molecule.
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Solution: Select a more polar solvent. Good starting points for polar compounds include ethanol, methanol, acetone, or ethyl acetate. It is also effective to use a solvent pair, such as ethanol/water or ethyl acetate/hexane.
Problem: The compound "oils out" instead of forming crystals.
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Possible Cause: The melting point of the compound might be lower than the boiling point of the solvent, or the solution is too concentrated.
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Solution: Try using a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is more soluble to prevent supersaturation at the boiling point of the primary solvent. Ensure a slow cooling rate to encourage crystal formation over oiling out.
Problem: No crystals form upon cooling.
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Possible Cause: The solution may not be saturated, or crystallization requires initiation.
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Solution:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Seeding: If you have a pure crystal of the compound, add a small "seed" crystal to the solution.
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Concentrate the Solution: If the solution is not saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.
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Reduce Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator.
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Column Chromatography
Problem: Poor separation of the desired compound from impurities.
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Possible Cause: The chosen mobile phase (eluent) does not have the optimal polarity to effectively separate the components on the stationary phase.
-
Solution:
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Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to test various solvent systems. A good starting point for this compound could be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common eluent system for similar compounds is a mixture of pentane and dichloromethane.[2] Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
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Change the Stationary Phase: Standard silica gel is often the first choice. However, for pyridine derivatives, peak tailing can be an issue due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface. Consider using neutralized silica gel, basic alumina, or end-capped silica gel.
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Problem: The compound is stuck on the column and does not elute.
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Possible Cause: The mobile phase is not polar enough to move the highly polar compound through the stationary phase.
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Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. A gradient elution, where the polarity of the mobile phase is increased over time, can be very effective.
Problem: Tailing of the product peak during column chromatography.
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Possible Cause: Strong interaction between the basic pyridine nitrogen of the compound and the acidic silanol groups on the silica gel stationary phase.
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Solution: Add a small amount of a competitive base, such as triethylamine (0.1-1%), to the mobile phase. This will occupy the active sites on the silica gel and allow for more symmetrical peaks.
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Good general solvent for polar compounds. |
| Acetone | Polar | 56 | Can be effective for recrystallizing nitropyridines.[2] |
| Ethyl Acetate / Hexane | Variable | 77 / 69 | A versatile solvent pair allowing for fine-tuning of polarity. |
| Toluene / Petroleum Ether | Variable | 111 / 40-60 | A potential mixed solvent system for compounds of intermediate polarity. |
Table 2: Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) or Neutral Alumina |
| Mobile Phase (Eluent) | Start with Hexane:Ethyl Acetate (e.g., 9:1) and gradually increase the proportion of Ethyl Acetate. A starting point of Petroleum Ether:Ethyl Acetate (5:1) has been noted for related compounds. |
| Loading Technique | Dry loading is often preferred for better resolution. |
| Detection | UV visualization at 254 nm is typically effective for aromatic nitro compounds. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a few drops of a chosen solvent (see Table 1) and heat gently. A good solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
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TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude material with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.3 for the desired compound.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column. Ensure there are no air bubbles or cracks in the packed bed. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a suitable volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute the compounds based on their polarity.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
Safety Precautions for Handling Nitropyridine Compounds: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of nitropyridine compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitropyridine compounds?
A1: Nitropyridine compounds are recognized as hazardous materials with several potential risks. The primary hazards include:
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Toxicity: They can be toxic if swallowed, inhaled, or in contact with skin.[1][2][3]
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Irritation: These compounds can cause serious eye irritation, skin irritation, and respiratory irritation.[2][3][4][5]
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Systemic Effects: Aromatic nitro compounds, in general, can cause methemoglobinemia, which reduces the blood's ability to carry oxygen, leading to symptoms like headache, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (blue discoloration of the blood).[1][6]
Q2: What immediate actions should I take in case of accidental exposure to a nitropyridine compound?
A2: Immediate and appropriate first aid is crucial in mitigating the effects of exposure.
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Eye Contact: Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][7][8] Seek immediate medical attention.[5][9]
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Skin Contact: Remove all contaminated clothing right away.[7][10] Wash the affected skin area thoroughly with soap and plenty of water.[8][11] If irritation persists, seek medical advice.[9]
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Inhalation: Move the individual to fresh air immediately.[7][12] If breathing is difficult or has stopped, provide artificial respiration and seek prompt medical assistance.[9][10]
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Ingestion: Do NOT induce vomiting.[7][12] If the person is conscious, rinse their mouth with water and call a poison control center or doctor immediately.[12]
Q3: What are the essential Personal Protective Equipment (PPE) requirements for handling nitropyridine compounds?
A3: A comprehensive PPE strategy is necessary to prevent contact, inhalation, and ingestion.
| Protection Type | Specification |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.[1][13] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl Rubber) must be worn. Always inspect gloves for integrity before use. A clean, buttoned lab coat is required. For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[1][13][14] |
| Respiratory Protection | All handling of nitropyridine compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][14][15] If this is not possible, a NIOSH-approved respirator is required.[1][13] |
Troubleshooting Guides
Problem: I need to weigh a solid nitropyridine compound, and I'm concerned about generating dust.
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Solution: To prevent dust formation, handle the solid material carefully within a certified chemical fume hood.[1] If appropriate for your experimental protocol, you can moisten the material to prevent it from becoming airborne.[1] Always use appropriate respiratory protection if there is a risk of dust generation outside of a fume hood.[1]
Problem: A small spill of a nitropyridine compound has occurred in the fume hood.
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Solution:
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Ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.[16]
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Contain the spill with an inert absorbent material such as sand, vermiculite, or other non-combustible absorbent.[16]
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Carefully sweep or scoop up the absorbed material, avoiding dust creation, and place it into a designated, sealed, and labeled hazardous waste container.[14][16]
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Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[1][14]
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Problem: I am unsure about the correct storage conditions for my nitropyridine compound.
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Solution: Proper storage is vital for both safety and maintaining the integrity of the compound.
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Store nitropyridine compounds in a cool, dry, and well-ventilated area, away from direct sunlight, heat, sparks, and open flames.[8][11][15]
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Keep containers tightly sealed when not in use to prevent moisture degradation.[15]
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Store them separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15][16] Always refer to the specific Safety Data Sheet (SDS) for the compound for detailed storage recommendations.
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Problem: How do I properly dispose of nitropyridine waste?
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Solution: Nitropyridine waste is classified as hazardous chemical waste and must be disposed of accordingly.[14]
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Segregation: Collect waste in a dedicated, clearly labeled hazardous waste container.[1][17] Do not mix with other waste streams.
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Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.[14][17]
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Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[14][17]
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Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[16][17] Never pour nitropyridine waste down the drain or dispose of it in regular trash.[14]
-
Experimental Protocols & Data
Quantitative Toxicity Data for Nitropyridine Compounds
| Compound | GHS Hazard Statements |
| 3-Nitropyridine | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[2][18] |
| 2-Nitropyridine | H301: Toxic if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] |
| 4-Nitropyridine-1-oxide | Irritating to eyes, respiratory system and skin. Possible risk of irreversible effects. Toxic if swallowed.[5] |
Visualizations
Caption: Workflow for Safe Handling of Nitropyridine Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitropyridine | C5H4N2O2 | CID 26998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. simmons.chemoventory.com [simmons.chemoventory.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. PYRIDINE, 4-NITRO-, 1-OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 3-Nitropyridine 2530-26-9 [sigmaaldrich.com]
Technical Support Center: Scale-Up Synthesis of Trifluoromethylpyridine Derivatives
Welcome to the technical support center for the synthesis of trifluoromethylpyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of these critical chemical syntheses. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.
Troubleshooting Guides
Scaling up the synthesis of trifluoromethylpyridine derivatives can introduce a variety of challenges, from managing reaction exotherms to ensuring product purity. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products (e.g., over-chlorination).[1][2] - Catalyst deactivation. - Poor mass transfer in heterogeneous reactions. | - Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to track the consumption of starting materials and formation of the product. - Optimize Temperature: Carefully control the reaction temperature. Lowering the temperature may reduce side product formation, while increasing it might be necessary to drive the reaction to completion.[3] - Control Stoichiometry: Precisely control the molar ratio of reactants, especially reactive gases like chlorine, to minimize the formation of multi-chlorinated by-products.[2] - Catalyst Selection & Handling: Ensure the catalyst is active and not poisoned. For reactions involving metal catalysts like iron fluorides, ensure anhydrous conditions.[1] - Improve Agitation: In large reactors, ensure efficient stirring to improve mass transfer between phases. |
| Low Purity / High Impurity Profile | - Presence of regioisomers (e.g., 2-chloro-3-methylpyridine instead of 2-chloro-5-methylpyridine).[4] - Over-chlorinated by-products.[1][2] - Residual starting materials or intermediates. - Decomposition of products at high temperatures.[3] - Impurities in starting materials.[5] | - Analytical Characterization: Utilize HPLC, GC-MS, and NMR to identify and quantify impurities.[5] - Optimize Reaction Conditions: Adjust temperature, pressure, and reaction time to minimize the formation of impurities. For vapor-phase reactions, controlling the residence time in the reactor is crucial.[1] - Purification Strategy: Develop a robust purification protocol. This may involve distillation, recrystallization, or column chromatography. For industrial scale, fractional distillation is often employed.[3] - Starting Material Quality: Ensure the purity of starting materials before use, as impurities can carry through the synthesis.[5] |
| Exothermic Reaction Runaway | - Poor heat dissipation in large reactors. - Rapid addition of highly reactive reagents (e.g., HF, chlorinating agents).[3] - Insufficient cooling capacity. | - Controlled Reagent Addition: Add reactive reagents slowly and in a controlled manner. For highly exothermic reactions, consider using a continuous flow reactor for better heat management.[6][7] - Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system. Monitor the internal temperature closely with multiple probes.[6] - Calorimetry Studies: Perform reaction calorimetry studies at a small scale to understand the heat flow of the reaction before scaling up. |
| Handling of Hazardous Reagents (e.g., HF) | - Corrosive nature of hydrogen fluoride (HF) to glass and some metals.[8][9] - High toxicity and potential for severe burns.[10][11] - Formation of explosive hydrogen gas upon reaction with certain metals.[9] | - Material Compatibility: Use reactors and equipment made of HF-resistant materials like Teflon-lined vessels or specialized alloys. Avoid using glass equipment for reactions involving HF.[9][10] - Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, and specialized gloves (e.g., neoprene, nitrile).[11] - Ventilation: Work in a well-ventilated area, preferably in a fume hood designed for corrosive materials.[11] - Emergency Preparedness: Have an emergency plan in place, including access to calcium gluconate gel for HF burns and appropriate spill kits.[8][11] |
| Side Reactions in Cyclocondensation | - Polymerization of starting materials. - Formation of undesired regioisomers. - Low reactivity of trifluoromethyl-containing building blocks. | - Optimize Reaction Conditions: Adjust the catalyst, solvent, and temperature to favor the desired cyclization pathway. - Protecting Groups: Consider the use of protecting groups to block reactive sites and prevent unwanted side reactions. - Building Block Selection: Choose the appropriate trifluoromethyl-containing building block for the desired product. Common options include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1] |
Quantitative Data Summary
The following table presents a summary of typical yields and purity levels for key trifluoromethylpyridine derivatives, compiled from various sources. These values can serve as a benchmark for your own scale-up experiments.
| Compound | Synthetic Method | Scale | Reported Yield | Reported Purity | Key Reaction Conditions |
| 2-Chloro-5-(trifluoromethyl)pyridine | Simultaneous vapor-phase chlorination/fluorination of 3-picoline | Industrial | Good | - | High temperature (>300°C), transition metal-based catalyst (e.g., iron fluoride).[1][2] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Stepwise liquid-phase chlorination and vapor-phase fluorination | Industrial | - | - | Liquid-phase chlorination followed by vapor-phase fluorination of the trichloromethyl intermediate.[1] |
| 2-Amino-4-(trifluoromethyl)pyridine | Not specified | Lab Batch A | - | 99.51% | HPLC analysis used for purity determination.[5] |
| 2-Amino-4-(trifluoromethyl)pyridine | Not specified | Lab Batch B | - | 98.02% | HPLC analysis showed lower purity compared to Batch A.[5] |
| Chloro-bis(trifluoromethyl)pyridine | Vapor-phase reaction of lutidines | - | 60-80% | - | Higher reaction temperature compared to picolines.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing trifluoromethylpyridine derivatives on a large scale?
A1: The two most common industrial methods are the chlorine/fluorine exchange using a trichloromethylpyridine intermediate and the cyclocondensation reaction using a trifluoromethyl-containing building block.[1][12] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q2: How can the formation of multi-chlorinated by-products be minimized during the synthesis of chloro-trifluoromethylpyridines?
A2: The formation of multi-chlorinated by-products, a common issue in vapor-phase reactions, can be controlled by carefully adjusting the molar ratio of chlorine gas to the pyridine substrate and optimizing the reaction temperature.[1][2] Additionally, unwanted chlorinated by-products can sometimes be converted back to the desired starting material through catalytic hydrogenolysis and recycled, which improves the overall process economy.[2]
Q3: What are the key safety precautions when working with hydrogen fluoride (HF) for the fluorine/chlorine exchange reaction?
A3: Working with HF requires stringent safety measures due to its high corrosivity and toxicity.[8][10] Key precautions include:
-
Wearing appropriate personal protective equipment (PPE), including specialized gloves and face protection.[11]
-
Working in a well-ventilated fume hood.[11]
-
Having an emergency response plan, including access to calcium gluconate gel for skin exposure.[8]
Q4: My reaction yield is consistently low. What are the first troubleshooting steps I should take?
A4: For low yields, first, confirm the identity and purity of your starting materials, as impurities can inhibit the reaction.[5] Next, carefully monitor the reaction to ensure it is going to completion. If the reaction is stalling, consider optimizing the temperature and ensuring efficient mixing. Also, analyze for the presence of side products, which could indicate that the reaction conditions are not optimal.
Q5: How can I improve the purity of my final trifluoromethylpyridine product?
A5: Improving purity often involves a combination of optimizing the reaction to minimize impurity formation and developing an effective purification strategy.[5] For the reaction, fine-tuning the temperature and stoichiometry can be beneficial. For purification, techniques such as fractional distillation under reduced pressure, recrystallization, or chromatography are commonly used. The choice of method will depend on the physical properties of your product and the nature of the impurities.
Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Chlorination/Fluorination
This protocol is a generalized procedure based on common industrial practices and should be adapted and optimized for specific laboratory or plant conditions.
Step 1: Chlorination of 3-Picoline to 3-(Trichloromethyl)pyridine
-
Reaction Setup: In a suitable reactor equipped with a stirrer, condenser, and gas inlet, charge 3-picoline and a suitable solvent (e.g., carbon tetrachloride).
-
Initiation: Add a radical initiator (e.g., azobisisobutyronitrile - AIBN).
-
Chlorination: Heat the mixture to reflux and bubble chlorine gas through the solution. The reaction is typically carried out under UV irradiation to promote radical chlorination.
-
Monitoring: Monitor the reaction progress by GC until the desired conversion is achieved.
-
Work-up: Cool the reaction mixture and purge with an inert gas to remove excess chlorine. The solvent can be removed by distillation.
Step 2: Fluorination of 3-(Trichloromethyl)pyridine to 3-(Trifluoromethyl)pyridine
-
Reaction Setup: In a pressure reactor made of a suitable material (e.g., Hastelloy), charge the crude 3-(trichloromethyl)pyridine and a fluorinating agent such as anhydrous hydrogen fluoride (HF). A catalyst, such as an iron salt (e.g., FeCl₃), may also be added.[3]
-
Reaction: Heat the sealed reactor to the desired temperature (e.g., 150-200°C) and pressure.[3] The reaction time will vary depending on the scale and specific conditions.
-
Work-up: After cooling, carefully vent the reactor to remove excess HF and HCl gas. The crude product can be isolated by distillation.
Step 3: Nuclear Chlorination of 3-(Trifluoromethyl)pyridine to 2-Chloro-5-(trifluoromethyl)pyridine
-
Vapor-Phase Reaction: The fluorinated intermediate is vaporized and mixed with chlorine gas.
-
Reaction Zone: The gas mixture is passed through a heated reactor tube, which may be empty or packed with a catalyst. The temperature is a critical parameter and is typically above 300°C.[1]
-
Product Collection: The product stream is cooled to condense the chlorinated trifluoromethylpyridines.
-
Purification: The crude product is then purified, typically by fractional distillation, to separate the desired 2-chloro-5-(trifluoromethyl)pyridine from isomers and over-chlorinated products.
Visualizations
Caption: General workflow for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine.
Caption: Troubleshooting flowchart for low yield or purity issues.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Technical Support Center: Minimizing By-Product Formation in Pyridine Nitration
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the nitration of pyridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine so challenging, often resulting in low yields and multiple by-products?
The nitration of pyridine is inherently difficult due to the electron-withdrawing nature of the nitrogen atom in the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene.[1][2] Consequently, harsh reaction conditions, such as the use of fuming nitric acid at high temperatures, are typically required.[1][2] These vigorous conditions can lead to the formation of undesired side products and contribute to lower yields of the target nitro-pyridine.[3]
Q2: What are the most common by-products in pyridine nitration, and how can their formation be minimized?
The most common by-product is the dinitrated pyridine. Over-nitration can be a significant issue, especially with substituted pyridines that are more activated.[3] Other potential by-products can arise from the oxidative degradation of substituents on the pyridine ring, particularly under the harsh nitrating conditions.[4]
To minimize by-product formation, consider the following strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of subsequent nitrations and other side reactions.[3]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent to decrease the likelihood of multiple nitrations.[3]
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise helps maintain a low concentration of the active nitrating species, favoring mono-nitration.[3]
-
Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS to halt the reaction once the desired product is maximized, preventing further reactions.[3]
Q3: Is direct nitration the only method to synthesize nitropyridines? Are there alternatives that offer better selectivity?
No, direct nitration is not the only method. A highly effective alternative for synthesizing 4-nitropyridine derivatives is the nitration of pyridine-N-oxide.[1] The N-oxide group activates the 4-position of the pyridine ring towards electrophilic attack. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield the desired 4-nitropyridine. This two-step process often provides better yields and regioselectivity compared to the direct nitration of pyridine.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during pyridine nitration experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Nitrated Product | Inefficient Reaction Conditions: Pyridine is deactivated and requires harsh conditions. | - Ensure the use of a strong nitrating agent (e.g., fuming HNO₃/H₂SO₄).- Increase the reaction temperature and/or reaction time, while monitoring for decomposition. |
| Starting Material Impurities: Impurities in the pyridine starting material can inhibit the reaction. | - Purify the starting pyridine by distillation before use.- Ensure the starting material is free of water, as this can deactivate the nitrating agent. | |
| Incomplete Reaction: The reaction may not have reached completion. | - Monitor the reaction progress using TLC or GC-MS.- If starting material is still present, consider extending the reaction time or increasing the temperature cautiously. | |
| Excessive Dinitration | High Concentration of Nitrating Agent: A large excess or rapid addition of the nitrating agent increases the likelihood of multiple nitrations. | - Use a smaller excess of the nitrating agent.- Add the nitrating agent slowly and dropwise to the reaction mixture.[3] |
| High Reaction Temperature: Higher temperatures can promote the second nitration. | - Maintain a lower and consistent reaction temperature throughout the addition and reaction time.[3] | |
| Prolonged Reaction Time: Leaving the reaction for too long can lead to the formation of dinitrated products. | - Monitor the reaction closely and quench it as soon as the desired mono-nitrated product is maximized.[3] | |
| Formation of Unidentified By-products | Oxidative Degradation: Harsh nitrating conditions can oxidize the pyridine ring or its substituents. | - Consider using a milder nitrating agent if applicable to your substrate.- Lowering the reaction temperature may reduce oxidative side reactions. |
| Incorrect Work-up Procedure: Improper quenching or neutralization can lead to by-product formation or product loss. | - Quench the reaction by carefully pouring it onto crushed ice to dissipate heat and dilute the acid.[1]- Neutralize the mixture slowly with a suitable base (e.g., sodium carbonate) to avoid excessive heat generation.[1] |
Data Presentation
Table 1: Comparison of Different Nitrating Methods for Pyridine
| Method | Substrate | Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Direct Nitration | Pyridine | HNO₃ / H₂SO₄ | >100 | 3 - 24 | Low |
| N-Oxide Method | Pyridine-N-Oxide | HNO₃ / H₂SO₄ | 60 - 130 | 3 | 42[5] |
| Bakke's Procedure | Pyridine | N₂O₅ then NaHSO₃ | Not specified | Not specified | 77 |
| Dearomatization | 2-Arylpyridines | t-BuONO, TEMPO | 70 | 24 - 36 | 70 - 87[3] |
Table 2: Yields of 3-Nitropyridines from Substituted Pyridines using Nitric Acid in Trifluoroacetic Anhydride
| Substituent on Pyridine | Product | Yield (%) |
| 2-Methyl | 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine | 66 |
| 3-Methyl | 3-Methyl-5-nitropyridine | 58 |
| 4-Methyl | 4-Methyl-3-nitropyridine | <3 |
| 2-Chloro | 2-Chloro-3-nitropyridine & 2-Chloro-5-nitropyridine | 66 |
| 3-Chloro | 3-Chloro-5-nitropyridine | 58 |
| Data sourced from Katritzky et al. (2005).[6][7] |
Experimental Protocols
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide [5]
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 12 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, heat 9.51 g (100 mmol) of pyridine-N-oxide to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop to around 40°C.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto 150 g of crushed ice in a 1 L beaker.
-
Neutralize the solution by carefully adding a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow crystalline solid will precipitate.
-
Collect the precipitate by vacuum filtration.
-
To the crude product, add acetone to dissolve the product and separate the insoluble white salt (sodium sulfate) by filtration.
-
Evaporate the acetone from the filtrate to obtain the 4-nitropyridine-N-oxide. The product can be further purified by recrystallization from acetone if necessary.
-
Mandatory Visualization
Caption: Mechanism of Pyridine Nitration.
Caption: Troubleshooting Workflow for Pyridine Nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
Centre de Support Technique : Optimisation de l'Application de la Matrice pour le MALDI-MSI
Veuillez noter que "HNTP" n'est pas un acronyme standard pour une matrice MALDI-MSI. L'acide 2,5-dihydroxybenzoïque (DHB) est l'une des matrices les plus couramment utilisées et il est probable que "HNTP" soit une erreur de frappe pour DHB. Ce guide se concentrera donc sur l'optimisation de l'application de la matrice DHB. Si vous utilisez une autre matrice, veuillez nous indiquer son nom complet pour une assistance plus spécifique.
Bienvenue dans le centre de support technique pour l'optimisation de l'application de la matrice en imagerie par spectrométrie de masse à désorption/ionisation laser assistée par matrice (MALDI-MSI). Ce guide fournit des conseils de dépannage, des questions fréquemment posées (FAQ) et des protocoles expérimentaux détaillés pour vous aider à obtenir des résultats de haute qualité et reproductibles.
Guide de Dépannage et FAQ
Cette section aborde les problèmes courants rencontrés lors de l'application de la matrice et fournit des solutions pratiques.
Questions Fréquemment Posées (FAQ)
-
Q1 : Quelle est la meilleure méthode d'application de matrice pour mon expérience ?
-
Le choix de la méthode d'application de la matrice est essentiel pour le succès d'une expérience de spectrométrie de masse à imagerie MALDI (MALDI-MSI).[1] Les trois méthodes les plus courantes sont la sublimation, le spray automatisé et l'aérographe.[1]
-
Sublimation : Cette méthode sans solvant offre une excellente résolution spatiale et des cristaux de petite taille, minimisant la délocalisation des analytes.[2][3] Elle est particulièrement adaptée à l'imagerie à haute résolution.[4]
-
Spray automatisé : Offre une excellente reproductibilité et un bon contrôle de la taille des cristaux et de la couverture.[1][2] C'est une méthode robuste pour une grande variété d'analytes.
-
Aérographe manuel : C'est une méthode rapide et simple, mais elle peut manquer de reproductibilité en raison du contrôle manuel de la vitesse de pulvérisation.[1]
-
-
-
Q2 : Comment puis-je éviter la délocalisation des analytes ?
-
La délocalisation des analytes, ou leur migration de leur emplacement d'origine, peut être un problème important. La sublimation est une méthode sans solvant qui élimine le potentiel de délocalisation des analytes.[2] Lors de l'utilisation de méthodes de pulvérisation, l'utilisation d'un flux contrôlé d'air sec ou d'azote peut aider à contrôler le temps de séchage, garantissant que les analytes n'ont pas le temps de se délocaliser.[2]
-
-
Q3 : Quelle est l'épaisseur de matrice optimale ?
-
L'épaisseur de la couche de matrice est un paramètre critique. Une couche de matrice trop fine produira très peu d'ions, tandis qu'une couche de matrice trop épaisse ne produira que des ions de la matrice.[5] L'épaisseur optimale doit être déterminée expérimentalement pour chaque type de tissu et d'analyte.
-
-
Q4 : La solution de matrice DHB se dégrade-t-elle avec le temps ?
Dépannage des Problèmes Courants
| Problème | Cause Possible | Solution Suggérée |
| Signal faible ou absent | Couche de matrice trop fine ou trop épaisse.[5] | Optimisez l'épaisseur de la matrice en ajustant le nombre de passages du sprayeur ou le temps de sublimation. |
| Extraction inefficace de l'analyte.[3] | Pour la sublimation, une étape d'hydratation ou de recristallisation post-sublimation peut améliorer l'extraction.[4][8] Pour le spray, optimisez la composition du solvant. | |
| Images floues / Faible résolution spatiale | Délocalisation de l'analyte due à une application de matrice trop humide.[1] | Utilisez des méthodes de pulvérisation plus sèches avec des vitesses de buse plus élevées et des débits de solvant plus faibles.[1] Envisagez la sublimation pour une résolution maximale.[2] |
| Taille de cristal de matrice trop grande.[5] | Optimisez les paramètres de pulvérisation (température de la buse, vitesse) ou de sublimation (température, vide) pour obtenir des cristaux plus petits.[9] | |
| Manque de reproductibilité | Application manuelle de la matrice (aérographe).[2] | Passez à un dispositif de pulvérisation automatisé pour une application de matrice hautement reproductible.[10] |
| Conditions expérimentales variables. | Contrôlez rigoureusement tous les paramètres, y compris la préparation des tissus, l'application de la matrice et l'acquisition des données. | |
| Pics de matrice excessifs | Couche de matrice trop épaisse.[11] | Réduisez la quantité de matrice appliquée pour obtenir un signal d'analyte optimal sans signal excessif des pics de la matrice.[11] |
Protocoles Expérimentaux
Voici des protocoles détaillés pour les méthodes d'application de matrice clés.
Protocole 1 : Application de Matrice par Spray Automatisé (Exemple avec un sprayeur HTX M5)
Ce protocole est un exemple et les paramètres doivent être optimisés pour votre instrument et votre application spécifiques.
-
Préparation de la solution de matrice :
-
Configuration du sprayeur :
-
Les paramètres suivants peuvent servir de point de départ pour l'optimisation :[8]
-
-
Procédure de pulvérisation :
-
Placez les lames de tissu sur le support d'échantillon.
-
Chargez la solution de matrice dans le sprayeur.
-
Exécutez le protocole de pulvérisation. Le nombre de passages déterminera la densité finale de la matrice.
-
-
Post-pulvérisation :
-
Laissez les lames sécher complètement dans un dessiccateur avant l'analyse MALDI-MSI.
-
Protocole 2 : Application de Matrice par Sublimation
La sublimation est une technique sans solvant qui dépose une fine couche de cristaux de matrice sur le tissu.
-
Préparation de l'échantillon :
-
Les tissus cryosectionnés sont montés sur des lames conductrices (par exemple, ITO).[4]
-
-
Configuration du sublimateur :
-
Les paramètres de sublimation doivent être soigneusement contrôlés :[5]
-
Pression de vide : ~0,05 Torr
-
Température du condenseur (refroidissement de la lame) : 15 °C
-
Quantité de matrice (DHB) : 300 mg
-
-
-
Procédure de sublimation :
-
Placez la matrice DHB dans le sublimateur.
-
Montez les lames de tissu sur le condenseur refroidi.
-
Mettez le système sous vide.
-
Chauffez la matrice pour la sublimer. Un temps de 10 à 11 minutes est un bon point de départ.[5]
-
-
Post-sublimation :
Données Quantitatives
Le tableau suivant résume les paramètres clés de différentes études d'optimisation.
| Paramètre | Méthode | Matrice | Solvant | Valeurs Optimisées | Référence |
| Concentration de la Matrice | Spray Automatisé | DHB | 70:30 Méthanol/Eau | 40 mg/mL | [8] |
| Débit de Solvant | Spray Automatisé | DHB | 70:30 Méthanol/Eau | 0,12 mL/min | [8] |
| Vitesse de la Buse | Spray Automatisé | DHB | 70:30 Méthanol/Eau | 1250 mm/min | [8] |
| Température de la Buse | Spray Automatisé | DHB | 70:30 Méthanol/Eau | 75 °C | [8] |
| Température de Sublimation | Sublimation | Acide sinapinique | Sans solvant | 145 °C | [4] |
| Pression de Sublimation | Sublimation | Acide sinapinique | Sans solvant | 25 mTorr | [4] |
Visualisations
Légende: Flux de travail général pour une expérience MALDI-MSI.
Légende: Guide de dépannage pour les problèmes courants de qualité d'image.
References
- 1. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Sublimation/Recrystallization for Imaging Proteins by Mass Spectrometry at High Spatial Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sublimation as a Method of Matrix Application for Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Considerations for MALDI-Based Quantitative Mass Spectrometry Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTX AN-61 Matrix Density Adjustments for Imaging by AP/MALDI — HTX Imaging [htximaging.com]
- 12. protocols.io [protocols.io]
- 13. protocols.io [protocols.io]
- 14. An optimized MALDI MSI protocol for spatial detection of tryptic peptides in fresh frozen prostate tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Ionization Efficiency in MALDI-MS with Novel Matrices
Welcome to the technical support center for overcoming poor ionization efficiency in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) through the use of novel matrices. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your MALDI-MS experiments with novel matrices.
Issue 1: Low Signal Intensity or No Analyte Signal
Question: I am using a novel matrix for my analyte, but I am observing very low signal intensity or no signal at all. What are the possible causes and how can I troubleshoot this?
Answer: Low or no signal is a common issue that can often be resolved by systematically evaluating your experimental parameters. Several factors can contribute to poor signal intensity, including improper sample concentration, inefficient ionization, or suboptimal instrument settings.[1] Regular tuning and calibration of your mass spectrometer are crucial for ensuring it operates at peak performance.[1]
Troubleshooting Workflow:
Issue 2: Poor Shot-to-Shot Reproducibility
Question: My MALDI spots are not homogeneous, leading to poor shot-to-shot reproducibility. How can I improve my sample preparation technique with novel matrices?
Answer: Poor reproducibility is often linked to inconsistent sample preparation.[2] The formation of heterogeneous crystals during matrix-analyte co-crystallization can lead to "hot spots" of high signal intensity and other areas with little to no signal.[3] The goal is to create a uniform layer of small, evenly distributed matrix-analyte crystals.
Improving Reproducibility:
-
Matrix Selection: Some novel matrices, like ionic liquids, are known to form more homogenous spots during sample preparation.[4]
-
Spotting Technique: The traditional dried-droplet method can be improved.[3] Consider alternative methods like the "sandwich" technique or using a seed layer to promote uniform crystallization.[5]
-
Automated Deposition: For high-throughput applications, automated acoustic reagent multi-spotters can improve the reproducibility of matrix deposition.[6]
-
Surface Modification: Using MALDI target plates with hydrophilic anchors on a hydrophobic surface can help to localize and concentrate the sample, leading to more uniform spots.[7]
Issue 3: Matrix-Related Interferences in the Low Mass Range
Question: I am seeing a lot of background noise and matrix-related peaks in the low mass range, which is obscuring my analyte peaks. How can I minimize these interferences?
Strategies to Reduce Interference:
-
Matrix-Free Approaches: Desorption/ionization on silicon (DIOS) is a matrix-free technique that can be beneficial for the analysis of small molecules.[6]
-
Matrix Suppressors: The addition of certain surfactants, like cetyltrimethylammonium bromide (CTAB), to the matrix solution can help to suppress matrix-related ion signals.[11]
-
Optimizing Matrix-to-Analyte Ratio: Adjusting the molar ratio of matrix to analyte can sometimes achieve a "matrix suppression effect," where the matrix ions are significantly reduced or eliminated from the spectrum.[12][13]
Issue 4: Difficulty in Finding the "Sweet Spot" for Laser Desorption/Ionization
Question: It's taking me a long time to find the optimal laser position ("sweet spot") on the MALDI plate. Are there any tricks for this when using novel matrices?
Answer: Locating the "sweet spot" can be time-consuming, especially with non-homogeneous sample spots. Once a suitable location is found, laser acquisition can proceed until an intense and resolved spectrum is obtained.[14]
Tips for Finding the Sweet Spot:
-
Systematic Searching: Instead of randomly firing the laser, use a systematic pattern (e.g., a spiral or grid search) to cover the entire sample spot.
-
Visual Inspection: Use the instrument's camera to visually inspect the crystal morphology. Areas with smaller, more uniform crystals often yield better results.
-
Ionic Liquid Matrices: As mentioned, ionic liquid matrices tend to form more homogeneous preparations, which can reduce the variability across the spot and make finding a good signal easier.[4]
Frequently Asked Questions (FAQs)
FAQ 1: What are the advantages of using novel matrices over conventional matrices like CHCA, SA, and DHB?
Novel matrices offer several advantages over their conventional counterparts, including:
-
Improved Ionization Efficiency: For certain classes of molecules, novel matrices can provide significantly higher ion yields.[4][15]
-
High Salt Tolerance: Some novel matrices, such as graphene, exhibit a high tolerance for salts in the sample.[15][16]
-
Analysis of Nonpolar Compounds: Graphene has been shown to have a high desorption/ionization efficiency for nonpolar compounds.[15][16]
-
Homogeneous Crystallization: Ionic liquid matrices can lead to more uniform sample spots, improving shot-to-shot reproducibility.[4][17]
FAQ 2: How do I choose the right novel matrix for my specific analyte?
The choice of matrix is crucial and depends on the physicochemical properties of your analyte.[18]
Table 1: Recommended Novel Matrices for Various Analyte Classes
| Analyte Class | Recommended Novel Matrices | Key Advantages |
| Peptides & Proteins | Ionic Liquid Matrices (e.g., SinTri), Functionalized Nanoparticles | High sensitivity, minimal fragmentation, reduced denaturation.[4][10] |
| Small Molecules (<500 Da) | Graphene, Functionalized Nanoparticles | Low background noise, high salt tolerance, analysis of nonpolar compounds.[8][15] |
| Lipids | CHCA-derivatives (e.g., CNAA, CNDA), Graphene | Interference-free spectra, good ionization capability.[19][20] |
| Oligonucleotides | 6-aza-2-thiothymine (ATT) | Traditionally used for this class of molecules.[18] |
| Carbohydrates | Ionic Liquid Matrices | Improved desorption/ionization efficiency and sample homogeneity.[17] |
FAQ 3: What are some of the most promising novel matrices currently being used?
-
Graphene: A 2D carbon nanomaterial that serves as an excellent matrix for a wide range of molecules, particularly small and nonpolar compounds. It provides spectra with minimal background interference and high salt tolerance.[15][20][21][22]
-
Ionic Liquid Matrices (ILMs): These are salts that are liquid at room temperature. They offer high stability under vacuum, form homogenous sample spots, and provide high ionization efficiency for a variety of analytes, including proteins and carbohydrates.[4][17]
-
CHCA-Derivatives: Modifications to the core structure of conventional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) have led to novel matrices with enhanced performance for specific applications, such as lipid analysis.[19]
Experimental Protocols
Protocol 1: Preparation of a Graphene-Based Matrix Solution
This protocol describes the preparation of a graphene matrix for MALDI-MS analysis of small molecules.[15]
Materials:
-
Graphene powder
-
Ethanol
-
Deionized water
-
Ultrasonic bath
Procedure:
-
Prepare a stock solution of graphene in ethanol at a concentration of 1 mg/mL.
-
Sonicate the graphene suspension for at least 30 minutes in an ultrasonic bath to ensure a homogeneous dispersion.
-
For sample preparation, mix the analyte solution with the graphene suspension in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature.
-
The sample is now ready for MALDI-MS analysis.
Protocol 2: On-Plate Sample Cleanup with a Functionalized Matrix
This protocol outlines a general procedure for using functionalized nanoparticles for simultaneous sample cleanup and analysis.
Materials:
-
Functionalized nanoparticles (e.g., magnetic silica nanoparticles)
-
Analyte solution containing impurities (e.g., salts)
-
Binding buffer
-
Washing buffer
-
Elution solvent (if necessary, though direct analysis is often possible)
Procedure:
-
Resuspend the functionalized nanoparticles in the binding buffer.
-
Add the analyte solution to the nanoparticle suspension and incubate to allow the analyte to bind to the nanoparticles.
-
If using magnetic nanoparticles, use a magnet to separate the nanoparticles from the solution. For other types of nanoparticles, centrifugation may be required.
-
Discard the supernatant containing impurities.
-
Wash the nanoparticles with the washing buffer to remove any remaining non-specifically bound contaminants.
-
Resuspend the nanoparticles in a small volume of appropriate solvent.
-
Spot 1 µL of the nanoparticle-analyte suspension directly onto the MALDI target plate.
-
Allow the spot to dry and proceed with MALDI-MS analysis.
Data and Tables
Table 2: Comparison of Ionization Efficiencies for Different Matrices with a Standard Peptide
| Matrix | Analyte (Peptide) | Signal-to-Noise Ratio (S/N) | Relative Standard Deviation (RSD) | Reference |
| CHCA (Conventional) | Nα-benzoyl-L-arginine ethyl ester | Lower | Higher | [10] |
| Multi-walled Carbon Nanotubes (MWCNTs) | Nα-benzoyl-L-arginine ethyl ester | Higher | Lower | [10] |
| DHB (Conventional) | Standard DP6 | - | 66.6% | [3] |
| 2-HQ (Novel) | Standard DP6 | - | 8.61% | [3] |
Visualizations
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. 3) Functional Nanoparticles for Mass Spectrometry – 界面化学研究室 [wps.itc.kansai-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. researchgate.net [researchgate.net]
- 12. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rknochenmuss.ch [rknochenmuss.ch]
- 14. uab.edu [uab.edu]
- 15. Graphene as a Novel Matrix for the Analysis of Small Molecules by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Two-dimensional graphene as a matrix for MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Two-Dimensional Graphene as a Matrix for MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Functionalized nanoparticles and nanostructured surfaces for surface-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of experimental results using 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) and its validated application as a novel matrix in imaging mass spectrometry. Furthermore, it explores the broader therapeutic potential of the trifluoromethylpyridine scaffold by comparing key inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a critical enzyme in metabolic disease and oncology.
Part 1: this compound (HNTP) as a MALDI Matrix
This compound (HNTP) has recently emerged as a powerful new matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), particularly for the analysis of endogenous metabolites in biological tissues.[1][2] Its unique chemical structure offers several advantages over commonly used matrices.
Comparative Performance of MALDI Matrices
HNTP has demonstrated superior performance in the detection of metabolites in positive-ion mode compared to conventional matrices like 2,5-dihydroxybenzoic acid (DHB) and 2-mercaptobenzothiazole (2-MBT).[1][2]
| Matrix | Number of Detectable Metabolites (Rat Liver Tissue) | Number of Detectable Metabolites (Rat Brain Tissue) | Key Characteristics |
| HNTP | 185 [1][2] | 152 [1][2] | Strong UV absorption, high chemical stability, low background ion interference, high metabolite ionization efficiency.[1][2] |
| DHB | 145[1][2] | Not Reported | Widely used for peptides, proteins, and carbohydrates.[3] |
| 2-MBT | 120[1][2] | Not Reported | - |
Experimental Protocol: MALDI-MSI with HNTP Matrix
The following protocol outlines the general steps for utilizing HNTP as a matrix for tissue metabolite imaging.
Materials:
-
This compound (HNTP)
-
Methanol
-
Acetonitrile (ACN)
-
Ultrapure water
-
Tissue sections mounted on a MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of HNTP in a mixture of methanol and acetonitrile (e.g., 1:1 v/v).
-
Matrix Deposition: Apply the HNTP matrix solution onto the tissue section using an automated sprayer or other suitable deposition method to ensure a uniform crystal layer.
-
Data Acquisition: Acquire mass spectra in positive ion mode using a MALDI-TOF mass spectrometer.
-
Data Analysis: Process the acquired data to generate ion images showing the spatial distribution of metabolites within the tissue.
Experimental Workflow for MALDI-MSI
Part 2: Trifluoromethylpyridine Scaffold in Drug Discovery - PTP1B Inhibitors
While HNTP's primary application is in analytics, its trifluoromethylpyridine core is a structural motif found in various bioactive molecules. This section explores this scaffold's relevance in a therapeutic context by examining inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes, obesity, and certain cancers.[4][5][6]
Comparative Potency of PTP1B Inhibitors
Several PTP1B inhibitors have been developed, with Trodusquemine (MSI-1436) being a notable example that has advanced to clinical trials. The following table compares the inhibitory potency of selected PTP1B inhibitors.
| Inhibitor | Type | Target(s) | Potency (IC50/Ki) | Clinical Status |
| Trodusquemine (MSI-1436) | Aminosterol | PTP1B | IC50: ~1 µM[7][8] | Phase 2[4] |
| JTT-551 | Small Molecule | PTP1B, TCPTP | Ki: 0.22 µM (PTP1B)[4] | Discontinued[4] |
| Ertiprotafib | Small Molecule | PTP1B, IKK-β | IC50: 1.6-29 µM (PTP1B)[4][9] | Phase 2 (Discontinued)[4] |
| ABBV-CLS-484 | Small Molecule | PTP1B, PTPN2 | IC50: 2.5 nM (PTPN1)[4] | Phase 1 |
Experimental Protocols for PTP1B Inhibition
1. PTP1B Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of a compound on PTP1B enzyme activity.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compound (e.g., Trodusquemine)
-
96-well microplate and reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the diluted compound, PTP1B enzyme, and assay buffer to the wells of a 96-well plate.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate and then stop the reaction.
-
Measure the absorbance to determine the amount of product formed.
-
Calculate the percentage of inhibition and determine the IC50 value.
2. Cellular Assay for PTP1B Inhibition (Western Blot)
This assay assesses the ability of an inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor in a cellular context.
Materials:
-
Cell line (e.g., HepG2)
-
Insulin
-
Test compound
-
Lysis buffer
-
Antibodies: anti-phospho-Insulin Receptor β (p-IR), anti-total-Insulin Receptor β (IR)
Procedure:
-
Culture cells and starve them of serum.
-
Pre-treat cells with the test compound.
-
Stimulate cells with insulin.
-
Lyse the cells and collect the protein.
-
Perform SDS-PAGE and Western blotting using p-IR and total IR antibodies.
-
Quantify band intensities to determine the ratio of phosphorylated IR to total IR.
PTP1B Signaling Pathway
PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating key proteins such as the insulin receptor (IR) and Janus kinase 2 (JAK2).[4][5][10] Inhibition of PTP1B is expected to enhance these signaling cascades.
Workflow for PTP1B Inhibitor Characterization
The following diagram outlines a typical workflow for the identification and characterization of PTP1B inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. PTPN1 - Wikipedia [en.wikipedia.org]
- 7. Trodusquemine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 10. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine and its Alternatives as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group into pyridine scaffolds is a cornerstone of modern agrochemical and pharmaceutical development. This guide provides a comprehensive comparison of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a synthetic precursor against other common alternatives for accessing highly functionalized trifluoromethyl-substituted pyridines.
Introduction to this compound
This compound is a stable, solid precursor that serves as a valuable starting material for the synthesis of various biologically active molecules.[1] Its utility primarily lies in its facile conversion to more reactive intermediates, such as the corresponding 2-chloro derivative, which can then undergo a variety of nucleophilic substitution reactions. The presence of both a nitro and a trifluoromethyl group strongly activates the pyridine ring towards such substitutions.
The Primary Role: A Gateway to Reactive Intermediates
The hydroxyl group of this compound can be readily and efficiently replaced by a chlorine atom to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. This transformation is crucial as the chloro-derivative is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Experimental Data: Chlorination of this compound
| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thionyl chloride (SOCl₂) | DMF | None | 100 | 10 | 86 | [2][3] |
| Phosphorus oxychloride (POCl₃) | Benzyltrimethylammonium chloride | Acetonitrile | 80 | 3 | 92 | [4] |
| Phosphorochloridic acid chloride | Quinoline | None | <50, then 120 | 1.5 | 88 | [4] |
This high-yielding conversion underscores the primary advantage of this compound as a stable, easily handleable solid that can be efficiently converted into a highly reactive intermediate for further diversification.
Comparison with Alternative Synthetic Precursors
While this compound offers a reliable route to a specific subset of trifluoromethylated pyridines, other industrial-scale methods start from more fundamental building blocks. The two main alternative strategies are:
-
Direct Chlorination and Fluorination of Picolines: This is a common industrial approach where a methyl group on a picoline (methylpyridine) is converted to a trifluoromethyl group, followed by chlorination of the pyridine ring.[5][6]
-
Cyclocondensation Reactions: This method involves constructing the pyridine ring from smaller, acyclic trifluoromethyl-containing building blocks.[5][6]
Alternative Precursor Profile: Halogenated Trifluoromethylpyridines from Picolines
A prominent example is the synthesis of the fungicide fluazinam, which utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine as a key intermediate. This precursor is typically synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.[5][7] Similarly, the herbicide fluazifop-butyl is synthesized from 2-chloro-5-(trifluoromethyl)pyridine, also derived from 3-picoline.[6][7]
Comparative Overview of Synthetic Strategies
| Feature | This compound Route | Direct Picoline Functionalization Route | Cyclocondensation Route |
| Starting Material | 2-Hydroxy-3-(trifluoromethyl)pyridine | 3-Picoline | Ethyl trifluoroacetoacetate, enamines, etc. |
| Key Intermediate(s) | 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine, 2-Chloro-5-(trifluoromethyl)pyridine | Not applicable (direct ring formation) |
| Key Transformation(s) | Nitration, Chlorination, SNAr | Side-chain halogenation/fluorination, Ring chlorination, SNAr | Cyclocondensation |
| Advantages | Stable, solid precursor; high-yield conversion to reactive intermediate. | Cost-effective for large-scale industrial production; starts from simple raw materials. | High degree of flexibility in substituent patterns on the pyridine ring. |
| Disadvantages | Multi-step synthesis of the initial precursor may be required. | Often produces mixtures of isomers requiring separation; harsh reaction conditions. | Can require more complex starting materials and multi-step procedures to build the precursors for cyclization. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine from this compound
Using Thionyl Chloride: To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), thionyl chloride (18.45 mL, 253 mmol) is slowly added dropwise. Subsequently, N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) is added as a catalyst. The reaction mixture is stirred at 100°C for 10 hours. Upon completion, the excess thionyl chloride is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (2.46 g, 86% yield).[2][3]
Using Phosphorus Oxychloride: In a 25 ml flask, 3-nitro-5-(trifluoromethyl)pyridin-2-ol (300 mg, 1.44 mmol) is dissolved in acetonitrile (4.5 ml). Then, phosphorus oxychloride (0.4 ml, 4.33 mmol) and benzyltrimethylammonium chloride (164 mg, 0.721 mmol) are added. The mixture is stirred for 3 hours at 80°C. After completion, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and evaporated to obtain 2-chloro-3-nitro-5-(trifluoromethyl)pyridine as a white solid (300 mg, 92% yield).[4]
Protocol 2: Representative Cyclocondensation for Pyridine Synthesis
The synthesis of trifluoromethyl-substituted pyridines can be achieved via the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with various enamines or other suitable precursors. A general procedure involves reacting the trifluoromethyl-β-ketoester with an enamine in the presence of a catalyst, such as ZnBr₂, in a suitable solvent like toluene under reflux. The specific conditions and yields are highly dependent on the substrates used.
Visualizing the Synthetic Pathways
Caption: Comparison of major synthetic routes to trifluoromethylated pyridines.
Conclusion
This compound stands out as a valuable and versatile precursor for the laboratory-scale synthesis of highly functionalized, electron-deficient pyridines. Its primary strength lies in its nature as a stable, solid starting material that can be converted in high yield to a highly reactive 2-chloro intermediate, which is primed for a wide range of nucleophilic substitution reactions.
For large-scale industrial production of certain agrochemicals, direct functionalization of simple picolines remains a more cost-effective, albeit potentially less selective, approach. The cyclocondensation route offers the greatest flexibility for creating diverse substitution patterns but may require more complex starting materials.
The choice of precursor will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the availability of starting materials. For research and development purposes, where flexibility and reliable access to a range of derivatives are paramount, the pathway commencing with this compound presents a compelling and efficient strategy.
References
- 1. Page loading... [guidechem.com]
- 2. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 99368-67-9 [chemicalbook.com]
- 4. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
comparative yield analysis of reactions using 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Pathways and Yields
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the nitro and hydroxyl functionalities offer versatile handles for further chemical transformations. This guide provides a comparative analysis of yields for two fundamental reactions involving this building block: chlorination of the hydroxyl group and reduction of the nitro group. Furthermore, it presents a comparative overview of a multi-step synthesis of a key agrochemical intermediate, highlighting different strategic approaches.
I. Chlorination of the Hydroxyl Group
The conversion of the 2-hydroxyl group to a chloro group is a critical step in the elaboration of this pyridine core, paving the way for various nucleophilic substitution reactions. Below is a comparative analysis of different chlorinating agents and their reported yields for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.
Table 1: Comparative Yields for the Chlorination of this compound
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| This compound | Thionyl chloride (SOCl₂), DMF (catalyst) | 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 86% | [1] |
| This compound | Phosphorus oxychloride (POCl₃), Quinoline | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 88% | [2] |
| This compound | Phosphorus oxychloride (POCl₃), Benzyltrimethylammonium chloride | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 92% | [2] |
Experimental Protocols:
Method 1: Chlorination using Thionyl Chloride
To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol) is added thionyl chloride (18.45 mL, 253 mmol). N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) is then added, and the mixture is heated to 100°C for 10 hours. Following the reaction, the solution is concentrated, and the residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[1]
Method 2: Chlorination using Phosphorus Oxychloride and Quinoline
52 g of 2-hydroxy-3-nitro-5-trifluoromethylpyridine is added to 150 mL of phosphorus oxychloride. 21 g of quinoline is then slowly added while ensuring the temperature does not exceed 50°C. The reaction mixture is heated to 120°C and refluxed for 1.5 hours, with the progress monitored by TLC. After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 2N HCl to remove quinoline, followed by a wash with saturated sodium bicarbonate solution until neutral. The organic phase is then dried to afford the product.[2]
Method 3: Chlorination using Phosphorus Oxychloride and Benzyltrimethylammonium Chloride
In a 25 ml flask, 3-nitro-5-trifluoromethyl-pyridin-2-ol (300 mg, 1.44 mmol) is dissolved in acetonitrile (4.5 ml). Phosphorus oxychloride (0.4 ml, 4.33 mmol) and benzyltrimethylammonium chloride (164 mg, 0.721 mmol) are added, and the mixture is stirred for 3 hours at 80°C. After the reaction is complete, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and evaporated to yield the product.[2]
Reaction Workflow: Chlorination of this compound
Caption: General workflow for the chlorination of the hydroxyl group.
II. Reduction of the Nitro Group
The reduction of the nitro group to an amine is another crucial transformation, yielding a versatile intermediate for the synthesis of a wide range of biologically active molecules. While specific comparative yield data for the reduction of this compound to 5-amino-3-(trifluoromethyl)pyridin-2-ol is not extensively reported in readily available literature, general methods for the reduction of aromatic nitro compounds are well-established. The following protocols are based on these established methods and can be adapted for the target molecule.
Table 2: Potential Methods for the Reduction of the Nitro Group
| Starting Material | Reagent(s) | Product | Anticipated Yield |
| This compound | SnCl₂·2H₂O, HCl, Ethanol | 5-Amino-3-(trifluoromethyl)pyridin-2-ol | High |
| This compound | H₂, Pd/C, Ethanol | 5-Amino-3-(trifluoromethyl)pyridin-2-ol | High |
Experimental Protocols (Adapted):
Method 1: Reduction using Tin(II) Chloride
This compound would be dissolved in ethanol, followed by the addition of a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. The reaction mixture would be heated at reflux and monitored by TLC. Upon completion, the mixture would be cooled and the pH adjusted with a sodium hydroxide solution to precipitate the tin salts. The product would then be extracted with a suitable organic solvent, dried, and purified.
Method 2: Catalytic Hydrogenation
In a hydrogenation vessel, this compound would be dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (5-10 mol%) would be added. The vessel would be purged with nitrogen and then filled with hydrogen gas to the desired pressure. The reaction would be stirred at room temperature until the uptake of hydrogen ceases. The catalyst would then be removed by filtration, and the solvent evaporated to yield the product.
Reaction Workflow: Reduction of the Nitro Group
Caption: General workflow for the reduction of the nitro group.
III. Comparative Synthesis of 2-Amino-3-chloro-5-trifluoromethylpyridine: A Key Agrochemical Intermediate
2-Amino-3-chloro-5-trifluoromethylpyridine is a crucial intermediate in the synthesis of several agrochemicals, including the fungicide fluazinam. Below are two potential synthetic routes to this intermediate, starting from different precursors.
Route A: Starting from this compound
This route involves a two-step process from the title compound:
-
Chlorination: Conversion of the hydroxyl group to a chloro group using one of the methods described in Section I, yielding 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (yields of 86-92%).
-
Reduction: Subsequent reduction of the nitro group to an amine. A common industrial method for the amination of similar chloro-nitro-pyridines is reaction with aqueous ammonia in an autoclave at elevated temperature and pressure.
Route B: Alternative Synthesis from 2,3-Dichloro-5-trifluoromethylpyridine
An alternative industrial synthesis starts from 2,3-dichloro-5-trifluoromethylpyridine:
-
Amination: Direct amination of 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia in an autoclave.
Table 3: Comparative Synthesis of 2-Amino-3-chloro-5-trifluoromethylpyridine
| Route | Starting Material | Key Steps | Overall Yield |
| A | This compound | 1. Chlorination 2. Nitro Reduction | Dependent on reduction step yield |
| B | 2,3-Dichloro-5-trifluoromethylpyridine | 1. Amination | Not explicitly stated, but is a direct route |
Experimental Protocol for Route B:
6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia are placed in a 50 ml autoclave. The mixture is reacted for 24 hours at 100°C, and then for an additional 5 hours at 125°C. After cooling, the crystalline product is washed with water and dried to yield 2-amino-3-chloro-5-trifluoromethylpyridine.[3]
Logical Relationship: Synthetic Routes to a Key Intermediate
Caption: Comparison of two synthetic pathways to a key agrochemical intermediate.
References
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) matrix performance vs DHB in MALDI-MSI
For researchers, scientists, and drug development professionals engaged in Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI), the selection of an appropriate matrix is a critical determinant of experimental success. This guide provides an objective comparison of a novel matrix, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP), against the widely used 2,5-dihydroxybenzoic acid (DHB), with supporting experimental data and detailed protocols to inform your matrix selection for enhanced analyte detection and imaging quality.
Executive Summary
Recent studies have highlighted this compound (HNTP) as a powerful matrix for MALDI-MSI, particularly for the analysis of metabolites in positive-ion mode.[1][2] Experimental data demonstrates that HNTP can significantly increase the number of detectable metabolites compared to the conventional DHB matrix. HNTP exhibits several desirable characteristics, including strong ultraviolet absorption, high chemical stability, low background ion interference, and high ionization efficiency for metabolites.[1][2] While DHB remains a versatile and effective matrix for a broad range of analytes, HNTP presents a compelling alternative for researchers focused on comprehensive metabolite profiling in tissue samples.
Quantitative Performance Comparison
The following tables summarize the key performance differences observed between HNTP and DHB in MALDI-MSI experiments.
| Performance Metric | This compound (HNTP) | 2,5-dihydroxybenzoic acid (DHB) | Reference |
| Number of Metabolites Detected (Rat Liver) | 185 | 145 | [1][2] |
| Number of Metabolites Detected (Rat Brain) | 152 | Not explicitly quantified in the same study, but generally lower than HNTP. | [1][2] |
| Background Interference | Low background ion interference.[1][2] | Can produce background noise from matrix clusters, especially in the lower mass-to-charge (m/z) region. | |
| Ionization Efficiency | High metabolite ionization efficiency.[1][2] | Good overall performance, but can be analyte-dependent. | |
| Crystal Size | μm-scale matrix crystals.[1][2] | Crystal size is highly dependent on the application method (spraying vs. sublimation) and can range from <1 μm to 25 μm. |
Experimental Protocols
Detailed methodologies are crucial for reproducible MALDI-MSI results. The following are representative protocols for the application of HNTP and DHB matrices.
This compound (HNTP) Matrix Application Protocol
This protocol is based on the successful application of HNTP for metabolite imaging in rat tissue.
1. Matrix Solution Preparation:
-
Dissolve HNTP in 80% methanol (MeOH) containing 0.1% trifluoroacetic acid (TFA) to a final concentration of 10 mg/mL.
2. Matrix Application (Automated Sprayer):
-
Utilize an automated sprayer system for uniform matrix deposition.
-
Nozzle Temperature: 80 °C
-
Nozzle Velocity: 1200 mm/min
-
Solvent Flow Rate: 0.12 mL/min
-
Number of Passes: 8
-
Gas Flow Rate: 3 L/min
-
Allow the matrix to dry completely under ambient conditions before analysis.
3. MALDI-MSI Analysis:
-
Perform analysis in positive-ion mode.
-
Instrument parameters should be optimized for the specific mass spectrometer and analyte class of interest.
2,5-dihydroxybenzoic acid (DHB) Matrix Application Protocol (Automated Sprayer)
This protocol is a widely used method for the application of DHB for metabolite and lipid imaging.
1. Matrix Solution Preparation:
-
Dissolve DHB in a solution of 50% methanol (MeOH) and 0.1% formic acid to a final concentration of 40 mg/mL.
2. Matrix Application (Automated Sprayer):
-
Employ an automated sprayer for consistent matrix coating.
-
Nozzle Temperature: 75 °C
-
Nozzle Velocity: 1200 mm/min
-
Solvent Flow Rate: 0.1 mL/min
-
Number of Passes: 4-8 (can be optimized based on tissue type)
-
Gas Pressure: 10 psi
-
Ensure the matrix is completely dry before introducing the sample into the mass spectrometer.
3. MALDI-MSI Analysis:
-
Acquire data in positive or negative ion mode, depending on the analytes of interest.
-
Optimize instrument settings for desired mass range, resolution, and laser energy.
Visualizing the MALDI-MSI Workflow
The following diagram illustrates the general experimental workflow for a MALDI-MSI experiment, applicable to both HNTP and DHB matrices.
References
A Comparative Guide to Trifluoromethylpyridine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, valued for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. Among fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structure. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, can significantly enhance metabolic stability, increase binding affinity, and modulate the basicity (pKa) of the parent pyridine ring, thereby influencing solubility, permeability, and potential off-target effects.
This guide provides an objective comparison of trifluoromethylpyridine building blocks against their non-fluorinated parent, pyridine, and highlights the impact of -CF3 placement on key drug-like properties. The information is supported by experimental data and detailed protocols to aid researchers in the rational design of next-generation therapeutics.
Data Presentation: Physicochemical and Metabolic Properties
The introduction of a trifluoromethyl group has profound, position-dependent effects on the electronics and lipophilicity of the pyridine ring. These changes are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Physicochemical Properties
The electron-withdrawing nature of the -CF3 group markedly decreases the basicity of the pyridine nitrogen, as evidenced by the lower pKa values compared to the parent pyridine. This reduction in basicity can be crucial for mitigating interactions with the hERG channel and reducing other basicity-related toxicities. Concurrently, the -CF3 group substantially increases lipophilicity (logP).
| Compound | Structure | pKa (Conjugate Acid) | cLogP |
| Pyridine | 5.23 | 0.65 | |
| 2-(Trifluoromethyl)pyridine | ~0.8 (estimated) | 1.64 | |
| 3-(Trifluoromethyl)pyridine | 2.84 | 1.68 | |
| 4-(Trifluoromethyl)pyridine | 2.92 | 1.62 |
Table 1: Comparison of pKa and calculated logP for pyridine and its trifluoromethyl isomers.
Metabolic Stability Comparison
A primary driver for using trifluoromethyl groups is to block metabolically labile positions and enhance resistance to oxidative metabolism by Cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bond is highly resistant to cleavage, preventing common metabolic pathways like hydroxylation that would occur at an unsubstituted position or on a methyl group.
| Parameter | Methyl-Substituted Analog | Trifluoromethyl-Substituted Analog | Rationale |
| Metabolic Pathway | Oxidation of methyl group | Blocked | The C-F bond is resistant to CYP-mediated oxidation.[2] |
| Number of Metabolites | High (e.g., 8 in case study)[1] | Significantly Reduced (e.g., 2 in case study)[1] | Blocking a primary metabolic site prevents downstream metabolite formation. |
| Expected Half-life (t½) in vitro | Shorter | Longer | Slower rate of metabolism leads to slower clearance of the parent drug. |
| Expected Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance reflects the liver's metabolic capacity, which is reduced when a metabolic site is blocked. |
Table 2: Expected outcomes and a case study example of trifluoromethylation on metabolic stability.
Mandatory Visualizations
Logical Comparison of TFMP Isomers
The placement of the electron-withdrawing -CF3 group significantly impacts the electron density of the pyridine ring, which in turn governs its basicity and reactivity.
Experimental Workflow: Synthesis of TFMP-Containing Molecules
Trifluoromethylpyridine building blocks, such as bromo-substituted TFMPs, are versatile intermediates for constructing more complex molecules, often via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Signaling Pathway Inhibition
Trifluoromethyl-containing heterocyclic drugs often function as potent enzyme inhibitors. For example, kinase inhibitors containing related motifs effectively block oncogenic signaling. Crizotinib, while not a simple TFMP, inhibits the ALK/MET/ROS1 tyrosine kinases, whose downstream pathways are relevant to many TFMP-containing kinase inhibitors in development. This demonstrates a common mechanism of action.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromo-trifluoromethylpyridine with an aryl boronic acid.
Objective: To synthesize a biaryl compound containing a trifluoromethylpyridine moiety.
Materials:
-
Bromo-trifluoromethylpyridine (1.0 eq.)
-
Aryl boronic acid or pinacol ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or Toluene/Ethanol mixture)
-
Water (if using a two-phase system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the bromo-trifluoromethylpyridine, aryl boronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Representative Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general method for assessing the metabolic stability of a test compound using human liver microsomes (HLM).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (e.g., trifluoromethylpyridine derivative)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil - known to be metabolized)
-
Ice-cold stopping solution (e.g., acetonitrile containing an internal standard)
-
96-well plate, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., acetonitrile or DMSO, ensuring final organic solvent concentration is low, typically <1%).
-
Prepare the HLM incubation mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Add the HLM solution to the wells of a 96-well plate and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. At the same time, add the test compound to start the incubation.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) by plotting the natural log of the percent remaining parent compound versus time and determining the slope of the linear regression. The intrinsic clearance (CLint) can then be calculated from the half-life and incubation parameters.
References
evaluating the performance of different matrices for small molecule mass spectrometric imaging
For researchers, scientists, and drug development professionals navigating the crucial step of matrix selection in small molecule mass spectrometric imaging (MSI), this guide provides an objective comparison of commonly used matrices. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to facilitate informed decisions for optimal MSI outcomes.
Mass Spectrometry Imaging is a powerful technique that visualizes the spatial distribution of molecules within a sample, offering invaluable insights in fields ranging from pharmacology to oncology. The choice of matrix is a critical parameter that directly influences the quality of MSI data, affecting ion yield, signal-to-noise ratio, and spatial resolution. This guide evaluates the performance of four widely used matrices for small molecule analysis: 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), 9-aminoacridine (9-AA), and N-(1-naphthyl)ethylenediamine dihydrochloride (NEDC).
Performance Comparison of Common Matrices
The selection of an appropriate matrix is paramount for successful small molecule MSI. The following tables summarize the performance of DHB, CHCA, 9-AA, and NEDC based on key performance indicators. It is important to note that performance can be highly dependent on the analyte of interest, sample type, and specific experimental conditions.
| Matrix | Predominant Ionization Mode | Typical Analytes | Ion Yield/Number of Detected Analytes | Signal-to-Noise (S/N) Ratio | Spatial Resolution | Matrix Interference |
| DHB | Positive | Metabolites, Lipids, Peptides | Good; automated sprayer application can double the number of detected metabolites compared to airbrush or sublimation.[1] | Generally good, but can be analyte-dependent. | High spatial resolution is achievable, particularly with sublimation.[1] | Can produce interfering peaks in the low mass range.[2] |
| CHCA | Positive | Small molecules, Peptides, Lipids | Very good; recrystallized CHCA in positive mode detected the highest number of peaks in a comparative study of brain tumor tissue.[3] | High S/N ratios can be achieved, especially for peptides and certain small molecules. | Capable of high spatial resolution, down to the cellular level.[4] | Can generate matrix-related ions that may interfere with low-mass analytes. |
| 9-AA | Negative | Acidic small molecules, Lipids | Good for specific classes of analytes, particularly in negative ion mode. | Can provide high S/N for acidic molecules. | High spatial resolution is achievable. | Less background interference in the low mass range compared to some other matrices. |
| NEDC | Positive and Negative | Broad range of metabolites, including glucose and lipids. | Excellent; yields more endogenous compound peaks than 9-AA.[5] | Higher S/N ratio for metabolites like ATP, ADP, and AMP compared to 9-AA.[5] | Capable of high spatial resolution. | Low background interference.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable MSI data. The following sections outline a general workflow and specific matrix application protocols.
General Mass Spectrometric Imaging Workflow
Figure 1. General experimental workflow for Mass Spectrometric Imaging.
Matrix Application Protocols
The method of matrix application significantly impacts the quality of MSI data. Common techniques include automated spraying and sublimation.
1. Automated Spraying (for DHB and CHCA):
-
Matrix Solution Preparation:
-
DHB: 40 mg/mL in 70% methanol with 0.1% trifluoroacetic acid (TFA).
-
CHCA: 10 mg/mL in 70% acetonitrile with 0.1% TFA.
-
-
Sprayer Settings (example):
-
Nozzle Temperature: 75°C
-
Flow Rate: 0.12 mL/min
-
Number of Passes: 8
-
Spray Pattern: HH (horizontal and horizontal)
-
Pass Velocity: 1200 mm/min
-
-
Procedure:
-
Mount the tissue section on an ITO-coated slide.
-
Place the slide in the automated sprayer.
-
Apply the matrix solution using the specified settings.
-
Allow the matrix to dry completely before analysis.
-
2. Sublimation (for DHB and CHCA):
-
Apparatus: A sublimation apparatus is required.
-
Procedure:
-
Place approximately 100 mg of the crystalline matrix (DHB or CHCA) into the sublimation chamber.
-
Position the tissue-mounted slide on the cooling finger of the apparatus.
-
Evacuate the chamber to a pressure of approximately 0.1 Torr.
-
Heat the matrix to its sublimation temperature (e.g., 110-140°C for DHB).
-
Allow the matrix to sublime and deposit onto the tissue section for a defined period (e.g., 10-15 minutes).
-
Gradually cool the apparatus and bring it back to atmospheric pressure.
-
3. Automated Spraying (for 9-AA and NEDC):
-
Matrix Solution Preparation:
-
9-AA: 7 mg/mL in 70% ethanol.
-
NEDC: 7 mg/mL in 70% methanol.
-
-
Sprayer Settings: Similar to those for DHB and CHCA, but may require optimization.
-
Procedure: Follow the same procedure as for DHB and CHCA automated spraying.
Visualizing Metabolic Pathways: The Warburg Effect
MSI is a powerful tool for studying metabolic pathways in situ. A prominent example is the investigation of the Warburg effect, a hallmark of cancer metabolism where cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen.
Figure 2. Simplified diagram of the Warburg effect in cancer cells.
MSI can be used to map the spatial distribution of key metabolites in this pathway, such as glucose, pyruvate, and lactate, within tumor tissues, providing insights into the metabolic heterogeneity of the tumor microenvironment. The selection of a suitable matrix is critical for the accurate detection and localization of these small, polar molecules. NEDC, for instance, has been shown to be effective for imaging glucose in tissue.[5]
Conclusion
The choice of matrix is a critical determinant of success in small molecule mass spectrometric imaging. This guide provides a comparative overview of four commonly used matrices, highlighting their strengths and typical applications. While DHB and CHCA are versatile matrices for a wide range of small molecules, 9-AA and NEDC offer advantages for specific analyte classes, particularly in negative ion mode and for broad metabolite coverage, respectively. The provided experimental protocols and workflow diagrams serve as a starting point for researchers to develop and optimize their MSI methodologies. By carefully considering the analyte of interest, the desired spatial resolution, and the potential for matrix interference, researchers can select the most appropriate matrix to unlock the full potential of MSI for their scientific inquiries.
References
- 1. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine in Synthetic Chemistry
In the landscape of medicinal and agrochemical research, the selection of appropriate building blocks is a critical determinant of the success of a synthesis campaign and the ultimate performance of the target molecule. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine has emerged as a valuable intermediate, offering a unique combination of functional groups for the construction of complex molecular architectures.[1][2] This guide provides a comparative analysis of this compound against viable alternatives, highlighting its strengths and limitations in specific applications, supported by general principles from synthetic and medicinal chemistry.
Physicochemical and Reactivity Profile
This compound is a pyridine derivative characterized by the presence of a hydroxyl group, a nitro group, and a trifluoromethyl group.[3][4] This substitution pattern imparts distinct electronic properties that govern its reactivity. The trifluoromethyl group, a strong electron-withdrawing group, is frequently incorporated into drug molecules to enhance metabolic stability, lipophilicity, and binding affinity.[2] The nitro group, also strongly electron-withdrawing, further influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[5]
The hydroxyl group at the 2-position can readily undergo tautomerization to the corresponding pyridone form.[1] It can also be easily converted into a leaving group, such as a halogen, facilitating further synthetic transformations.[1]
A key application of this compound is as an intermediate in the synthesis of pharmaceuticals, such as the anti-cancer drug Apalutamide.[6] It also finds use in the development of new pesticides and herbicides.[2]
A notable, more specialized application is its use as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).[3]
Here is a comparative overview of this compound and common alternatives:
| Compound | Key Features | Potential Applications | Inferred Limitations |
| This compound | - Strong electron-withdrawing groups (-NO2, -CF3)- Enhanced metabolic stability from -CF3 group- Reactive hydroxyl group for further functionalization | - Pharmaceutical synthesis (e.g., Apalutamide intermediate)[6]- Agrochemical synthesis[2]- MALDI-MSI matrix[3] | - Potential for metabolic liabilities due to the nitro group[7]- High lipophilicity from the -CF3 group may reduce solubility- Multi-step synthesis could increase cost |
| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | - Similar electronic properties to the hydroxy analog- Chlorine is a good leaving group for nucleophilic substitution and cross-coupling reactions | - Synthesis of complex heterocyclic systems in drug discovery | - May have different reactivity profile compared to the hydroxy analog, requiring different reaction conditions |
| 2-Hydroxy-5-cyano-3-(trifluoromethyl)pyridine | - Cyano group is a weaker electron-withdrawing group than nitro- Can be a precursor to other functional groups (e.g., amines, carboxylic acids) | - Fine-tuning electronic properties of target molecules | - Different electronic effects may alter the biological activity of the final compound |
| 2-Hydroxy-5-nitro-3-(difluoromethyl)pyridine | - Difluoromethyl group is less lipophilic than the trifluoromethyl group | - Modulating lipophilicity and solubility of target compounds | - Potentially lower metabolic stability compared to the trifluoromethyl analog |
Experimental Protocols
Protocol: Bromination of this compound
-
Objective: To convert the hydroxyl group into a bromide, a more versatile leaving group for subsequent cross-coupling or nucleophilic substitution reactions.
-
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or a similar brominating agent
-
Inert solvent (e.g., anhydrous acetonitrile)
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add the brominating agent (e.g., PBr₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and quench by carefully pouring it over ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Visualizing Synthetic Utility and Decision Frameworks
The following diagrams illustrate the role of this compound in a synthetic workflow and a decision-making framework for selecting the appropriate building block.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 99368-66-8 | Benchchem [benchchem.com]
- 4. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]
A Comparative Analysis of Trifluoromethylpyridine Isomers in Agrochemical Efficacy
A deep dive into the comparative agrochemical performance of 2-, 3-, and 4-trifluoromethylpyridine derivatives, supported by experimental data and detailed methodologies.
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring has been a cornerstone in the development of modern agrochemicals, bestowing enhanced efficacy, metabolic stability, and target specificity upon the parent molecule. The constitutional isomerism of the trifluoromethyl group—its position on the pyridine ring at the 2, 3, or 4-position—plays a pivotal role in defining the resulting compound's biological activity and its application as a herbicide, insecticide, or fungicide. This guide provides a comparative study of the agrochemical efficacy of derivatives of 2-trifluoromethylpyridine, 3-trifluoromethylpyridine, and 4-trifluoromethylpyridine, offering insights for researchers, scientists, and drug development professionals in the agrochemical sector.
Comparative Efficacy of Trifluoromethylpyridine Isomer Derivatives
The agrochemical activity of trifluoromethylpyridine derivatives is significantly influenced by the position of the -CF3 group. The following tables summarize the efficacy of representative commercial agrochemicals derived from each isomer.
Herbicidal Efficacy
Herbicides containing the trifluoromethylpyridine moiety often exhibit potent activity against specific weed types. The 2- and 4-isomers have been successfully integrated into commercial herbicides targeting different weed spectrums.
| Isomer Derivative | Active Ingredient | Target Weed | Efficacy (EC50) | Mode of Action |
| 2-Trifluoromethylpyridine | Fluazifop-P-butyl | Wild oat (Avena fatua) | ~15 g ai/ha | Acetyl-CoA carboxylase (ACCase) inhibitor[1][2][3] |
| 4-Trifluoromethylpyridine | Pyroxsulam | Cleavers (Galium aparine) | ~5 g ai/ha | Acetolactate synthase (ALS) inhibitor[4][5] |
Insecticidal Efficacy
Trifluoromethylpyridine-based insecticides have demonstrated significant efficacy against a range of sap-feeding insects. The 4-isomer, in particular, has been a key component in the development of modern insecticides.
| Isomer Derivative | Active Ingredient | Target Insect | Efficacy (LD50) | Mode of Action |
| 4-Trifluoromethylpyridine | Flonicamid | Green peach aphid (Myzus persicae) | ~0.372 mg/L (LC50)[6] | Chordotonal organ modulator, feeding inhibitor[7][8][9] |
| 2-Trifluoromethylpyridine | Sulfoxaflor | Green peach aphid (Myzus persicae) | ~0.146 µ g/bee (acute oral) | Nicotinic acetylcholine receptor (nAChR) competitive modulator[10] |
Fungicidal Efficacy
The 3-trifluoromethylpyridine isomer has been effectively utilized in the development of fungicides, particularly for the control of a broad spectrum of fungal pathogens in various crops.
| Isomer Derivative | Active Ingredient | Target Fungus | Efficacy (EC50) | Mode of Action |
| 3-Trifluoromethylpyridine | Fluazinam | Gray mold (Botrytis cinerea) | 0.0018 - 0.0487 µg/mL[11][12] | Uncoupler of oxidative phosphorylation[13][14][15] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative efficacy of trifluoromethylpyridine-based agrochemicals. These protocols are generalized and may require optimization based on the specific compound and target organism.
Herbicidal Efficacy Testing (Whole Plant Assay)
Objective: To determine the concentration of a herbicide required to inhibit the growth of a target weed species by 50% (EC50).
Methodology:
-
Plant Cultivation: Target weed seeds (e.g., Avena fatua for graminicides, Galium aparine for broadleaf herbicides) are sown in pots containing a standardized soil mix and grown under controlled greenhouse conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Herbicides are applied at the 2-3 leaf stage of the weeds. A stock solution of the test compound is prepared in an appropriate solvent (e.g., acetone with a surfactant) and serially diluted to create a range of concentrations. The herbicide solutions are applied as a foliar spray using a laboratory sprayer calibrated to deliver a specific volume.
-
Treatment and Observation: After treatment, the plants are returned to the greenhouse and observed for a period of 14-21 days. Visual assessments of phytotoxicity are recorded at regular intervals.
-
Data Collection: At the end of the observation period, the above-ground biomass of the treated and control plants is harvested, dried in an oven at 70°C for 48 hours, and the dry weight is recorded.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control. The EC50 value is determined by probit analysis or by fitting a dose-response curve to the data using appropriate statistical software.
Insecticidal Efficacy Testing (Leaf-Dip Bioassay)
Objective: To determine the lethal concentration of an insecticide that causes 50% mortality (LC50) in a target insect population.
Methodology:
-
Insect Rearing: A susceptible laboratory strain of the target insect (e.g., Myzus persicae) is reared on a suitable host plant under controlled conditions (e.g., 22 ± 2°C, 60-70% relative humidity, 16-hour photoperiod).
-
Insecticide Preparation: A stock solution of the test insecticide is prepared in an appropriate solvent (e.g., acetone) and serially diluted with water containing a non-ionic surfactant to obtain a range of test concentrations.
-
Treatment: Leaf discs from the host plant are dipped into the respective insecticide solutions for 10-30 seconds and allowed to air dry. Control leaf discs are dipped in the solvent-surfactant solution without the insecticide.
-
Exposure: The treated leaf discs are placed in Petri dishes lined with moist filter paper. A known number of adult insects (e.g., 20-30) are introduced into each Petri dish.
-
Mortality Assessment: The Petri dishes are maintained under the same conditions as insect rearing. Mortality is assessed at 24, 48, and 72 hours after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The percentage mortality is corrected for control mortality using Abbott's formula. The LC50 value is calculated using probit analysis.
Fungicidal Efficacy Testing (Mycelial Growth Inhibition Assay)
Objective: To determine the effective concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50% (EC50).
Methodology:
-
Fungal Culture: The target fungal pathogen (e.g., Botrytis cinerea) is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at a specific temperature (e.g., 20-25°C) until sufficient mycelial growth is achieved.
-
Fungicide-Amended Media: A stock solution of the test fungicide is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The stock solution is added to the molten PDA medium after autoclaving and cooling to about 45-50°C to achieve a series of desired final concentrations. The fungicide-amended PDA is then poured into Petri dishes.
-
Inoculation: A mycelial plug (e.g., 5 mm in diameter) is taken from the margin of an actively growing fungal culture and placed at the center of each fungicide-amended and control (solvent only) PDA plate.
-
Incubation: The inoculated plates are incubated at the optimal growth temperature for the fungus in the dark.
-
Data Collection: The colony diameter is measured in two perpendicular directions when the fungal colony in the control plate has reached a significant portion of the plate's diameter.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Signaling Pathways and Modes of Action
The efficacy of trifluoromethylpyridine-based agrochemicals is intrinsically linked to their specific modes of action at the molecular level. The following diagrams, generated using the DOT language, illustrate the signaling pathways or mechanisms of action for the representative agrochemicals.
Herbicidal Modes of Action
Insecticidal Modes of Action
Fungicidal Mode of Action
References
- 1. iskweb.co.jp [iskweb.co.jp]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]
- 4. apvma.gov.au [apvma.gov.au]
- 5. plantaanalytica.com [plantaanalytica.com]
- 6. mdpi.com [mdpi.com]
- 7. Flonicamid - Wikipedia [en.wikipedia.org]
- 8. FLONICAMID---Systemic insecticide_Chemicalbook [chemicalbook.com]
- 9. News - Development status and characteristics of flonicamid [sentonpharm.com]
- 10. Neonicotinoid insecticide sulfoxaflor in the environment: a critical review of environmental fate, degradation mechanism, and toxic effects - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Fluazinam - Wikipedia [en.wikipedia.org]
- 15. iskweb.co.jp [iskweb.co.jp]
Purity Assessment of Synthesized 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. Targeted at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents a comparative analysis against structurally similar alternatives, supported by hypothetical experimental data.
Introduction
The efficacy and safety of pharmaceutical and agrochemical end-products are intrinsically linked to the purity of their synthetic intermediates. This compound (CAS 99368-66-8) is a crucial building block whose purity can significantly influence the outcome of subsequent reactions and the impurity profile of the final active ingredient. This guide details robust analytical methods for its purity determination and compares its performance with two relevant alternatives: its positional isomer, 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, and a related chloro-derivative, 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine.
Comparative Purity Analysis
A battery of analytical techniques is employed to ascertain the purity of the synthesized this compound and its alternatives. The selection of methods is designed to provide orthogonal information, ensuring a comprehensive purity profile. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and detection of impurities.
Table 1: Comparative Purity Analysis Data
| Analyte | Purity by HPLC (%) | Purity by GC-MS (%) | Key Impurities Detected | Melting Point (°C) |
| This compound | 99.2 | 99.5 | Unreacted 2-Hydroxy-3-(trifluoromethyl)pyridine (<0.1%), over-nitrated byproducts (<0.2%), residual solvent (acetone, <0.1%) | 158-160 |
| 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine | 98.8 | 99.1 | Unreacted 2-Hydroxy-5-(trifluoromethyl)pyridine (<0.3%), regioisomeric impurities (<0.5%), residual solvent (ethyl acetate, <0.2%) | 188-191 |
| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 99.5 | >98.0 (GC) | Unreacted this compound (<0.2%), residual thionyl chloride byproducts (<0.1%) | 32-34[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as acetone or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire spectra to identify characteristic proton signals. For this compound, expected signals would correspond to the aromatic protons.[2]
-
¹³C NMR: Acquire spectra to confirm the carbon framework and identify any carbon-containing impurities.
-
¹⁹F NMR: Acquire spectra to observe the trifluoromethyl group, which can be a sensitive probe for purity.
Potential Impurities
The synthesis of this compound typically involves the nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine.[3] Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 2-Hydroxy-3-(trifluoromethyl)pyridine.
-
Byproducts: Over-nitrated species or regioisomers formed during the nitration step.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., sulfuric acid, ethyl acetate, acetone).
-
Reagents: Traces of the nitrating agent (nitric acid).
Visualizing the Workflow
To provide a clear overview of the purity assessment process, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the purity assessment of the synthesized compound.
Caption: Interrelation of analytical techniques for comprehensive purity analysis.
References
A Researcher's Guide to Cross-Validation of MALDI-MSI Data with the HNTP Matrix
For researchers, scientists, and drug development professionals, the choice of matrix is a critical parameter that dictates the success and reliability of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) experiments. This guide provides an objective comparison of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP), a matrix noted for its performance in small molecule analysis, against other common matrices. We present supporting experimental data, detailed protocols for robust cross-validation, and workflows to ensure the generation of high-quality, reproducible data.
Performance of HNTP in MALDI-MSI: A Comparative Analysis
HNTP has been identified as a highly effective matrix for the analysis of small molecules and metabolites due to its strong UV absorption and its ability to provide a clean background in the low mass range, minimizing interference from matrix-related ions.[1][2] This is a significant advantage over traditional matrices like α-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB), which can produce confounding peaks in the mass range below m/z 500.[2][3]
A key application for HNTP is in spatial metabolomics. In a study on rat brain tissue, HNTP enabled the successful detection of 152 metabolites in the m/z range of 60–1500.[3] This performance represents a notable improvement over DHB, which detected 31 fewer analytes under similar conditions.[3]
Quantitative Comparison of Common MALDI Matrices
The selection of a matrix is highly dependent on the analyte class of interest and the desired analytical outcome (e.g., spatial resolution vs. signal intensity). The table below summarizes the performance of HNTP and other widely used matrices for small molecule and lipid analysis.
| Matrix | Analyte Class | Performance Characteristics | Ion Mode | Reference |
| HNTP | Metabolites, Small Molecules | Detected 152 metabolites in rat brain (31 more than DHB); clean low-mass background. | N/A | [3] |
| DHB | Lipids, Small Molecules | Often used as a standard, but can be outperformed by other matrices for specific lipid classes. Produced intense cholesterol signals in white matter. | Positive | [4][5] |
| CHCA | Peptides, Lipids | Detected the most lipids alongside THAP in one study. Commonly used for peptides. | Positive | [4][5] |
| DAN | Lipids | Versatile matrix with high spatial resolution (10 µm) and good signal intensity. Showed the best lipid coverage in negative ion mode. | Positive/Negative | [4][5][6] |
| THAP | Lipids | Offered the best signal intensities along with DAN and detected the most lipids in positive ion mode along with CHCA. | Positive | [4][5] |
| 9-AA | Lipids, Small Molecules | A commonly used matrix for lipid and small molecule MSI analysis. | N/A | [3] |
Experimental Protocols
Achieving reproducible and high-quality MALDI-MSI data is contingent on meticulous and consistent experimental procedures. Below are representative methodologies for tissue preparation, matrix application, and data acquisition.
Tissue Sectioning and Preparation
-
Sample Type: Fresh frozen or formalin-fixed paraffin-embedded (FFPE) tissue.
-
Sectioning: Cut tissue sections at a thickness of 5-12 µm using a cryostat or microtome and mount them on conductive indium tin oxide (ITO) coated glass slides.
-
Washing (for fresh frozen): To remove salts and improve signal, slides can be briefly washed in cold solutions (e.g., ice-cold 70% ethanol followed by 100% ethanol).
-
Deparaffinization (for FFPE): Immerse slides in xylene (2 x 3 minutes) followed by a graded ethanol rehydration series (e.g., 100%, 95%, 70% ethanol) and a final rinse in deionized water.
-
Antigen Retrieval (for FFPE proteins/peptides): For protein analysis, incubate slides in an appropriate buffer (e.g., citrate buffer, pH 6.0) at 95°C for 20 minutes.
Matrix Application
The method of matrix application is crucial for determining crystal size, which directly impacts spatial resolution.[7] Automated spraying and sublimation are preferred for their reproducibility and ability to form small, homogenous crystals.[7][8]
-
Matrix Solution Preparation:
-
HNTP for Metabolites: Prepare a solution of 5-10 mg/mL HNTP in a high-purity solvent mixture such as 90:10 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Alternative Matrices (e.g., DAN, DHB): Prepare solutions at concentrations of 10-40 mg/mL in appropriate solvent systems (e.g., DHB in 50:50 acetonitrile:water with 0.1% TFA).
-
-
Automated Spraying: Use a robotic sprayer (e.g., TM-Sprayer, HTX M5 Sprayer) to apply the matrix. Key parameters to optimize include:
-
Nozzle Temperature
-
Solvent Flow Rate
-
Spray Nozzle Velocity
-
Number of Passes
-
-
Sublimation: For a solvent-free application that minimizes analyte delocalization, place slides in a sublimation apparatus with the matrix. Apply vacuum and heat to deposit a fine, even layer of matrix crystals onto the tissue.[8]
MALDI-MSI Data Acquisition
-
Instrumentation: A high-resolution MALDI mass spectrometer (e.g., TOF/TOF, FT-ICR, Orbitrap) is required for accurate mass measurements.
-
Calibration: Calibrate the instrument using a standard compound mixture appropriate for the mass range of interest to ensure high mass accuracy.
-
Imaging Parameters:
-
Laser Energy: Optimize for maximum signal intensity without causing excessive fragmentation or tissue damage.
-
Raster Step Size: Set according to the desired spatial resolution (e.g., 10-100 µm). Note that the achievable resolution is limited by matrix crystal size and laser focus.[5][6]
-
Number of Shots: Accumulate signal from multiple laser shots per pixel (e.g., 100-500) to improve the signal-to-noise ratio.
-
Cross-Validation and Data Analysis Workflows
Validation is essential to confirm the identity of detected ions and ensure that their spatial distributions are quantitatively meaningful.[9][10] Orthogonal validation using a well-established quantitative technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[10]
This workflow involves identifying a region of interest (ROI) from the MALDI ion image, physically excising that specific region using laser microdissection (LMD), extracting the analytes, and then performing quantitative analysis via LC-MS/MS.[9] This process confirms that the ion detected by MALDI-MSI corresponds to a specific molecule and validates its relative abundance in that region.
Data Analysis and Normalization
Raw MALDI-MSI data requires significant pre-processing to be interpretable. This workflow ensures data is clean, comparable across different pixels and samples, and ready for statistical analysis.
A crucial step is normalization, which corrects for variations in signal intensity across the tissue section that are not due to analyte concentration.[11] While Total Ion Count (TIC) normalization is common, more advanced methods for cross-normalization have been developed to reduce batch effects and improve reproducibility between different labs and experiments.[12][13] Statistical methods like Principal Component Analysis (PCA) and spatial segmentation are then used to identify molecules that define specific histological features.[11]
References
- 1. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mini Review: Highlight of Recent Advances and Applications of MALDI Mass Spectrometry Imaging in 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of 6 MALDI-Matrices for 10 μm Lipid Imaging and On-Tissue MSn with AP-MALDI-Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Validation of MALDI-MS imaging data of selected membrane lipids in murine brain with and without laser postionization by quantitative nano-HPLC-MS using laser microdissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Viral Biomarker Detection and Validation Using MALDI Mass Spectrometry Imaging (MSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALDI imaging mass spectrometry: statistical data analysis and current computational challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Normalization of MALDI Mass Spectrometry Imaging Data Improves Site-to-Site Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (CAS No. 99368-66-8), a compound that requires careful management due to its hazardous properties.
Hazard Profile and Safety Precautions
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and implement all recommended safety measures.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
-
Work Area: Ensure adequate ventilation and that eyewash stations and safety showers are close to the workstation.[1]
Summary of Hazard Classifications
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[1] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical into the environment, such as down the drain or in regular trash.[3]
1. Waste Collection and Storage:
- Collect waste material in a designated, properly labeled, and sealed container.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
2. Accidental Spill Management:
- In case of a spill, avoid dust formation.[3][4]
- Evacuate personnel to a safe area.[4]
- Wear the appropriate personal protective equipment as outlined above.
- Sweep or shovel the spilled material into a suitable container for disposal.[5]
- Prevent the chemical from entering drains, sewers, or public waters.[3][5]
3. Arranging for Professional Disposal:
- Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal of the chemical waste.
- Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
- Follow all local, state, and federal regulations regarding hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
